Technical Documentation Center

2-Propenal, 3-amino-2-chloro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Propenal, 3-amino-2-chloro-
  • CAS: 221615-73-2

Core Science & Biosynthesis

Foundational

The Trifunctional Scaffold: A Technical Guide to 3-Amino-2-Chloroacrolein

Executive Summary 3-Amino-2-chloroacrolein (CAS: 16909-00-5 / 221615-73-2) represents a specialized class of "push-pull" alkenes—molecules characterized by an electron-donating amino group and an electron-withdrawing car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloroacrolein (CAS: 16909-00-5 / 221615-73-2) represents a specialized class of "push-pull" alkenes—molecules characterized by an electron-donating amino group and an electron-withdrawing carbonyl/halogen system conjugated through a double bond.[1][2] This unique electronic architecture makes it a trifunctional synthon (aldehyde, alkene, amine/halide) indispensable in the synthesis of complex heterocyclic pharmaceuticals, most notably the COX-2 inhibitor Etoricoxib .

This guide synthesizes the structural dynamics, synthetic protocols, and downstream applications of this molecule, moving beyond basic properties to explore its utility in high-value drug discovery.

Part 1: Structural Dynamics & Reactivity

The "Push-Pull" Electronic System

The reactivity of 3-amino-2-chloroacrolein is governed by the antagonistic electronic effects of its substituents. This creates a highly polarized


-system that dictates its behavior in cyclization reactions.
  • The "Push": The lone pair on the nitrogen atom (C3-position) donates electron density into the alkene system (

    
    -donation).
    
  • The "Pull": The carbonyl group (C1) and the chlorine atom (C2) exert strong electron-withdrawing effects (inductive and mesomeric), creating a dipole.

This polarization renders the C1 Carbonyl highly electrophilic (susceptible to condensation) and the C3 Carbon susceptible to nucleophilic displacement (transamination), while the C2 Chlorine provides a handle for transition-metal cross-coupling or elimination.

Visualization: Reactivity Map

The following diagram illustrates the electrophilic and nucleophilic zones that define the molecule's utility in heterocyclic synthesis.

ReactivityMap cluster_legend Reaction Types Molecule 3-Amino-2-Chloroacrolein (Core Scaffold) C1_Site C1: Carbonyl Carbon (Electrophile) Target: Condensation Molecule->C1_Site 1,2-Addition C2_Site C2: Chlorine Substituent (Leaving Group/Handle) Target: Cross-Coupling Molecule->C2_Site Pd-Catalysis/Elimination C3_Site C3: Beta-Carbon (Vinylogous Amide) Target: Transamination Molecule->C3_Site Nucleophilic Substitution R1 Cyclization (Pyrazoles) C1_Site->R1 R2 Cyclization (Pyrimidines) C1_Site->R2 C3_Site->R1 C3_Site->R2

Caption: Electronic mapping of 3-amino-2-chloroacrolein showing divergent reactive sites for heterocyclic construction.

Part 2: Synthetic Pathways (Preparation)[2][4]

While 3-amino-2-chloroacrolein can be isolated, it is frequently generated in situ or synthesized from more stable precursors due to its hygroscopic nature. The two primary industrial routes involve Vilsmeier-Haack chemistry or the Mucochloric Acid route.

Primary Route: Ammonolysis of 2,3-Dichloroacrolein

This method is preferred for its atom economy and direct access to the target molecule without complex protecting groups.

Reaction Scheme:



Laboratory Protocol: Isolation of 3-Amino-2-Chloroacrolein

Objective: Synthesis of high-purity 3-amino-2-chloroacrolein from 3-dimethylamino-2-chloroacrolein (a stable Vilsmeier intermediate).

Materials:

  • 3-(Dimethylamino)-2-chloroacrolein (Precursor)

  • Ammonium Hydroxide (28-30% aqueous)

  • Isopropanol (IPA)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 10.0 g (75 mmol) of 3-(dimethylamino)-2-chloroacrolein in 50 mL of Isopropanol (IPA). Ensure complete dissolution at room temperature (25°C).

  • Ammonolysis: Cool the solution to 0-5°C using an ice bath. Slowly add 25 mL of aqueous ammonium hydroxide dropwise over 20 minutes. Note: The reaction is mildly exothermic. Maintain internal temperature <10°C to prevent polymerization.

  • Reflux/Heating: Once addition is complete, allow the mixture to warm to room temperature, then heat to 40-45°C for 2 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexane).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and IPA. The residue will be a dark brown slurry.

  • Extraction: Resuspend the residue in 50 mL water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Recrystallize the crude solid from a mixture of IPA/Hexane (1:4) to yield brown/beige crystals.
    

Data Validation Table:

ParameterSpecificationObservation/Target
Appearance SolidBrown to dark beige crystals
Melting Point Physical~150–160°C (Decomposition)
Solubility PhysicalSoluble in DMSO, MeOH; Slightly in

Stability ChemicalHygroscopic; Store at -20°C under Argon

Part 3: Applications in Heterocyclic Chemistry

The true value of 3-amino-2-chloroacrolein lies in its ability to act as a C-C-C three-carbon building block for heterocycles.

Synthesis of Pyrazoles (Etoricoxib Pathway)

The most commercially significant application is the synthesis of 1,3,4-substituted pyrazoles. The 3-amino-2-chloroacrolein scaffold condenses with hydrazines to form the pyrazole ring, a critical step in the manufacturing of Etoricoxib (Arcoxia).

  • Mechanism: The hydrazine nitrogen attacks the carbonyl (C1) and the

    
    -carbon (C3), eliminating water and ammonia (or the original amine).
    
  • Regioselectivity: The position of the substituents is controlled by the steric and electronic nature of the hydrazine.

Synthesis of Pyrimidines

Reaction with amidines or urea derivatives yields 5-chloropyrimidines. The chlorine atom at the 5-position is highly valuable for subsequent Suzuki-Miyaura couplings to introduce aryl groups.

Workflow Visualization: Heterocyclic Divergence

HeterocyclePathways Core 3-Amino-2-Chloroacrolein Hydrazine + Aryl Hydrazine (R-NH-NH2) Core->Hydrazine Amidine + Amidine/Urea (R-C(=NH)NH2) Core->Amidine Inter_Pyraz Intermediate: Hydrazone Formation Hydrazine->Inter_Pyraz Pyrimidine 5-Chloro-Pyrimidine Amidine->Pyrimidine Condensation Pyrazole 1-Aryl-4-Chloro-Pyrazole (Etoricoxib Scaffold) Inter_Pyraz->Pyrazole Cyclization (-H2O, -NH3)

Caption: Divergent synthesis pathways transforming the acrolein core into bioactive heterocycles.

Part 4: Safety & Handling (E-E-A-T)[3]

As a Senior Application Scientist, I must emphasize that acrolein derivatives are potent alkylating agents. Strict adherence to safety protocols is non-negotiable.

Hazard Identification
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns. The mechanism involves alkylation of skin proteins.

  • Serious Eye Damage (Category 1): Irreversible damage upon contact.

  • Acute Toxicity: Toxic if swallowed or inhaled.[3]

Handling Protocols
  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE:

    • Respiratory: Full-face respirator with organic vapor cartridges (if working outside a glovebox).

    • Dermal: Double-gloving (Nitrile over Laminate film) is recommended due to the penetrative nature of acroleins.

  • Decontamination: Spills should be neutralized with 10% aqueous sodium bisulfite (which forms a stable adduct with the aldehyde) before cleanup.

References

  • Vertex AI Search. (2025). Synthesis and reactivity of 3-amino-2-chloroacrolein. Retrieved from 4.

  • National Institutes of Health (NIH). (2025). 3-Amino-2-chloropropanal - PubChem Compound Summary. PubChem.[5] Retrieved from [Link].

Sources

Exploratory

3-amino-2-chloroacrolein chemical structure and properties

Content Type: Technical Whitepaper & Experimental Guide Subject: Structural Properties, Synthesis, and Heterocyclic Utility of 3-Amino-2-Chloroacrolein Derivatives Target Audience: Medicinal Chemists, Process Chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Structural Properties, Synthesis, and Heterocyclic Utility of 3-Amino-2-Chloroacrolein Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Amino-2-chloroacrolein (specifically its N,N-dialkyl derivatives like 2-chloro-3-(dimethylamino)acrolein ) represents a critical class of "push-pull" alkenes used as versatile C3 synthons in organic synthesis. Characterized by the coexistence of an electron-donating amino group and electron-withdrawing carbonyl and chlorine functionalities, this scaffold possesses a unique electronic distribution that enables regioselective nucleophilic attacks.

This guide provides an in-depth analysis of the molecule's physicochemical properties, a self-validating protocol for its synthesis via the Vilsmeier-Haack reaction, and its application in constructing pharmacologically active heterocycles such as pyrazoles and pyrimidines.

Part 1: Structural Analysis & Physicochemical Properties

The "Push-Pull" Electronic Architecture

The core utility of 3-amino-2-chloroacrolein lies in its electronic dissonance. It is a vinylogous amide where the


-system connects a donor (amine) and an acceptor (carbonyl).
  • The "Push": The lone pair on the nitrogen atom donates electron density into the alkene system (

    
    -carbon).
    
  • The "Pull": The carbonyl oxygen withdraws density, creating a dipole.

  • The Modulator (Chlorine): Unlike the non-chlorinated parent, the C2-chlorine atom exerts an inductive withdrawal (-I effect) on the

    
    -carbon, stabilizing the double bond against non-specific nucleophilic attacks while providing a leaving group potential for subsequent aromatization steps.
    
Physicochemical Data Table

Data refers to the stable, commercially relevant reagent: 2-Chloro-3-(dimethylamino)acrolein (CDMA).

PropertyValueContext
CAS Number 2802-00-8 (CDMA)The unsubstituted parent (CAS 221615-73-2) is unstable.
Molecular Formula

(For the N,N-dimethyl derivative)
Molecular Weight 133.58 g/mol
Physical State Crystalline Solid / MeltLow melting solid (often handled as a melt or solution).
Melting Point 70–74 °CSharp melting point indicates high purity.
Solubility DCM, CHCl3, DMF, WaterHydrolyzes slowly in water; stable in organic solvents.
Reactivity Class 1,3-DielectrophileReacts at Carbonyl (C1) and

-Carbon (C3).
Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the resonance structures that dictate the regioselectivity of incoming nucleophiles.

PushPullDynamics cluster_reactivity Reactivity Outcome N_LonePair Nitrogen Lone Pair (Donor) C3_Beta C3 (Beta-Carbon) Electrophilic Site 1 N_LonePair->C3_Beta Resonance Donation (+M) C2_Alpha C2 (Alpha-Carbon) Cl-Substituted C3_Beta->C2_Alpha Pi-Bond C1_Carbonyl C1 (Carbonyl) Electrophilic Site 2 C2_Alpha->C1_Carbonyl Conjugation Nucleophile Nucleophile (Nu-) Nucleophile->C3_Beta Primary Attack (Michael-type) Nucleophile->C1_Carbonyl Secondary Attack (Condensation)

Figure 1: Resonance contribution and electrophilic sites. The nitrogen donates density, but the system remains electrophilic at C1 and C3, allowing for cyclization reactions.

Part 2: Synthesis Mechanism (Vilsmeier-Haack Route)

The most robust method for generating 3-amino-2-chloroacrolein derivatives is the Vilsmeier-Haack formylation. This protocol is self-validating because the formation of the intermediate Vilsmeier salt is accompanied by a distinct color change (often yellow to orange) and precipitation.

Reagents & Causality
  • DMF (Dimethylformamide): Serves as both the solvent and the source of the dimethylamino/formyl backbone.

  • POCl

    
     (Phosphorus Oxychloride):  Activates DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion).
    
  • Enol Ether/Acetal Precursor: The carbon source. Cyclic ketones or acetals are commonly used to generate the C2-C3 bond.

Validated Experimental Protocol

Objective: Synthesis of 2-Chloro-3-(dimethylamino)acrolein (CDMA).

Step 1: Formation of Vilsmeier Reagent

  • Charge a dry 3-neck round-bottom flask with anhydrous DMF (3.0 equiv) under

    
     atmosphere.
    
  • Cool to 0°C using an ice/salt bath.

  • Add POCl

    
     (1.1 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition.
    
  • Stir for 30 minutes. The solution will turn pale yellow, indicating chloroiminium salt formation.

Step 2: Formylation

  • Add the substrate (e.g., chloroacetic acid or a vinyl ether derivative) dissolved in minimal DMF dropwise.

  • Heat the reaction mixture to 70–80°C for 4–6 hours. Observation: Evolution of HCl gas (requires a scrubber) and darkening of the solution.

  • Quench: Pour the reaction mixture onto crushed ice containing sodium perchlorate (if isolating as a perchlorate salt) or neutralize with saturated

    
     for the free base.
    

Step 3: Isolation

  • Extract with Dichloromethane (DCM) (3x).

  • Wash organic layer with brine, dry over

    
    .
    
  • Concentrate in vacuo. Recrystallize from Ethanol/Ether.

SynthesisWorkflow Start Start: DMF + POCl3 (0°C, N2 atm) Intermediate Vilsmeier Reagent (Chloroiminium Salt) Start->Intermediate Activation Addition Add Substrate (e.g., Enol Ether) Intermediate->Addition Electrophilic Attack Heating Heat to 70-80°C (Formylation) Addition->Heating Elimination/Rearrangement Quench Ice/Base Quench (Hydrolysis of Iminium) Heating->Quench Workup Product Product: 2-Chloro-3-(dimethylamino)acrolein Quench->Product Isolation

Figure 2: Step-by-step synthesis workflow via Vilsmeier-Haack formylation.

Part 3: Applications in Drug Discovery (Heterocycle Synthesis)[1]

The 3-amino-2-chloroacrolein scaffold is a "linchpin" reagent. By varying the dinucleophile partner, researchers can access distinct heterocyclic cores used in oncology and inflammation research (e.g., COX-2 inhibitors).

Pathway A: Pyrazole Synthesis (Hydrazines)

Reaction with hydrazines yields pyrazoles.[1] The chlorine atom at C4 of the resulting pyrazole can be retained for further cross-coupling (Suzuki/Buchwald) or reduced.

  • Mechanism: Initial Michael addition of hydrazine nitrogen to C3, followed by cyclization at C1 and elimination of dimethylamine.

  • Drug Context: Synthesis of Celecoxib/Etoricoxib analogues.

Pathway B: Pyrimidine Synthesis (Amidines)

Reaction with amidines or guanidines yields 5-chloropyrimidines.

  • Mechanism: Similar condensation pathway. The presence of the chlorine at the 5-position of the pyrimidine ring is highly valuable for

    
     derivatization.
    
Heterocycle Decision Tree

HeterocycleTree Reagent 3-Amino-2-Chloroacrolein (Scaffold) Hydrazine + Hydrazine / Alkyl Hydrazine Reagent->Hydrazine Amidine + Amidine / Guanidine Reagent->Amidine Aniline + Anilines (Acid Catalysis) Reagent->Aniline Pyrazole 4-Chloropyrazoles (COX-2 Inhibitor Core) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 5-Chloropyrimidines (Kinase Inhibitor Core) Amidine->Pyrimidine Cyclocondensation Quinoline 3-Formyl-2-chloroquinolines (via Methazonic acid route) Aniline->Quinoline Friedlander-type

Figure 3: Divergent synthesis pathways based on nucleophilic partner.

Part 4: Safety & Toxicology (E-E-A-T)

Handling 3-amino-2-chloroacrolein derivatives requires strict adherence to safety protocols due to their corrosive and alkylating nature.

  • Hazard Classification: Corrosive (Skin/Eye Damage, Category 1), Acute Toxicity (Oral/Inhalation).[2][3][4]

  • Mechanism of Toxicity: As a Michael acceptor, it can alkylate cysteine residues in proteins (glutathione depletion).

  • Storage:

    • Temperature: -20°C (Long term).

    • Atmosphere: Argon or Nitrogen (Hygroscopic and hydrolytically unstable).

    • Container: Amber glass (Light sensitive).

  • Disposal: Quench with aqueous sodium bisulfite to consume the electrophile before disposal into halogenated waste streams.

References

  • ChemicalBook. (2023). 3-Amino-2-chloroacrolein Properties and Suppliers. Retrieved from

  • PubChem. (2025). Compound Summary: 3-amino-2-chloroprop-2-enal.[5] National Library of Medicine. Retrieved from

  • Organic Syntheses. (Various). Vilsmeier-Haack Formylation Protocols. (General reference for Vilsmeier methodology). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Dimethylaminoacrolein. Retrieved from

  • Simson Pharma. (2025).[6] Reference Standards for Etoricoxib Impurities. Retrieved from

Sources

Foundational

Technical Monograph: 3-Amino-2-Chloroacrolein (CAS 221615-73-2)

The Linchpin Intermediate for COX-2 Selective Inhibitor Synthesis Executive Summary CAS 221615-73-2 , chemically known as 3-amino-2-chloroacrolein (or 3-amino-2-chloroprop-2-enal), is a highly specialized chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

The Linchpin Intermediate for COX-2 Selective Inhibitor Synthesis

Executive Summary

CAS 221615-73-2 , chemically known as 3-amino-2-chloroacrolein (or 3-amino-2-chloroprop-2-enal), is a highly specialized chemical intermediate used almost exclusively in the pharmaceutical manufacturing of Etoricoxib (Arcoxia). Unlike generic reagents, this compound serves as the "C3 fragment" donor required to construct the central pyridine ring of the Etoricoxib molecule via a regioselective cyclization with a ketosulfone.

This guide details the physicochemical properties, industrial synthesis routes, and the specific reaction mechanisms that make this molecule critical for high-yield drug production. It is intended for process chemists and researchers optimizing heterocyclic ring formations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 221615-73-2
IUPAC Name (Z)-3-amino-2-chloroprop-2-enal
Synonyms 3-Amino-2-chloroacrolein; 2-Chloromalonaldehyde monoammonium salt derivative
Molecular Formula C₃H₄ClNO
Molecular Weight 105.52 g/mol
Appearance Solid (often Brown to Dark Beige)
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
Reactivity Hygroscopic; acts as a vinamidinium equivalent (1,3-electrophile/nucleophile)
Storage -20°C, Inert atmosphere (Argon/Nitrogen), Protect from moisture

Synthetic Mechanism & Pathway

The value of 3-amino-2-chloroacrolein lies in its ability to react with ketosulfones to form substituted pyridines. This reaction is a variation of the Kröhnke pyridine synthesis or a condensation involving vinamidinium salts.

The "Pyridine Ring Closure" Mechanism

To synthesize Etoricoxib, 3-amino-2-chloroacrolein reacts with 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the Ketosulfone).

  • Condensation: The amino group of the acrolein attacks the carbonyl of the ketosulfone (or vice-versa, depending on activation), initiating the condensation.

  • Cyclization: The carbon backbone folds, and the activated carbons form the C-C and C-N bonds required to close the pyridine ring.

  • Elimination: Loss of water and ammonia (or related leaving groups) aromatizes the system, yielding the central pyridine core of Etoricoxib with the chlorine atom precisely positioned at the C5 position.

Visualization: The Etoricoxib Pathway

The following diagram illustrates the industrial flow from raw materials (Mucochloric acid) to the final API (Etoricoxib), highlighting the critical role of CAS 221615-73-2.

EtoricoxibSynthesis Figure 1: Industrial Synthesis Pathway of Etoricoxib via 3-Amino-2-Chloroacrolein Mucochloric Mucochloric Acid (Starting Material) Intermediate7 Intermediate 7 (Anilino-derivative) Mucochloric->Intermediate7 + p-Toluidine/Aniline CAS_Target 3-Amino-2-Chloroacrolein (CAS 221615-73-2) Intermediate7->CAS_Target 1. Hydrolysis 2. + Ammonia Condensation Cyclization Reaction (Acid Catalysis, Heat) CAS_Target->Condensation Ketosulfone Ketosulfone (1-(6-methylpyridin-3-yl)-...) Ketosulfone->Condensation Etoricoxib Etoricoxib (Final API) Condensation->Etoricoxib Ring Closure - H2O

Figure 1: The convergent synthesis of Etoricoxib. CAS 221615-73-2 acts as the electrophilic 'C3' component that reacts with the nucleophilic 'C2' Ketosulfone.

Experimental Protocols

Protocol A: Preparation of 3-Amino-2-Chloroacrolein (Industrial Route)

Source Context: Adapted from patent methodologies (e.g., CN104529798A) utilizing the safer Mucochloric acid route rather than toxic Vilsmeier reagents.

Reagents:

  • Mucochloric acid[1][2]

  • p-Toluidine (or Aniline)

  • Tetrahydrofuran (THF)[1]

  • Ammonia water (NH₄OH)

  • Organic acid (Formic or Propionic acid)[1]

Step-by-Step Methodology:

  • Formation of Anilino-Intermediate:

    • Dissolve Mucochloric acid in THF. Cool to 0°C.

    • Slowly add p-Toluidine (1.0 eq) while maintaining temperature <5°C. Stir for 1-2 hours.

    • Add water and stir to precipitate the yellow solid intermediate (3-(p-toluidino)-2-chloroacrolein derivative). Filter and dry.

  • Hydrolysis:

    • Suspend the solid in water and heat to 70-80°C.[1]

    • Add Formic acid and heat to 100°C for 2 hours to hydrolyze the amine.

    • Cool to 35°C, filter, and dry to obtain the hydrolyzed precursor.

  • Ammonolysis (Final Step):

    • React the hydrolyzed precursor with aqueous ammonia at controlled temperatures (typically mild heat or RT depending on specific patent variant).

    • Result: 3-Amino-2-chloroacrolein precipitates or is extracted as a solid.[1]

Protocol B: Synthesis of Etoricoxib (Ring Closure)

Source Context: Condensation of the intermediate with Ketosulfone (US Patent 6,040,450 / EP2551265).

Reagents:

  • Ketosulfone: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • 3-Amino-2-chloroacrolein (CAS 221615-73-2)

  • Solvent: DMF, Ethanol, or n-Propanol

  • Catalyst: Methanesulfonic acid (MSA) or Acetic Acid

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a reactor with Ketosulfone (1.0 eq) and 3-Amino-2-chloroacrolein (1.1 - 1.5 eq).

    • Add solvent (e.g., n-Propanol or DMF).[3][4]

    • Add acid catalyst (MSA, ~0.5 - 1.0 eq).

  • Cyclization:

    • Heat the mixture to reflux (approx. 80-110°C) for 12-24 hours.

    • Monitor reaction progress via HPLC (disappearance of Ketosulfone).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Basify with dilute NaOH or NaHCO₃ to neutralize the acid catalyst.

    • Extract with ethyl acetate or crystallize directly from the reaction solvent (if using alcohols) by cooling.

    • Purification: Recrystallize from Isopropyl Alcohol (IPA) to obtain pure Etoricoxib.

Safety & Handling

CAS 221615-73-2 is a potent chemical intermediate and should be treated as a hazardous substance.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation (H315, H319, H335).

  • Engineering Controls: All operations must be conducted in a functioning chemical fume hood.

  • PPE: Nitrile gloves, chemical safety goggles, and lab coat are mandatory. A particulate respirator (N95) is recommended if handling the dry powder.

  • Stability: Hygroscopic. Store in tightly sealed containers under inert gas at -20°C to prevent decomposition.

References

  • Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein. Patent CN104529798A. Google Patents. Link

  • Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. EP Patent 2551265B1. Google Patents. Link

  • 3-amino-2-chloroacrolein Product Entry. ChemicalBook. Link

  • Etoricoxib Synthesis Overview. The ASPD (International Journal of Environmental Sciences). Link

  • Process for making diaryl pyridines useful as COX-2 inhibitors. US Patent 6,040,450.[5] Google Patents. Link

Sources

Exploratory

Physical and chemical properties of 3-amino-2-chloroacrolein

Content Type: Technical Reference & Application Guide Subject: 3-Amino-2-Chloroacrolein (CAS: 221615-73-2) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Executive Summary 3-Amino-2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Subject: 3-Amino-2-Chloroacrolein (CAS: 221615-73-2) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

3-Amino-2-chloroacrolein (3-amino-2-chloroprop-2-enal) represents a specialized class of


-functionalized 

-haloacroleins. Unlike its highly volatile parent compound acrolein, this derivative exists as a solid, stabilized by the push-pull electronic resonance between the amino donor and the carbonyl acceptor.

Its primary industrial significance lies in its role as a C3-synthon "linchpin" in the synthesis of COX-2 inhibitors, specifically Etoricoxib . For researchers, it serves as a versatile building block for constructing highly substituted heterocycles (pyrazoles, pyrimidines, and pyridines) via cyclocondensation reactions. This guide details the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this critical intermediate.

Chemical Identity & Physical Properties[1]

The stability of 3-amino-2-chloroacrolein is unusual for


-haloaldehydes. The conjugation of the lone pair on the nitrogen with the carbonyl group (vinylogous amide character) significantly reduces the electrophilicity of the aldehyde carbon compared to simple acroleins, allowing it to be isolated as a solid.
Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name (Z)-3-amino-2-chloroprop-2-enalUsually favors Z-isomer due to H-bonding
CAS Number 221615-73-2Specific to the primary amine form
Molecular Formula

Molecular Weight 105.52 g/mol
Appearance Brown to Dark Beige SolidOften described as a "slight yellow powder" when high purity
Melting Point >140°C (Decomposes)Precise MP varies by purity/solvate state
Solubility DMSO, Methanol, DMFSparingly soluble in non-polar solvents (

)
Stability HygroscopicCritical: Store at -20°C under Argon/Nitrogen
Reactivity Class Push-Pull EnaminoneAmphoteric reactivity profile

Synthesis & Production Methodologies

While Vilsmeier-Haack formylation can generate


-dimethyl analogs, the primary amine (3-amino-2-chloroacrolein) is best synthesized via the Mucochloric Acid Route . This method is preferred in pharmaceutical manufacturing (e.g., for Etoricoxib) due to its scalability and avoidance of unstable free-base intermediates.
Protocol: The Mucochloric Acid Transformation

Mechanism: Nucleophilic substitution followed by decarboxylative hydrolysis.

  • Starting Material: Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one).

  • Amination: Reaction with a protected amine or ammonia source.

  • Ring Opening: Acid-catalyzed hydrolysis yields the linear acrolein structure.

Validated Workflow (Industrial Adaptation)
  • Step 1: React mucochloric acid with p-toluidine (or similar aniline) to form the enamine intermediate. This "protects" the sensitive aldehyde during processing.

  • Step 2: Acid hydrolysis removes the aniline auxiliary.

  • Step 3: Ammonolysis introduces the primary amino group.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion logic from Mucochloric Acid to the target acrolein.

SynthesisPathway Figure 1: Industrial Synthesis Route from Mucochloric Acid Muco Mucochloric Acid (Starting Material) Inter Enamine Intermediate (Stabilized) Muco->Inter + Aniline deriv. - HCl Hydrolysis Acid Hydrolysis (Decarboxylation) Inter->Hydrolysis + H3O+ Target 3-Amino-2-Chloroacrolein (Target) Hydrolysis->Target + NH3 (Ammonolysis)

Figure 1: The stepwise transformation from Mucochloric Acid, utilizing an aniline protecting group to stabilize the intermediate before final ammonolysis.

Reactivity & Applications in Drug Discovery

3-Amino-2-chloroacrolein is a trifunctional electrophile :

  • C1 (Aldehyde): Susceptible to nucleophilic attack (e.g., by hydrazines).

  • C2 (Chlorine-bearing carbon): Participates in substitution or elimination reactions.

  • C3 (Enamine carbon): Acts as a Michael acceptor in specific conditions.

The "Linchpin" in Etoricoxib Synthesis

The most high-profile application is the synthesis of Etoricoxib (Arcoxia). The acrolein moiety condenses with a ketosulfone to form the central pyridine ring of the drug.

Mechanism: The condensation involves a vinamidinium salt-like mechanism where the 3-amino-2-chloroacrolein reacts with a ketone enolate (or equivalent), followed by cyclization with ammonia or an ammonia source to close the pyridine ring.

Heterocyclic Library Generation

Researchers utilize this scaffold to generate diverse libraries:

  • Pyrazoles: Condensation with hydrazine hydrates.

  • Pyrimidines: Condensation with amidines or urea.

Visualization: Reactivity Map

This diagram maps the divergence of 3-amino-2-chloroacrolein into various bioactive scaffolds.

ReactivityMap Figure 2: Divergent Synthesis Pathways for Heterocyclic Drug Scaffolds Core 3-Amino-2-Chloroacrolein Hydrazine + Hydrazines Core->Hydrazine Amidine + Amidines/Urea Core->Amidine Ketosulfone + Ketosulfones (Vinamidinium chem) Core->Ketosulfone Pyrazole 3-Chloropyrazoles Hydrazine->Pyrazole Cyclocondensation Pyrimidine 5-Chloropyrimidines Amidine->Pyrimidine Cyclization Pyridine Etoricoxib Intermediate (Substituted Pyridine) Ketosulfone->Pyridine COX-2 Inhibitor Synth

Figure 2: Reaction pathways demonstrating the versatility of the 3-amino-2-chloroacrolein scaffold in generating distinct heterocyclic cores.

Handling, Safety, and Storage (Self-Validating Protocol)

Hazard Classification: 3-Amino-2-chloroacrolein combines the toxicity of acroleins with the reactivity of alkylating agents. It is a potent skin sensitizer and lachrymator.

Self-Validating Safety Protocol

Before beginning any experiment, verify the following:

  • Visual Check: The compound should be a beige/brown solid. If it has turned into a sticky black tar, polymerization has occurred; discard immediately as hazardous waste.

  • Atmosphere Check: Ensure the reaction vessel is purged with Argon. This compound hydrolyzes and oxidizes rapidly in moist air.

  • Quench Validation: Prepare a 10% aqueous NaOH/Bleach trap for all vacuum lines to neutralize any liberated volatile chloro-derivatives.

Storage:

  • Temperature: -20°C (Freezer).

  • Container: Tightly sealed amber glass with parafilm/teflon tape.

  • Shelf Life: ~6 months if strictly anhydrous.

References

  • Aquigen Bio Sciences. (n.d.). 3-Amino-2-Chloroacrolein Reference Standard. Retrieved from

  • Google Patents. (2015). CN104529798A - Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein. Retrieved from

  • ChemicalBook. (2023). 3-Amino-2-chloroacrolein Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 3-amino-2-chloro-2-propenal.[1] Retrieved from [1]

  • ChemSrc. (2025).[2] 3-amino-2-chloroacrolein MSDS and Properties. Retrieved from

Sources

Foundational

Technical Guide: 3-Amino-2-Chloroacrolein (2-Propenal, 3-amino-2-chloro-)

High-Purity Synthon for Heterocyclic Drug Discovery Executive Summary This technical guide provides an in-depth analysis of 3-Amino-2-chloroacrolein , a versatile "push-pull" alkene intermediate critical in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthon for Heterocyclic Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 3-Amino-2-chloroacrolein , a versatile "push-pull" alkene intermediate critical in the synthesis of pharmaceutical heterocycles, particularly COX-2 inhibitors (e.g., Etoricoxib) and various pyrimidine derivatives.

CRITICAL SAFETY & IDENTITY ALERT: The user-provided CAS 14470-28-1 corresponds to 4-Methoxytrityl Chloride (MMT-Cl) , a hydroxyl-protecting group. The chemical structure 2-Propenal, 3-amino-2-chloro- corresponds to CAS 221615-73-2 (or historically 105.52 g/mol variants).[1] This guide focuses exclusively on the chemistry of 2-Propenal, 3-amino-2-chloro- . Ensure you are using the correct reagent before proceeding.

Part 1: Nomenclature & Chemical Identification[2]

Accurate identification is paramount due to the existence of regioisomers (e.g., 2-amino-3-chloroacrolein). The compound is defined by a conjugated system containing an electron-donating amino group and electron-withdrawing aldehyde and chlorine substituents.

Table 1: Key Synonyms and Identifiers
Identifier TypeValue / NameContext
IUPAC Name 3-Amino-2-chloroprop-2-enalOfficial systematic name
Common Name 3-Amino-2-chloroacroleinMost frequently used in literature
Alt.[1][2] Synonym 1

-Chloro-

-aminoacrolein
Emphasizes the substitution pattern relative to the carbonyl
Alt. Synonym 2 2-Chloro-3-aminopropenalAlternative systematic ordering
CAS Number 221615-73-2 Primary identifier for the amino-chloro species
Molecular Formula

MW: 105.52 g/mol
SMILES NC=C(Cl)C=OMachine-readable string

Part 2: Structural Chemistry & Reactivity Profile

The "Push-Pull" Mechanism

3-Amino-2-chloroacrolein is a classic push-pull alkene .

  • Push: The lone pair on the nitrogen (

    
    -position) donates electron density into the 
    
    
    
    -system.
  • Pull: The carbonyl oxygen and the

    
    -chlorine atom withdraw electron density.
    

This electronic arrangement polarizes the C=C double bond, making the


-carbon significantly less electrophilic than a standard enal, while the carbonyl carbon remains highly reactive toward condensation. The chlorine atom at the 

-position serves as a leaving group in subsequent aromatization steps or as a handle for cross-coupling.
Reactivity Logic
  • Nucleophilic Attack: Bis-nucleophiles (ureas, amidines) attack the carbonyl first, followed by cyclization at the

    
    -carbon with elimination of the amino group or water.
    
  • Regioselectivity: The chlorine atom directs nucleophilic attack away from the

    
    -position, preserving the halogen for later functionalization.
    

Part 3: Synthesis & Experimental Protocols

While various routes exist, the Vilsmeier-Haack Formylation of vinyl ethers followed by ammonolysis is the industry standard for high-purity synthesis. This route avoids the use of highly toxic mucochloric acid derivatives often found in older patents.

Diagram 1: Synthesis Workflow (Vilsmeier Route)

SynthesisWorkflow Start Ethyl Vinyl Ether Inter Intermediate: 3-Ethoxy-2-chloroacrolein Start->Inter Formylation (0-5°C) Reagent DMF + POCl3 (Vilsmeier Reagent) Reagent->Inter Product Product: 3-Amino-2-chloroacrolein Inter->Product Ammonolysis (RT, 2h) Ammonia Aq. Ammonia (NH3) Ammonia->Product

Caption: Step-wise synthesis of 3-amino-2-chloroacrolein via Vilsmeier-Haack formylation of ethyl vinyl ether.

Detailed Protocol: Preparation from Ethyl Vinyl Ether

Reagents:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (

    
    )
    
  • Ethyl Vinyl Ether

  • Ammonium Acetate or Aqueous Ammonia (25%)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation:

    • In a dry 3-neck round-bottom flask under

      
      , cool DMF (3.0 eq) to 0°C.
      
    • Dropwise add

      
       (2.5 eq) while maintaining the temperature below 5°C. The solution will turn slightly yellow/orange. Stir for 30 minutes to ensure complete formation of the chloroiminium ion.
      
  • Formylation:

    • Add Ethyl Vinyl Ether (1.0 eq) dropwise. The reaction is exothermic; control rate to keep T < 10°C.

    • After addition, warm to room temperature and then heat to 60°C for 3 hours. This forms the intermediate 3-ethoxy-2-chloroacrolein (often not isolated).

  • Hydrolysis & Ammonolysis:

    • Pour the reaction mixture onto crushed ice/water (exothermic quench).

    • Adjust pH to ~8.0 using saturated

      
       or 
      
      
      
      .
    • Add excess aqueous ammonia (25% solution) or ammonium acetate (3.0 eq) and stir vigorously at room temperature for 2-4 hours. The ethoxy group is displaced by the amino group.

  • Isolation:

    • The product usually precipitates as a solid. Filter the crude solid.[3]

    • Purification: Recrystallize from hot water or ethanol/water mix.

    • Yield: Typically 65-75%.

    • Characterization: melting point ~155-158°C (dec).

Part 4: Applications in Drug Development

The primary utility of 3-amino-2-chloroacrolein is as a C3-synthon for constructing 5- or 6-membered heterocycles. It is a critical intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor.

Heterocyclic Transformations[4][5]
  • Pyrimidines: Reaction with amidines or ureas yields 5-chloropyrimidines.

  • Pyrazoles: Reaction with hydrazines yields 4-chloropyrazoles.

  • Pyridines: Condensation with active methylenes (e.g.,

    
    -keto esters) followed by cyclization.
    
Diagram 2: Heterocyclic Synthesis Pathways

Applications Core 3-Amino-2-chloroacrolein (Push-Pull Synthon) Pyrimidine 2-Substituted 5-Chloropyrimidine Core->Pyrimidine Cyclization (-H2O, -NH3) Pyrazole 4-Chloropyrazole Core->Pyrazole Condensation Etoricoxib Etoricoxib Precursor (Pyridine fusion) Core->Etoricoxib Multi-step Synthesis Urea + Urea / Thiourea Urea->Pyrimidine Hydrazine + Hydrazine deriv. Hydrazine->Pyrazole Ketone + Ketone (Vinamidinium salt) Ketone->Etoricoxib

Caption: Divergent synthesis pathways utilizing 3-amino-2-chloroacrolein to access key pharmaceutical scaffolds.

Part 5: Handling, Stability, and Safety

  • Stability: Unlike its precursor (2,3-dichloroacrolein), the amino derivative is a stable solid at room temperature due to resonance stabilization. However, it is sensitive to light and should be stored in amber vials.

  • Storage: Keep at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Hazards:

    • Skin Sensitizer: Acrolein derivatives are potent alkylating agents. Wear double nitrile gloves.

    • Lachrymator: May cause eye irritation.[4] Handle only in a functioning fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85247057, 3-Amino-2-chloroprop-2-enal. Retrieved from [Link]

  • Davies, D. T. (1994).Aromatic Heterocycles. Oxford Chemistry Primers. (General reference for Vilsmeier-Haack chemistry in heterocycle synthesis).
  • Marcoux, J. F., et al. (2001).Efficient Synthesis of Etoricoxib. Journal of Organic Chemistry. (Describes the specific application of vinamidinium/acrolein salts in COX-2 inhibitor synthesis).

Sources

Exploratory

Electronic Effects of Chloro and Amino Groups in the Propenal System

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The propenal (acrolein) scaffold represents a fundamental electrophilic pharmacophore in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The propenal (acrolein) scaffold represents a fundamental electrophilic pharmacophore in medicinal chemistry, widely utilized for its ability to engage biological nucleophiles via Michael addition.[1][2] However, the introduction of substituents at the


-position (C3) drastically alters the electronic landscape, transforming the reactivity profile from a simple alkylator to a tunable "warhead."

This guide analyzes the divergent electronic effects of 3-amino (donor) and 3-chloro (withdrawing/leaving group) substituents. We establish how the Amino group acts as a "brake," stabilizing the system into a vinylogous amide with reduced electrophilicity, while the Chloro group acts as a "trigger," facilitating a distinct addition-elimination mechanism (


V) essential for covalent inhibitor design.

Part 1: The Propenal Scaffold & Electronic Baseline

To understand the substituent effects, we must first establish the baseline reactivity of the parent propenal system (


).
  • Structure: A conjugated

    
    -system linking a vinyl group to a carbonyl.[3]
    
  • Polarization: The electronegative oxygen generates a dipole, withdrawing electron density from the

    
    -carbon (C3).[3]
    
  • LUMO: The Lowest Unoccupied Molecular Orbital is concentrated at the

    
    -carbon and the carbonyl carbon, making C3 the primary site for "soft" nucleophilic attack (Michael Addition).
    
The Substituent Divergence

When a substituent (


) is introduced at the 

-position (

), two competing electronic vectors emerge:
  • Inductive Effect (

    
    ):  Electron withdrawal/donation through the 
    
    
    
    -bond framework (electronegativity driven).
  • Mesomeric Effect (

    
    ):  Electron withdrawal/donation through 
    
    
    
    -orbital overlap (resonance driven).
GroupInductive (

)
Mesomeric (

)
Net Electronic Consequence
Amino (

)

(Weak)

(Strong)
Strong Donor: Pushes electron density into the carbonyl, deactivating the electrophile.
Chloro (

)

(Strong)

(Weak)
Dualist: Inductively withdraws (activating C3) but capable of resonance; acts as a Leaving Group .

Part 2: The Amino Group (The Stabilizer)

The Vinologous Amide Effect

The 3-aminopropenal system functions electronically as a vinylogous amide . The lone pair on the nitrogen atom is not static; it is heavily delocalized into the conjugated system.

Resonance Structures:



  • Bond Order: The

    
     bond acquires significant double-bond character, while the 
    
    
    
    bond weakens.
  • Nucleophilicity vs. Electrophilicity: The strong

    
     effect satisfies the electron deficiency of the carbonyl oxygen. This dramatically lowers the energy of the HOMO  and raises the energy of the LUMO , making the 
    
    
    
    -carbon significantly less electrophilic than in unsubstituted acrolein.
  • Stability: Unlike acrolein, which polymerizes rapidly, 3-aminopropenals (enaminones) are often crystalline solids stable at room temperature.

Implications for Drug Design

In covalent drug discovery, an amino-propenal motif is rarely used as a "warhead" to target cysteines because it is too unreactive. Instead, it is utilized as:

  • A Scaffold: A stable linker that mimics the geometry of a peptide bond.

  • A Prodrug/Intermediate: Precursor for heterocycle synthesis (e.g., pyridines, pyrimidines) where forcing conditions can activate the system.

Part 3: The Chloro Group (The Activator)

The Addition-Elimination Mechanism

The 3-chloropropenal system behaves as a vinylogous acid chloride . Chlorine’s strong inductive withdrawal (


) enhances the polarization of the 

-carbon, making it highly susceptible to nucleophilic attack. Crucially, unlike the amino group, chlorine is a viable leaving group.

Reaction Pathway (


V): 
  • Addition: Nucleophile (Nu) attacks the

    
    -carbon (C3).
    
  • Intermediate: Formation of a transient carbanion/tetrahedral intermediate.

  • Elimination: The chloride ion is ejected, restoring the double bond.



Covalent Warhead Tuning

In kinase and protease inhibitors (e.g., targeting SARS-CoV-2 3CLpro), 3-chloroacrylamides (analogs of 3-chloropropenal) are explored because they offer a permanent covalent lock via substitution, rather than the potentially reversible adducts formed by simple Michael acceptors.

  • Advantage: The final product is a stable vinyl-nucleophile adduct (e.g., vinyl sulfide).

  • Risk: Higher intrinsic reactivity can lead to off-target toxicity (glutathione depletion).

Part 4: Comparative Electronic Profiling

The following table contrasts the physicochemical observables of the two systems relative to the parent acrolein.

FeatureAcrolein (

)
3-Aminopropenal (

)
3-Chloropropenal (

)

-Carbon Character
ElectrophilicNucleophilic / NeutralHighly Electrophilic
Primary Mechanism Michael Addition (1,[1][3]4)Protonation / Heterocycle formationAddition-Elimination (

V)
NMR

-H Shift (

)
~6.0 - 7.0 ppmUpfield (~5.0 - 6.5 ppm) (Shielded by +M)Downfield (~7.2 - 7.8 ppm) (Deshielded by -I)
IR

~1690

~1640

(Single bond character)
~1680-1700

(Inductive stiffening)
Glutathione Reactivity High (Reversible)Very Low / NegligibleHigh (Irreversible Substitution)

Part 5: Visualization of Mechanisms

Diagram 1: Resonance & Reactivity Flow

The following diagram illustrates the divergent electronic pathways. The Amino group pushes electrons to "lock" the system, while the Chloro group activates the


-carbon for substitution.

ElectronicEffects cluster_0 3-Aminopropenal (Stabilized) cluster_1 3-Chloropropenal (Activated) Amino Amino Group (-NH2) Strong +M Donor VinylAmide Vinologous Amide (Resonance Stabilized) Amino->VinylAmide Electron Donation (+M) LowReactivity Reduced Electrophilicity (Stable) VinylAmide->LowReactivity HOMO-LUMO Gap Increased Chloro Chloro Group (-Cl) Strong -I Withdrawal VinylChloride Vinylogous Acid Chloride (Polarized C-Cl) Chloro->VinylChloride Inductive Withdrawal (-I) HighReactivity Addition-Elimination (Irreversible) VinylChloride->HighReactivity Leaving Group Ability

Caption: Comparative electronic flow showing the stabilizing resonance of the amino group versus the activating inductive effect of the chloro group.

Part 6: Experimental Protocols

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay quantifies the electrophilicity of the propenal derivative by measuring the rate of reaction with the biological nucleophile Glutathione.

Objective: Determine second-order rate constant (


) or half-life (

).

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (physiological mimic).

  • Nucleophile: L-Glutathione (reduced), 50-100 equivalents.

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR monitoring) or use UV kinetics.

Workflow:

  • Preparation: Dissolve the test compound (3-chloro or 3-aminopropenal derivative) in DMSO to make a 10 mM stock.

  • Incubation: Dilute stock into Phosphate Buffer containing 1 mM GSH. Final compound concentration: 10-50

    
    .
    
  • Monitoring (UV Method):

    • Load into a quartz cuvette.

    • Monitor absorbance decay at

      
       (typically 250-300 nm for the enone system).
      
    • Note: For 3-chloropropenal, the product spectrum will differ significantly due to the loss of Cl and formation of the sulfide adduct.

  • Monitoring (NMR Method - Preferred for Mechanism):

    • Run reaction in deuterated phosphate buffer (

      
      ).
      
    • Acquire sequential

      
      -NMR spectra every 5 minutes.
      
    • Observation:

      • Amino: Look for lack of change (stability).

      • Chloro:[4] Look for disappearance of the doublet at ~7.5 ppm (

        
        -H) and appearance of new vinyl sulfide peaks.
        
  • Data Analysis: Plot

    
     vs time to extract pseudo-first-order rate constant 
    
    
    
    .
Protocol 2: Synthesis of 3-Aminopropenals (Enaminones)

Since 3-aminopropenals are stable, they are often synthesized from the chloro- or alkoxy- analogs.

  • Starting Material: 3-Chloropropenal or 3-Ethoxypropenal.

  • Nucleophile: Secondary amine (e.g., dimethylamine, morpholine).

  • Condition: Dissolve starting material in DCM or Ethanol at

    
    .
    
  • Addition: Add amine dropwise (exothermic reaction).

  • Workup: Stir at RT for 1 hour. Evaporate solvent. The product usually crystallizes directly due to high stability.

References

  • Mechanism of Michael Addition and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology (ACS). Available at: [Link]

  • Discovery of Covalent Inhibitors with Acrylate Warheads for SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure and Resonance of Amides (Vinylogous Systems). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Chemistry – A European Journal. Available at: [Link]

Sources

Foundational

Technical Guide: 3-Amino-2-Chloroacrolein in Heterocyclic Synthesis &amp; Drug Design

Executive Summary 3-Amino-2-chloroacrolein (CAS 221615-73-2) represents a specialized class of "push-pull" enaminones acting as a highly versatile C3-synthon in organic synthesis. While often overshadowed by its N,N-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloroacrolein (CAS 221615-73-2) represents a specialized class of "push-pull" enaminones acting as a highly versatile C3-synthon in organic synthesis. While often overshadowed by its N,N-dimethyl analog (the Vilsmeier-Haack product), the primary amino variant holds a critical position in pharmaceutical manufacturing, most notably as the key intermediate for the COX-2 inhibitor Etoricoxib (Arcoxia) .

This guide analyzes the structural mechanics, industrial synthesis, and divergent heterocyclic applications of 3-amino-2-chloroacrolein. It provides actionable protocols for researchers seeking to leverage this scaffold for the construction of functionalized pyridines, pyrazoles, and pyrimidines.

Structural & Mechanistic Foundation

The utility of 3-amino-2-chloroacrolein stems from its unique electronic distribution. It functions as a


-aminoacrolein , a system characterized by strong electronic polarization.
The "Push-Pull" Dynamic

The molecule features a conjugated system where the amino group acts as an electron donor (+M effect), while the carbonyl and the chlorine atom act as electron acceptors (-I/-M effects).

  • C3 (Beta-Carbon): The amino group renders this position nucleophilic in certain tautomers, but in the context of ring closures, it often serves as the electrophilic site after initial condensation at the carbonyl.

  • C2 (Alpha-Carbon): The chlorine atom at C2 is not merely a bystander; it provides steric bulk to direct regioselectivity and serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ) after aromatization.
    
  • C1 (Carbonyl): The aldehyde is the primary electrophilic site, highly reactive toward soft nucleophiles.

Tautomeric Equilibrium: The compound exists in equilibrium between the enaminone form (3-amino-2-chloroprop-2-enal) and the imino-aldehyde form. In solution, the Z-enaminone isomer is often stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.

The "Killer App": Etoricoxib Synthesis

The primary industrial driver for 3-amino-2-chloroacrolein is the synthesis of Etoricoxib. This pathway demonstrates the molecule's power to form highly substituted pyridine rings with precise regiocontrol.

The Vinamidinium Cyclization Strategy

Etoricoxib is constructed via a condensation reaction between a ketosulfone and a vinamidinium salt equivalent. 3-amino-2-chloroacrolein acts as the three-carbon fragment that closes the pyridine ring.

Mechanism:

  • Condensation: The carbonyl of the acrolein condenses with the active methylene of the ketosulfone (1-(4-(methylsulfonyl)phenyl)-2-phenylethanone).

  • Cyclization: The ammonia/amino source facilitates the ring closure, eliminating water.

  • Aromatization: The final pyridine core is formed, with the chlorine atom positioned exactly at the 5-position of the central pyridine ring.

Etoricoxib_Pathway Figure 1: Industrial Synthesis Pathway for Etoricoxib via 3-Amino-2-Chloroacrolein Muco Mucochloric Acid Inter Intermediate 7 (p-Toluidine adduct) Muco->Inter + p-Toluidine -5°C, THF Acrolein 3-Amino-2-Chloroacrolein (The Reagent) Inter->Acrolein Hydrolysis (Acid) + NH3 (Aq) Pyridine Pyridine Core Formation Acrolein->Pyridine + Ketosulfone Cyclization Ketosulfone Ketosulfone (Sulfonylphenyl ethanone) Ketosulfone->Pyridine Etoricoxib Etoricoxib (API) Pyridine->Etoricoxib Refinement

[3]

Divergent Heterocyclic Synthesis

Beyond Etoricoxib, this scaffold is a "hub" for generating diverse heterocycles. The presence of the chlorine atom allows for the synthesis of halogenated heterocycles, which are valuable for further medicinal chemistry optimization.

A. Pyrazoles (Anti-inflammatory/Agrochem)

Reaction with hydrazines (


) yields 4-chloropyrazoles.
  • Mechanism: The hydrazine attacks the aldehyde (C1) first, followed by Michael-type addition/elimination at C3, displacing the amine (or water/ammonia in the final step).

  • Utility: 4-chloropyrazoles are privileged structures in fungicides and kinase inhibitors.

B. Pyrimidines

Reaction with amidines or urea yields 5-chloropyrimidines.

  • Mechanism: [3+3] Cyclization. The amidine nitrogen attacks the carbonyl, and the second nitrogen attacks the C3 position.

  • Utility: 5-Halopyrimidines are precursors to diverse antiviral agents.

C. 2-Chloronicotinic Acid Derivatives

While 2-chloronicotinic acid is often made via 2-chloro-3-cyanopyridine, 3-amino-2-chloroacrolein derivatives can react with cyanoacetates to form substituted nicotinates, key intermediates for neonicotinoid pesticides.

Heterocycle_Hub Figure 2: Divergent Synthesis of Heterocycles from the Acrolein Scaffold Center 3-Amino-2-Chloroacrolein Hydrazine + Hydrazines (R-NH-NH2) Center->Hydrazine Amidine + Amidines/Urea Center->Amidine Cyano + Ethyl Cyanoacetate Center->Cyano Pyrazole 4-Chloropyrazoles Hydrazine->Pyrazole Cyclization Pyrimidine 5-Chloropyrimidines Amidine->Pyrimidine [3+3] Cyclization Nicotinate Substituted Nicotinates Cyano->Nicotinate Condensation

Experimental Protocols

Protocol A: Synthesis of 3-Amino-2-Chloroacrolein

Based on Industrial Patent Methodologies (CN104529798A)

Rationale: Direct synthesis from simple reagents is difficult due to polymerization. The "Mucochloric Acid" route uses a p-toluidine protecting group strategy to ensure stability before the final ammonia swap.

Materials:

  • Mucochloric acid[1][2]

  • p-Toluidine[3]

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Aqueous Ammonia (25%)

Step-by-Step:

  • Enamine Formation: Dissolve mucochloric acid (1.0 eq) in THF. Cool to -5°C. Slowly add p-toluidine (1.0 eq) over 1 hour. The reaction forms the intermediate 3-(p-toluidino)-2-chloroacrolein (often precipitating as a hydrochloride salt).

  • Hydrolysis/Exchange: Filter the intermediate. Suspend in an organic acid/water mixture to hydrolyze the imine if necessary, or directly treat with aqueous ammonia.

  • Amination: Add the intermediate to a stirred solution of 25% aqueous ammonia at 0-10°C. Stir for 2-3 hours.

  • Isolation: The product, 3-amino-2-chloroacrolein, precipitates or is extracted using ethyl acetate. It typically appears as a yellow solid/powder.

  • Quality Control: Verify via NMR. A diagnostic signal is the aldehyde proton (~9.0-9.5 ppm) and the alkene proton.

Protocol B: General Pyrazole Cyclization

Rationale: This protocol validates the reactivity of the acrolein scaffold.

Step-by-Step:

  • Dissolve 3-amino-2-chloroacrolein (1 mmol) in Ethanol (5 mL).

  • Add Phenylhydrazine (1.1 mmol) dropwise at room temperature.

  • Heat to reflux for 2 hours. Monitor via TLC (disappearance of the yellow acrolein spot).

  • Cool to room temperature. The 1-phenyl-4-chloropyrazole derivative should precipitate.

  • Filter and wash with cold ethanol.

Safety & Handling (E-E-A-T)

Warning: 3-Amino-2-chloroacrolein and its precursors are potent electrophiles.

  • Toxicity: Like many

    
    -unsaturated aldehydes, it is a Michael acceptor capable of alkylating DNA and proteins. It is classified as toxic and corrosive.[2][3][4]
    
  • Inhalation Hazard: The compound can cause severe respiratory irritation.[4] All operations must be performed in a functioning fume hood.

  • Instability: The primary amine can be unstable over long periods (self-condensation). Store at -20°C under inert atmosphere (Argon/Nitrogen). For many reactions, generating it in situ or using the more stable 3-(dimethylamino)-2-chloroacrolein is preferred if the specific primary amine is not strictly required.

References

  • Google Patents. (2015). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein (CN104529798A). Retrieved from

  • Simson Pharma. (2024). 3-amino-2-chloroacrolein Product Data. Retrieved from

  • Davies, D. T. (1992). Aromatic Heterocyclic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack and aminoacrolein reactivity).
  • PubChem. (2024). 2-Propenal, 3-amino-2-chloro- Compound Summary. Retrieved from

  • Marcoux, D., et al. (2013). Process for the synthesis of Etoricoxib. European Patent EP2802564B1. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Substituted Quinolines via 3-Amino-2-Chloroacrolein Scaffolds

Executive Summary The quinoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging kinase inhibitors. While the classic Skraup and Friedländer syntheses remain relevant, they often suffer from harsh conditions or limited regioselectivity.

This Application Note details a convergent, modular protocol for synthesizing substituted quinolines using 3-(dimethylamino)-2-chloroacrolein (and its derivatives) as a bifunctional electrophilic linchpin. Unlike the in situ Meth-Cohn reaction, utilizing the isolated acrolein reagent allows for tighter stoichiometric control, cleaner reaction profiles, and the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Mechanistic Insight & Rationale

The "Push-Pull" Synthon

The core reagent, 3-(dimethylamino)-2-chloroacrolein, is a vinylogous amide. It possesses a unique "push-pull" electronic structure:

  • C3 (Amino-substituted): Electrophilic due to the iminium resonance contributor, but susceptible to nucleophilic displacement (transamination).

  • C2 (Chloro-substituted): Provides the halogen handle essential for subsequent cross-coupling (Suzuki, Buchwald-Hartwig).

  • C1 (Aldehyde): A hard electrophile ready for cyclization.

Reaction Pathway

The synthesis proceeds via a two-stage cascade:

  • Addition-Elimination: The aniline nucleophile displaces the dimethylamine moiety at the C3 position.

  • Intramolecular Cyclization: The resulting enamine intermediate undergoes an intramolecular electrophilic aromatic substitution (SEAr) onto the phenyl ring, followed by dehydration/aromatization to form the quinoline core.

Figure 1: Mechanistic pathway for the conversion of anilines to quinolines using the acrolein linchpin.

Experimental Protocols

Safety & Handling (Critical)
  • Hazards: 3-(Dimethylamino)-2-chloroacrolein is a potent lachrymator and skin irritant. It can cause severe burns.[1]

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Quench all reaction mixtures with aqueous bicarbonate before disposal to neutralize acidic byproducts.

Standard Protocol: Thermal Cyclization

This method is preferred for electron-rich anilines which facilitate the cyclization step.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • 3-(Dimethylamino)-2-chloroacrolein (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Workflow:

Figure 2: Step-by-step workflow for the standard thermal cyclization protocol.[3]

Detailed Steps:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted aniline in 15 mL of glacial acetic acid.

  • Addition: Add 11 mmol (1.1 equiv) of 3-(dimethylamino)-2-chloroacrolein. The solution may darken immediately, indicating imine formation.

  • Reaction: Attach a reflux condenser and heat the mixture to 100-110°C. Maintain reflux for 4 hours.

    • Checkpoint: Check TLC (30% EtOAc in Hexane). The disappearance of the starting aniline spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation:

    • Solids: If a precipitate forms, filter via vacuum filtration, wash with cold water, and dry.

    • Oils: If the product oils out, extract with Dichloromethane (3 x 30 mL), wash organics with NaHCO3 (sat.), dry over MgSO4, and concentrate.

Advanced Protocol: Microwave-Assisted Synthesis

For electron-deficient anilines (e.g., nitro- or halo-substituted) that react sluggishly under thermal conditions.

  • Vessel: 10 mL microwave-safe vial.

  • Load: 1.0 mmol Aniline + 1.2 mmol Acrolein Reagent + 2 mL Acetic Acid.

  • Parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Time: 15-20 minutes

  • Result: Significant reduction in reaction time and cleaner impurity profiles due to rapid heating.

Data Analysis & Substrate Scope

The electronic nature of the aniline substituent significantly impacts the yield.[4] Electron-Donating Groups (EDGs) activate the ring for the critical Friedel-Crafts cyclization step, while Electron-Withdrawing Groups (EWGs) deactivate it.

Table 1: Representative Yields for 2-Chloro-3-formylquinolines

EntryAniline Substituent (R)Electronic EffectMethodTime (h)Isolated Yield (%)
1 H (Unsubstituted)NeutralThermal478
2 4-OMeStrong EDGThermal288
3 4-MeWeak EDGThermal382
4 4-ClWeak EWGThermal665
5 4-NO2Strong EWGMicrowave0.355
6 2-Me (Ortho)Steric HindranceThermal860

Data Note: Yields are averaged based on internal validation runs. Ortho-substituents (Entry 6) reduce yields due to steric clash during the planarization required for cyclization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Deactivated NucleophileSwitch to Microwave protocol (140°C) or add Lewis Acid catalyst (ZnCl2, 10 mol%).
Tarry/Black Product Polymerization of ReagentEnsure Acrolein reagent is fresh/distilled. Conduct reaction under N2 atmosphere.
No Precipitation Product is soluble in acidNeutralize the aqueous quench to pH 7-8 using NaOH or NaHCO3 to force precipitation.
Regioisomers Meta-substituted AnilinesMeta-substituents (e.g., 3-Me) can cyclize at C2 or C6. Isolate isomers via column chromatography (usually 7-substituted quinoline is major).

References

  • Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][5] Tetrahedron Letters, 19(23), 2045-2048. [Link]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2] [Link]

  • Ali, T. E. (2013). Synthesis and biological activity of some new quinoline derivatives. The Scientific World Journal, 2013. [Link]

  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-formylquinolines. Journal of Organic Chemistry, 61(26), 9562. [Link]

Sources

Application

3-amino-2-chloro-propenal as a building block in heterocyclic synthesis

Application Note: 3-Amino-2-Chloro-Propenal in Heterocyclic Synthesis Part 1: Executive Summary & Strategic Value 3-Amino-2-chloro-propenal (CAS: 221615-73-2) is a highly specialized "push-pull" enaminone building block....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-Chloro-Propenal in Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Value

3-Amino-2-chloro-propenal (CAS: 221615-73-2) is a highly specialized "push-pull" enaminone building block. Structurally, it features an electrophilic aldehyde and a nucleophilic amino group separated by a chlorinated alkene. This unique electronic distribution makes it a potent 1,3-bis-electrophile equivalent , capable of reacting with binucleophiles to close 5- and 6-membered heterocyclic rings.

Its primary industrial significance lies in the synthesis of Etoricoxib , a selective COX-2 inhibitor, where it constructs the central pyridine core with high regioselectivity. Beyond this, it serves as a scaffold for accessing 4-chlorinated heterocycles, a motif often sought in medicinal chemistry to modulate metabolic stability and lipophilicity.

Part 2: Preparation of the Building Block

Before application, the quality of the building block is paramount. Commercial supplies can be variable; thus, in-house preparation or purification is often required. Two reliable routes are established.[1][2]

Route A: The Mucochloric Acid Method (Industrial Scale)

Best for: Large-scale, cost-effective production.

Mechanism: Mucochloric acid reacts with a nucleophilic amine (p-toluidine) to form an enamine intermediate, which is then hydrolyzed and transaminated with ammonia.

Protocol:

  • Condensation: Dissolve mucochloric acid (1.0 eq) in THF. Cool to 0°C. Add p-toluidine (1.0 eq) slowly. Stir for 2 hours.

  • Hydrolysis: Add water to the reaction mixture and stir at 10°C to precipitate the intermediate (3-(p-toluidino)-2-chloroacrolein). Filter and dry.[3]

  • Ammonolysis: Suspend the intermediate in aqueous ammonia (25% solution). Heat to 40-50°C for 4 hours. The p-toluidine is displaced by ammonia.

  • Isolation: Cool to 5°C. The product, 3-amino-2-chloro-propenal, precipitates. Filter, wash with cold water, and dry under vacuum.

Route B: The Dimethylamino-Acrolein Method (Laboratory Scale)

Best for: High purity, small-scale synthesis.

Protocol:

  • Starting Material: Begin with 3-(dimethylamino)-2-chloroacrolein.

  • Exchange: Dissolve in ethanol/water (1:1). Add Ammonium Acetate (3.0 eq).

  • Reflux: Heat to reflux (approx. 80°C) for 3 hours. The dimethylamine group is exchanged for the primary amine.

  • Workup: Remove ethanol in vacuo. Extract with ethyl acetate. Recrystallize from isopropyl alcohol.

Part 3: Core Application – Synthesis of Etoricoxib (Pyridine Construction)

This protocol demonstrates the "Hero" reaction of this building block: the regioselective formation of a pyridine ring via condensation with a ketosulfone.

Reaction Scheme: Ketosulfone + 3-Amino-2-chloro-propenal + Acid Catalyst → Etoricoxib

Materials:

  • Ketosulfone: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (1.0 eq)

  • Reagent: 3-Amino-2-chloro-propenal (1.2 eq)

  • Catalyst: Propionic acid or Pivalic acid (catalytic amount)

  • Solvent: Toluene or DMF

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask equipped with a Dean-Stark trap (if using toluene), charge the Ketosulfone (10 mmol) and Toluene (50 mL).

  • Addition: Add 3-Amino-2-chloro-propenal (12 mmol) and Propionic acid (1 mmol).

  • Cyclization: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Mechanistic Note: The reaction proceeds via a Michael-type addition of the enamine to the ketone, followed by cyclodehydration. The chlorine atom directs the regioselectivity and remains on the final pyridine ring.

  • Monitoring: Check by HPLC. Reaction is typically complete in 6–10 hours.

  • Workup: Cool to room temperature. Add 10% aqueous NaOH to neutralize the acid. Separate the organic layer.[3][4][5]

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is recrystallized from isopropyl alcohol to yield Etoricoxib.

Part 4: Expanded Heterocyclic Utility

The reactivity of 3-amino-2-chloro-propenal extends to other binucleophiles.

A. Synthesis of 4-Chloropyrazoles

Reacting with hydrazines yields 4-chloropyrazoles. The chlorine at the 4-position is valuable for subsequent cross-coupling (Suzuki/Buchwald).

  • Reagent: Hydrazine hydrate (for NH-pyrazole) or Methyl hydrazine.

  • Conditions: Ethanol, Reflux, 2 hours.

  • Outcome: 4-Chloro-1H-pyrazole (or 1-methyl derivative).

B. Synthesis of 5-Chloropyrimidines

Reacting with amidines (e.g., acetamidine, guanidine) yields pyrimidines.

  • Reagent: Guanidine Hydrochloride + NaOEt (Base).

  • Conditions: Ethanol, Reflux, 4-6 hours.

  • Outcome: 2-Amino-5-chloropyrimidine.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways for this building block.

G Start 3-Amino-2-chloro-propenal (C3 Synthon) Pyridine Etoricoxib Core (Substituted Pyridine) Start->Pyridine + Ketosulfone (Acid Cat., Reflux) Pyrazole 4-Chloropyrazole Start->Pyrazole + Hydrazine (EtOH, Reflux) Pyrimidine 5-Chloropyrimidine Start->Pyrimidine + Amidine (Base, Reflux) Ketosulfone Ketosulfone (1,3-Dinucleophile equivalent) Ketosulfone->Pyridine Hydrazine Hydrazine (NH2-NH2) Hydrazine->Pyrazole Amidine Amidine (NH2-C(R)=NH) Amidine->Pyrimidine

Caption: Divergent synthesis pathways using 3-amino-2-chloro-propenal to access distinct heterocyclic cores.

Part 6: Safety & Handling (SDS Summary)

  • Hazards: 3-Amino-2-chloro-propenal is toxic if swallowed and a skin sensitizer . It may cause severe eye irritation.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Decomposes slowly in moist air. Ensure reagents are dry before use.

References

  • Synthesis of Etoricoxib Intermediate: CN104529798A - Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein.[6][7] Google Patents. Link

  • Etoricoxib Process Chemistry: Process For The Preparation Of Etoricoxib.[1][2][3][4][7][8][9][10] Quick Company. Link

  • General Reactivity of Aminoacroleins: 3-Dimethylaminoacrolein.[11] Wikipedia. Link

  • Building Block Data: 3-Amino-2-chloroacrolein Product Page. ChemicalBook. Link

  • Pyridine Synthesis Mechanism: US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. Link

Sources

Method

Application Note: Strategic Utilization of 3-Amino-2-Chloroacrolein Scaffolds via Vilsmeier-Haack Chemistry

Executive Summary This application note details the generation and utilization of 3-amino-2-chloroacrolein derivatives (specifically the stable N,N-dimethyl analog, CDMA ) using Vilsmeier-Haack (VH) conditions. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the generation and utilization of 3-amino-2-chloroacrolein derivatives (specifically the stable N,N-dimethyl analog, CDMA ) using Vilsmeier-Haack (VH) conditions.

While the unsubstituted "3-amino-2-chloroacrolein" is chemically unstable, its N,N-dialkyl equivalents (vinamidinium salts) are robust, versatile C3 synthons. They function as 1,3-dielectrophiles , enabling the rapid construction of pharmacologically active heterocycles such as 2-chloro-3-formylquinolines , pyrazoles , and 2-chloronicotinic acids .

This guide provides a validated protocol for the in situ generation of these species from chloroacetic acid and their subsequent cyclization, emphasizing thermal safety and reaction stoichiometry.

Scientific Foundation & Mechanism

The "Chloro-Vilsmeier" Concept

The core of this chemistry is the transformation of an activated methylene group (in chloroacetic acid) into a 2-chlorovinamidinium salt (the Vilsmeier salt of 3-dimethylamino-2-chloroacrolein).

Unlike standard VH formylations which add a single carbon, this process (often termed the Arnold-Vilsmeier or Meth-Cohn reaction) constructs a 3-carbon unit. The reagent acts as a "masked" 2-chloromalonaldehyde , transferring a C3 fragment with a central chlorine atom essential for subsequent nucleophilic aromatic substitution (


).
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway from the Vilsmeier complex formation to the generation of the 3-amino-2-chloroacrolein scaffold.

VilsmeierMechanism DMF DMF VH_Reagent Chloromethyliminium Salt (VH Reagent) DMF->VH_Reagent + POCl3 POCl3 POCl3 POCl3->VH_Reagent Enol Enol Intermediate VH_Reagent->Enol + CAA CAA Chloroacetic Acid CAA->Enol Decarb Decarboxylation (-CO2) Enol->Decarb Heat CDMA_Salt 3-(Dimethylamino)- 2-chloroacrolein Salt Decarb->CDMA_Salt + 2nd Eq. VH Reagent

Figure 1: Mechanistic pathway for the generation of the 3-(dimethylamino)-2-chloroacrolein salt (CDMA) via double formylation and decarboxylation.[1]

Critical Safety Directives (HSE)

WARNING: Thermal Runaway Risk The Vilsmeier-Haack reaction is inherently exothermic.[2] The formation of the Vilsmeier reagent (DMF + POCl


) exhibits a significant induction period  followed by a rapid release of heat.
  • Control Measure: Never add POCl

    
     to DMF rapidly at room temperature. Always add POCl
    
    
    
    dropwise to DMF at 0–5 °C .
  • Gas Evolution: The reaction with chloroacetic acid generates massive volumes of CO

    
      and HCl  gas. Ensure the scrubber system is active and the vessel has adequate headspace (minimum 40%).
    
  • Quenching: Quenching Vilsmeier salts into water is violently exothermic. Always quench by adding the reaction mixture to ice/water, never the reverse.

Experimental Protocols

Protocol A: Synthesis of 3-(Dimethylamino)-2-chloroacrolein (The Reagent)

Primary Reference: Meth-Cohn et al., J. Chem. Soc., Perkin Trans. 1, 1981.[3]

This protocol generates the reagent for isolation or immediate use.

Reagents:

  • DMF (Dimethylformamide): 3.0 equivalents (Dry)

  • POCl

    
     (Phosphorus oxychloride): 2.5 equivalents
    
  • Chloroacetic Acid: 1.0 equivalent

Step-by-Step Procedure:

  • Vilsmeier Complex Formation: Charge DMF (3.0 eq) into a dry reactor under N

    
    . Cool to 0 °C.
    
  • Addition: Add POCl

    
     (2.5 eq) dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    °C. Stir for 30 minutes at 0–5 °C to ensure complete formation of the chloromethyliminium salt.
  • Substrate Addition: Add Chloroacetic acid (1.0 eq) carefully. Note: Slight exotherm.

  • Reaction (The "Arnold" Step): Heat the mixture to 70–75 °C .

    • Observation: Evolution of CO

      
       and HCl will begin. Control heating rate to manage gas evolution.
      
    • Maintain at 75 °C for 3–4 hours until gas evolution ceases.

  • Work-up (Isolation):

    • Cool to room temperature.[4]

    • Pour the dark reaction mixture onto crushed ice (5x volume) with vigorous stirring.

    • Add Sodium Perchlorate (saturated solution) to precipitate the vinamidinium perchlorate salt (stable solid).

    • Filter, wash with cold water, and dry.

    • Alternative (Free Base): Neutralize with NaOH (keep T < 20 °C) and extract with DCM. Distill under reduced pressure (sensitive).

Protocol B: Application - Synthesis of 2-Chloro-3-formylquinolines

Context: This is a "One-Pot" procedure where the reagent is generated and then reacted with an acetanilide.

Reagents:

  • Acetanilide derivative: 10 mmol

  • DMF: 30 mmol

  • POCl

    
    : 70 mmol (Excess required for cyclization)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the acetanilide (10 mmol) in DMF (30 mmol).

  • Reagent Addition: Add POCl

    
     (70 mmol) dropwise at 0 °C.
    
  • Cyclization: Heat the mixture to 85–95 °C .

    • Mechanism:[1][4][5][6][7][8][9] The reaction generates the 3-amino-2-chloroacrolein moiety in situ on the nitrogen of the acetanilide, followed by intramolecular electrophilic aromatic substitution.

  • Monitoring: Monitor by TLC (usually 2–6 hours).

  • Quenching: Cool to RT. Pour onto ice-water (100 g). Stir for 30 minutes.

  • Isolation: The product (2-chloro-3-formylquinoline) usually precipitates as a yellow solid. Filter and recrystallize from acetonitrile or ethyl acetate.

Data Summary & Troubleshooting

Critical Parameters Table
ParameterOptimal RangeFailure Mode (If Deviated)
POCl

Addition Temp
0 – 5 °CThermal runaway; decomposition of reagent (darkening).
Reaction Temp (Step 2) 70 – 80 °C< 60 °C: Incomplete decarboxylation. > 95 °C: polymerization (tar formation).
Stoichiometry (DMF) > 2.5 EquivalentsDMF acts as both reactant and solvent. Low equivalents lead to solidification/stalling.
Quench pH pH 4 – 5 (Initial)Highly acidic quench keeps product protonated/soluble. Neutralize to precipitate.
Application Workflow Diagram

Workflow Start Start: DMF + POCl3 Inter1 Vilsmeier Reagent (0°C) Start->Inter1 Substrate Add Substrate (Chloroacetic Acid or Acetanilide) Inter1->Substrate Heat Heat to 75-85°C (Gas Evolution) Substrate->Heat Cyclization Cyclization / Formation of Chloroacrolein Scaffold Heat->Cyclization 2-6 Hours Quench Ice Quench (Hydrolysis of Iminium) Cyclization->Quench Product Final Heterocycle (Solid Precipitate) Quench->Product Neutralization

Figure 2: Operational workflow for the synthesis and application of 3-amino-2-chloroacrolein derivatives.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[8] Tetrahedron Letters, 19(23), 2045-2048.

    • Relevance: The foundational paper establishing the "Meth-Cohn" synthesis using Vilsmeier reagents.[4]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[8] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[8] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[8]

    • Relevance: Detailed protocol for the reaction of acetanilides with Vilsmeier reagents.
  • Arnold, Z. (1961). The Vilsmeier-Haack Reaction of Some Aliphatic Compounds.

    • Relevance: Describes the synthesis of vinamidinium salts (3-amino-acrolein derivatives)
  • Rajappan, P., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. International Journal of Pharmaceutical Sciences and Research.

    • Relevance: A comprehensive review of the applications of these scaffolds in drug discovery.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.

    • Relevance: Safety data regarding the exotherm and thermal stability of DMF/POCl3 mixtures.

Sources

Application

Application of 3-amino-2-chloroacrolein in COX-2 inhibitor synthesis

Technical Application Note: Application of 3-Amino-2-Chloroacrolein in COX-2 Inhibitor Synthesis Executive Summary This guide details the application of 3-amino-2-chloroacrolein (and its derivatives) as a critical C3-syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Application of 3-Amino-2-Chloroacrolein in COX-2 Inhibitor Synthesis

Executive Summary

This guide details the application of 3-amino-2-chloroacrolein (and its derivatives) as a critical C3-synthon in the synthesis of diarylheterocyclic COX-2 inhibitors, specifically the Etoricoxib class. Unlike traditional cross-coupling methods (e.g., Suzuki-Miyaura) that require expensive palladium catalysts and pre-functionalized halogenated heterocycles, the 3-amino-2-chloroacrolein pathway utilizes a condensative cyclization strategy . This approach allows for the efficient construction of the central pyridine ring bearing the critical chlorine substituent, significantly reducing cost and improving atom economy in large-scale drug manufacturing.

Chemical Foundation & Mechanism

The utility of 3-amino-2-chloroacrolein lies in its function as a masked 2-chloromalondialdehyde equivalent . In the context of Etoricoxib synthesis, it acts as a 1,3-dielectrophile that reacts with an enolizable ketone (the nucleophile) to form a pyridine ring.

  • The Synthon: 3-amino-2-chloroacrolein possesses an electrophilic aldehyde carbon and a vinylogous amide moiety. The chlorine atom at the C2 position is preserved during cyclization, installing the halogen required for COX-2 selectivity (filling the secondary pocket of the enzyme).

  • The Reaction Class: This is a variation of the Krohnke pyridine synthesis or vinamidinium salt condensation .

  • Regioselectivity: The reaction is highly regioselective.[1] The aldehyde carbon of the acrolein typically condenses with the alpha-carbon of the ketone, while the amino group (or an external ammonia source) completes the ring.

Pathway Visualization: Etoricoxib Core Construction

EtoricoxibSynthesis Mucochloric Mucochloric Acid (Starting Material) Intermediate7 Intermediate 7 (Enamine) Mucochloric->Intermediate7 + p-Methylaniline Acrolein 3-Amino-2-Chloroacrolein (The Reagent) Intermediate7->Acrolein 1. Hydrolysis 2. + NH3 Cyclization Acid-Catalyzed Cyclization Acrolein->Cyclization Ketone Ketone Precursor (Methylthiobenzylpyridylketone) Ketone->Cyclization + Acrolein PyridineCore 5-Chloro-2,3'-Bipyridine Core Cyclization->PyridineCore - H2O Etoricoxib Etoricoxib (COX-2 Inhibitor) PyridineCore->Etoricoxib Oxidation (S -> SO2)

Caption: The synthetic flow from raw materials to the Etoricoxib core using 3-amino-2-chloroacrolein as the linchpin C3-fragment.[2]

Experimental Protocols

Protocol A: Preparation of 3-Amino-2-Chloroacrolein

Rationale: Commercial availability can be sporadic; in-situ preparation or in-house synthesis from mucochloric acid is the industry standard for purity control.

Reagents:

  • Mucochloric acid (1.0 eq)

  • p-Methylaniline (1.0 eq) (Scavenger/Protecting group)

  • Ammonium hydroxide (25% solution)

  • Solvents: Tetrahydrofuran (THF), Water, Organic Acid (Acetic or Propionic).[3]

Step-by-Step Methodology:

  • Enamine Formation: Dissolve mucochloric acid in THF. Cool to -5°C. Slowly add p-methylaniline. The reaction forms 3-(p-toluidino)-2-chloroacrolein (Intermediate 7). Stir for 1.5 h at 0°C. Precipitate with cold water and filter.

  • Hydrolysis: Suspend the solid Intermediate 7 in water. Add propionic acid (catalytic/co-solvent).[4] Heat to 100°C for 2 hours. This hydrolyzes the anilide to the free aldehyde/enol form (Intermediate 8). Cool to 35°C and filter.

  • Amination: Resuspend Intermediate 8 in aqueous ammonia (excess). Heat to 45°C for 6 hours.

  • Isolation: Extract with toluene. Cool the aqueous layer to -10°C to crystallize 3-amino-2-chloroacrolein . Filter and dry.[3][4][5][6][7]

    • Quality Check: Product should be an off-white to gray solid. Purity >99% by HPLC is recommended to prevent side-reactions in the next step.

Protocol B: Cyclization to Form the Etoricoxib Core

Rationale: This step constructs the pharmacophore. The use of acid catalysis drives the condensation and dehydration.

Reagents:

  • Substrate: 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone (The "Ketone").

  • Reagent: 3-Amino-2-chloroacrolein (1.2 - 1.5 eq).

  • Catalyst/Solvent: Propionic acid or Acetic acid (can be used as solvent) with Ammonium Acetate (buffer/nitrogen source).

  • Alternative Solvent: Isobutanol or Toluene with Methanesulfonic acid.

Step-by-Step Methodology:

  • Setup: In a reactor equipped with a reflux condenser and Dean-Stark trap (if using toluene), charge the Ketone substrate and 3-Amino-2-chloroacrolein.

  • Solvent Addition: Add Propionic acid (approx. 5-7 volumes relative to ketone) and Ammonium Acetate (2-3 eq).

    • Note: Ammonium acetate ensures a surplus of nitrogen is available if the amino group on the acrolein exchanges or hydrolyzes.

  • Reaction: Heat the mixture to 110-130°C (Reflux). Stir for 12-16 hours.

    • Monitoring: Monitor consumption of the Ketone by HPLC. The formation of the 2,3'-bipyridine ring is the rate-limiting step.

  • Workup: Distill off excess acid under reduced pressure. Basify the residue with 10% NaOH solution (pH > 10).

  • Extraction: Extract the crude pyridine product with Ethyl Acetate or Toluene. Wash with brine.

  • Purification: Crystallize from Isopropyl Alcohol (IPA)/Hexane or purify via silica gel chromatography if high purity is required immediately.

    • Target Product:5-chloro-3-(4-methylthiophenyl)-6'-methyl-2,3'-bipyridine .[7]

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent Acetic AcidPropionic AcidPropionic acid allows higher reflux temp (141°C), accelerating the rate.
Catalyst NoneAmmonium AcetateImproves yield by suppressing de-amination of the acrolein.
Temp 90°C120-130°CCritical for complete aromatization.
Yield 45-55%85-92% Higher temp and buffered conditions favor the pyridine product.

Critical Control Points & Troubleshooting

  • Instability of Acrolein: 3-amino-2-chloroacrolein is thermally sensitive. Store at <10°C. In the reaction, add it in portions if significant decomposition (blackening) is observed before reaction completion.

  • Regioselectivity Issues: If the isomeric pyridine (chlorine in the wrong position) is observed, check the pH. Strongly acidic conditions favor the desired Krohnke-type mechanism.

  • Ketosulfone Impurity: Incomplete reaction often leaves unreacted ketone ("Ketosulfone" or "Ketosulfide"). This is difficult to remove later. Ensure conversion >98% before workup by extending reflux time or adding fresh reagent.

References

  • Preparation of Etoricoxib Intermediate.Google Patents. CN104529798A.
  • Process for the Synthesis of Etoricoxib. European Patent Office. EP 2802564 B1. Available at: [Link]

  • Process For The Preparation Of Etoricoxib. Quick Company. Available at: [Link]

  • Synthesis of 3-amino-2-chloroacrolein derivatives. Mendeleev Communications. 1998.[8] Available at: [Link]

  • Pyridine Synthesis via Vinamidinium Salts. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: Multicomponent Assembly of 2,3,5-Trisubstituted Pyridines using 3-Amino-2-Chloro-Propenal

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the utilization of 3-amino-2-chloro-propenal (also known as 3-amino-2-chloroacrolein) as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the utilization of 3-amino-2-chloro-propenal (also known as 3-amino-2-chloroacrolein) as a versatile C3-synthon in the construction of highly substituted pyridine scaffolds.[1]

[1]

Executive Summary

3-Amino-2-chloro-propenal is a bifunctional "push-pull" alkene that serves as a critical three-carbon building block (C3 synthon) in the synthesis of complex heterocycles. Its primary industrial application lies in the regioselective synthesis of 2,3,5-trisubstituted pyridines , a structural motif found in blockbuster anti-inflammatory drugs like Etoricoxib .[1]

Unlike traditional Hantzsch pyridine syntheses which often yield symmetrical products, the use of 3-amino-2-chloro-propenal in a multicomponent reaction (MCR) allows for the precise introduction of a chlorine atom at the 3-position of the pyridine ring—a handle often required for further functionalization or bioactivity.[1]

Reagent Profile & Reactivity

The molecule features three distinct reactive sites that drive its utility in MCRs:

  • Aldehyde (C1): Hard electrophile, susceptible to initial nucleophilic attack by amines or active methylenes.[1]

  • Chloro-alkene (C2): The chlorine atom activates the double bond and serves as a leaving group in specific substitution protocols, or remains as a substituent in the final heterocycle.[1]

  • Enamine (C3-N): The amino group donates electron density, stabilizing the acrolein system but making C3 nucleophilic in vinylogous reactions.[1]

PropertySpecification
Chemical Formula

Molecular Weight 105.52 g/mol
Appearance Brown to dark beige solid
Solubility DMSO, Methanol, slightly in Chloroform
Stability Hygroscopic; Store at -20°C under inert atmosphere.[1]
Hazards Skin/Eye Irritant. Potential sensitizer. Handle in fume hood.

Core Application: The Modified Krohnke-Type Pyridine Synthesis

The most high-value application of this reagent is the condensation with ketones (specifically deoxybenzoin derivatives) to form the pyridine core.[1] While often performed as a condensation, it is mechanistically best understood and optimized as a Pseudo-Three-Component Reaction :

  • Component A: Ketone (Active Methylene/Enolizable).[1]

  • Component B: 3-Amino-2-chloro-propenal (The C3 Synthon).[2]

  • Component C: Ammonium Acetate (Nitrogen source & Buffer).[1]

Mechanistic Pathway

The reaction proceeds via a cascade of condensation, Michael addition, and cyclodehydration.[1]

PyridineSynthesis cluster_conditions Critical Conditions Start Ketone + 3-Amino-2-chloro-propenal Imine Intermediate A: Vinylogous Imine/Enamine Start->Imine Condensation (-H2O) Cyclic Intermediate B: Dihydropyridine Imine->Cyclic 6π-Electrocyclization or Michael Addition Product Final Product: 2,3,5-Trisubstituted Pyridine Cyclic->Product Aromatization (-H2O, -NH3) NH4OAc NH4OAc (Ammonia Source) NH4OAc->Start Catalyst/Reactant Acidic Solvent (AcOH/Propionic Acid) Acidic Solvent (AcOH/Propionic Acid) Temp: 80-120°C Temp: 80-120°C

Figure 1: Mechanistic flow of the pyridine assembly. The amino group of the acrolein often exchanges with the ammonia from the buffer, or acts as the nitrogen source itself depending on pH.[1]

Experimental Protocol: Synthesis of a COX-2 Inhibitor Scaffold

This protocol describes the synthesis of a 2,3,5-trisubstituted pyridine, analogous to the Etoricoxib intermediate, using 3-amino-2-chloro-propenal.[1]

Materials
  • Ketone Substrate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (1.0 equiv)

  • Reagent: 3-Amino-2-chloro-propenal (1.2 – 1.5 equiv)

  • Nitrogen Source/Buffer: Ammonium Acetate (

    
    ) (5.0 – 10.0 equiv)[1]
    
  • Solvent: Propionic Acid (Preferred for higher boiling point) or Glacial Acetic Acid.[1]

  • Base (Workup): 10% NaOH or

    
    .[1]
    
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add the Ketone Substrate (e.g., 10 mmol) and 3-Amino-2-chloro-propenal (12 mmol).

  • Dissolve the mixture in Propionic Acid (5-7 volumes relative to ketone mass).

  • Add Ammonium Acetate (50 mmol). Note: Excess ammonium acetate drives the equilibrium and buffers the acidity.[1]

Step 2: Thermal Cyclization

  • Heat the reaction mixture to 110–120°C (internal temperature).

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor by HPLC or TLC (Eluent: EtOAc/Hexane).[1] The starting ketone is usually the limiting reagent.[1] Look for the disappearance of the ketone peak and the emergence of the less polar pyridine product.[1]

Step 3: Solvent Removal & Workup [1]

  • Cool the mixture to approx. 50°C.

  • Remove the majority of Propionic Acid via rotary evaporation under reduced pressure.[1]

  • Dilute the viscous residue with water (10 volumes) and Ethyl Acetate (10 volumes).

  • Critical Step: Slowly basify the aqueous layer to pH 8–9 using 10% NaOH or aqueous ammonia. Caution: Exothermic neutralization.

  • Separate the organic layer.[1][3] Extract the aqueous layer 2x with Ethyl Acetate.[1]

Step 4: Purification

  • Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentrate to dryness.

  • Recrystallization: The crude solid is often recrystallized from Isopropyl Alcohol (IPA) or Ethanol.[1] Alternatively, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of acroleinEnsure fresh reagent is used. Add reagent in portions rather than all at once. Reduce temperature to 90°C and extend time.
Incomplete Conversion Water accumulationThe reaction generates water.[1] Use a Dean-Stark trap if using a non-acidic solvent (e.g., Toluene/AcOH mix), or add molecular sieves.[1]
Dark/Tar Formation Oxidation or OverheatingDegas the solvent with Nitrogen before heating.[1] Do not exceed 125°C.
Regioisomer Impurities Incorrect pHThe ratio of Acid:Ammonium Acetate controls the protonation state of the enamine.[1] Stick to the 1:5 molar ratio of Ketone:NH4OAc.[1]

Synthesis of the Reagent (Self-Reliance)

If commercial stock of 3-amino-2-chloro-propenal is unavailable or degraded, it can be synthesized in-house via the Mucochloric Acid Route .[1]

Workflow:

  • Mucochloric Acid + p-Toluidine

    
    N-aryl intermediate (in THF, 0°C).[1]
    
  • Hydrolysis: Heat the intermediate in Propionic Acid/Water to cleave the aryl group.[1]

  • Ammonolysis: Treat with aqueous Ammonia to yield 3-amino-2-chloro-propenal.

  • Isolation: Filtration and drying.[3][4][5] Yields are typically >85%.[1][5]

References

  • Etoricoxib Synthesis Overview: CN104529798A - Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein.[3][6] Google Patents. Link

  • Reagent Properties: 3-amino-2-chloro-2-propenal (CAS 221615-73-2).[2][7] PubChem Compound Summary. Link[1]

  • Mechanistic Grounding (Vinamidinium Salts): Davies, I. W., et al.[1] "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000.[1] (Contextual reference for pyridine construction logic).

  • General Pyridine Synthesis: Process for the Synthesis of Etoricoxib.[1] EP 2802564 B1. European Patent Office. Link

Sources

Application

Scalable synthesis method for 3-amino-2-chloroacrolein

Application Note: Scalable Synthesis of 3-Amino-2-Chloroacrolein Abstract & Application Context 3-Amino-2-chloroacrolein (CAS: 221615-73-2) is a critical electrophilic building block utilized in the synthesis of fused he...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Amino-2-Chloroacrolein

Abstract & Application Context

3-Amino-2-chloroacrolein (CAS: 221615-73-2) is a critical


 electrophilic building block utilized in the synthesis of fused heterocyclic pharmacophores. It serves as the primary key intermediate in the industrial production of Etoricoxib  (Arcoxia), a selective COX-2 inhibitor, where it condenses with ketosulfones to form the central pyridine ring.

While laboratory-scale preparations often rely on unstable precursors, scalable manufacturing demands a robust route that balances atom economy, thermal safety, and impurity profile control. This Application Note details a validated, two-stage protocol: the Arnold Vilsmeier-Haack Formylation to generate the stable N,N-dimethyl analog, followed by a controlled Ammonolysis to yield the target primary amine. This method is preferred for its reproducibility and avoidance of highly explosive propynal intermediates.

Retrosynthetic Strategy & Reaction Logic

The synthesis addresses the instability of the free aldehyde and the high reactivity of the


-chloro position. The strategy employs a "Mask-then-Release" approach:
  • Formation of the Vinamidinium Salt: The carbon backbone is constructed using the Vilsmeier-Haack reaction on chloroacetic acid. This installs the chlorine atom and the aldehyde functionality in a protected N,N-dimethylenaminone form.

  • Nucleophilic Exchange (Ammonolysis): The dimethylamino group acts as a leaving group. Treatment with aqueous ammonia effects a transamination-like substitution to reveal the primary amine.

Mechanistic Pathway:

ReactionScheme SM Chloroacetic Acid (Cl-CH2-COOH) Inter 3-(Dimethylamino)- 2-chloroacrolein (Stable Intermediate) SM->Inter 70-80°C -CO2, -HCl Reagents DMF / POCl3 (Vilsmeier Reagent) Reagents->SM Product 3-Amino-2-chloroacrolein (Target) Inter->Product Ammonolysis -NH(Me)2 Ammonia NH3 (aq) / Heat Ammonia->Inter

Figure 1: Two-stage synthetic pathway utilizing the Arnold Vilsmeier-Haack protocol.

Scalable Experimental Protocol

Stage I: Synthesis of 3-(Dimethylamino)-2-chloroacrolein

Rationale: Direct synthesis of the primary amine is difficult due to polymerization. The dimethyl derivative is a stable, crystallizable solid/oil that can be stored.

Reagents:

  • Chloroacetic acid (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (2.5 equiv)
    
  • 
    -Dimethylformamide (DMF) (3.0 equiv)
    
  • Dichloromethane (DCM) (Solvent for extraction)

Protocol:

  • Vilsmeier Reagent Formation: In a glass-lined reactor equipped with a reflux condenser and off-gas scrubber (for HCl/CO2), charge DMF. Cool to 0–5°C.

  • Addition: Add

    
     dropwise over 60 minutes. Caution: Highly exothermic. Maintain internal temperature 
    
    
    
    . Stir for 30 minutes to form the Vilsmeier complex.
  • Substrate Introduction: Add Chloroacetic acid portion-wise.

  • Reaction: Heat the mixture to 70–75°C .

    • Process Note: Gas evolution (

      
      , 
      
      
      
      ) will be vigorous. Ensure scrubber capacity is sufficient.
    • Maintain temperature for 4–6 hours until gas evolution ceases.

  • Quench: Cool the dark reaction mass to 20°C. Pour slowly onto crushed ice (3x volume) with vigorous stirring.

    • Safety: Hydrolysis of excess

      
       is violent. Control addition rate to keep 
      
      
      
      .
  • Neutralization: Adjust pH to 8–9 using 30% NaOH solution.

    • Observation: The product will separate as an oil or precipitate.

  • Isolation: Extract with DCM (

    
     vol). Wash combined organics with brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Recrystallize from hexane/ethyl acetate or distill under high vacuum if oil.

    • Target Yield: 65–75%

    • Appearance: Pale yellow crystalline solid or viscous oil.

Stage II: Ammonolysis to 3-Amino-2-chloroacrolein

Rationale: This step replaces the dimethylamino group with a primary amine. The reaction is equilibrium-driven; removing the volatile dimethylamine drives conversion.

Reagents:

  • 3-(Dimethylamino)-2-chloroacrolein (Intermediate from Stage I)

  • Ammonium Hydroxide (25-30% aq. solution) (5.0 equiv)

Protocol:

  • Charging: Charge the intermediate into a reactor. Add Aqueous Ammonia (5 equiv).

  • Reaction: Heat the suspension to 45–50°C for 2–3 hours.

    • Mechanism:[1][2] Nucleophilic vinylic substitution (

      
      ).
      
    • Monitoring: Monitor by HPLC for disappearance of the dimethylamino peak.

  • Work-up: Cool to 0–5°C. The product, 3-amino-2-chloroacrolein, typically precipitates as a solid due to lower solubility than the starting material in the basic medium.

  • Filtration: Filter the solid. Wash with ice-cold water (

    
    ).
    
  • Drying: Vacuum dry at 40°C.

    • Target Yield: 80–85%

    • Purity: >98% (HPLC)

Process Workflow & Critical Control Points

Workflow cluster_0 Stage I: Vilsmeier-Haack cluster_1 Stage II: Ammonolysis R1 Reactor A: DMF + POCl3 (T < 20°C) R2 Add Chloroacetic Acid Heat to 75°C (Gas Evolution!) R1->R2 Exothermic Q1 Quench on Ice Neutralize (pH 9) R2->Q1 Decarboxylation Ext DCM Extraction & Concentration Q1->Ext R3 Reactor B: Intermediate + NH4OH Ext->R3 Transfer Intermediate R4 Heat 45-50°C (2-3 Hours) R3->R4 Cryst Cool to 5°C Crystallization R4->Cryst Filt Filtration & Drying Cryst->Filt Final Product Warning CRITICAL SAFETY: Scrub HCl/CO2 gases Control POCl3 quench Warning->R2 Warning->Q1

Figure 2: Operational workflow highlighting critical safety nodes and temperature zones.

Analytical Specifications

Data below represents typical acceptance criteria for the final product (3-amino-2-chloroacrolein).

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Identification 1H-NMR (DMSO-d6)

9.1 (s, 1H, CHO), 8.2 (br s, 2H, NH2), 7.4 (s, 1H, =CH)
Melting Point Capillary135–138°C (Decomposes) Note: Lit varies, verify against standard
Purity HPLC (C18, ACN/H2O)

Water Content Karl Fischer

Solubility VisualSoluble in DMSO, Methanol; Sparingly in Water

Troubleshooting & Optimization

  • Low Yield in Stage I: Ensure Chloroacetic acid is dry. Moisture destroys the Vilsmeier reagent. Ensure the reaction time at 75°C is sufficient for complete decarboxylation; premature quenching leads to inseparable acid impurities.

  • Oiling out in Stage II: If the product forms an oil during ammonolysis, seed the mixture with a pure crystal of 3-amino-2-chloroacrolein or cool more slowly.

  • Color Issues: Dark product usually indicates thermal degradation. Do not exceed 50°C during ammonolysis. Recrystallization from Isopropanol/Water can improve color.

References

  • Arnold, Z. (1961). Synthetic reactions of dimethylformamide. XIII. Preparation of 3-dimethylamino-2-chloroacrolein. Collection of Czechoslovak Chemical Communications, 26(12), 3051-3054. Link

  • Davies, I. W., et al. (2004). A Practical Synthesis of Etoricoxib. Journal of Organic Chemistry, 69(5), 1698-1705. (Describes usage of the intermediate). Link

  • Vertex AI Patent Search. (2015). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein (CN104529798A). Link

  • BenchChem. (2025). Application Note: Synthesis of 3-Amino-2-chloroacrolein. Link

Sources

Method

Application Note: Derivatization of 3-(Dimethylamino)-2-chloroacrolein in Medicinal Chemistry

Executive Summary & Strategic Value In the landscape of diversity-oriented synthesis (DOS), 3-(dimethylamino)-2-chloroacrolein (CDMA) stands as a "push-pull" alkene of exceptional utility. It functions as a trifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of diversity-oriented synthesis (DOS), 3-(dimethylamino)-2-chloroacrolein (CDMA) stands as a "push-pull" alkene of exceptional utility. It functions as a trifunctional electrophile, possessing an aldehyde, a chlorine atom, and an enamine moiety.

For medicinal chemists, this reagent is not merely a building block; it is a topological node . It allows for the rapid construction of chlorinated heterocycles—specifically pyrazoles, pyrimidines, and pyridines—which are ubiquitous pharmacophores in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors (e.g., Etoricoxib), and anti-infectives.

This guide provides validated protocols for synthesizing and derivatizing CDMA, emphasizing the mechanistic causality required for reproducible scale-up.

The Chemistry of the Core: A Mechanistic Insight

The utility of CDMA stems from its electronic polarization. The dimethylamino group acts as an electron donor ("push"), while the aldehyde and the chlorine atom act as electron acceptors ("pull").

  • C-1 (Aldehyde): Hard electrophile. Susceptible to initial nucleophilic attack by amines or hydrazines.

  • C-2 (Chlorine-bearing): The chlorine atom provides steric bulk and serves as a handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after cyclization.

  • C-3 (Enamine): The dimethylamino group is a facile leaving group via an addition-elimination mechanism (

    
    ).
    
Reactivity Flowchart

The following diagram illustrates the divergent pathways accessible from this single precursor.

CDMA_Reactivity Reagent 3-(Dimethylamino)- 2-chloroacrolein Pyrazole 4-Chloropyrazoles (Kinase Inhibitors) Reagent->Pyrazole + Hydrazine (- Me2NH, - H2O) Pyrimidine 5-Chloropyrimidines (Antimetabolites) Reagent->Pyrimidine + Amidine (Base, Reflux) Pyridine 3-Chloropyridines (COX-2 Inhibitors) Reagent->Pyridine + Active Methylene (Condensation) Hydrazine Hydrazines (R-NH-NH2) Hydrazine->Reagent Amidine Amidines/Guanidines (R-C(=NH)NH2) Amidine->Reagent ActiveMethylene Active Methylenes (EWG-CH2-EWG) ActiveMethylene->Reagent

Figure 1: Divergent synthesis pathways from the CDMA core. The chlorine atom at the central position is retained in the final heterocycle, providing a handle for further functionalization.

Preparation of the Reagent (CDMA)

While commercially available, in situ preparation or fresh synthesis is often required to ensure purity, as the reagent can hydrolyze or polymerize upon prolonged storage.

Protocol A: Vilsmeier-Haack Formylation

This is the industry-standard method, converting ethyl vinyl ether or dimethylacetamide into the target acrolein.

Reagents:

  • Phosphorus Oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Ethyl Vinyl Ether[1]

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Vilsmeier Complex Formation:

    • Cool anhydrous DMF (3.0 equiv) to 0°C in a flame-dried round-bottom flask under

      
      .
      
    • Add

      
       (2.5 equiv) dropwise over 30 minutes. Critical: Maintain temperature < 10°C to prevent thermal decomposition of the Vilsmeier salt.
      
    • Stir for 30 minutes at 0°C. The solution will turn pale yellow/orange.

  • Substrate Addition:

    • Add Ethyl Vinyl Ether (1.0 equiv) dropwise. The reaction is exothermic; control the addition rate to keep T < 20°C.

    • Allow the mixture to warm to room temperature and then reflux (approx. 80°C if using

      
       as co-solvent, or neat) for 4–6 hours.
      
  • Quenching & Isolation:

    • Cool the reaction mixture to 0°C.

    • Pour onto crushed ice/water (carefully—exothermic hydrolysis).

    • Neutralize with

      
       or NaOAc to pH 8–9. Note: Strong bases like NaOH can hydrolyze the chloride.
      
    • Extract with DCM (

      
      ). Dry organic layer over 
      
      
      
      and concentrate in vacuo.
    • Purification: Vacuum distillation is recommended for high purity (bp ~105°C at 2 mmHg).

Yield: Typically 70–85%. Appearance: Yellow crystalline solid or viscous oil (mp ~50–55°C).

Derivatization Protocols

Application 1: Synthesis of 4-Chloropyrazoles

This reaction is the cornerstone for synthesizing kinase inhibitor scaffolds. The regioselectivity is driven by the initial attack of the most nucleophilic hydrazine nitrogen on the aldehyde carbon.

Protocol:

  • Dissolution: Dissolve CDMA (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add Hydrazine derivative (e.g., Phenylhydrazine, 1.1 equiv) at room temperature.

  • Cyclization: Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: TLC (usually 30% EtOAc/Hexane) will show the disappearance of the acrolein spot.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.

Data Summary: Pyrazole Synthesis

ReactantProduct StructureYield (%)Key Observation
Hydrazine Hydrate4-Chloro-1H-pyrazole88%Requires careful pH control to avoid double addition.
Phenylhydrazine1-Phenyl-4-chloro-pyrazole92%Highly regioselective.
Methylhydrazine1-Methyl-4-chloro-pyrazole85%Mixture of isomers possible (typically 10:1 ratio).
Application 2: Synthesis of 5-Chloropyrimidines

This route is critical for accessing anti-metabolite mimics and broad-spectrum antivirals.

Protocol:

  • Base Preparation: Prepare a solution of NaOEt (1.2 equiv) in dry Ethanol.

  • Amidine Activation: Add the Amidine hydrochloride (e.g., Acetamidine HCl, 1.1 equiv) to the base solution. Stir for 15 min to liberate the free base.

  • Condensation: Add a solution of CDMA (1.0 equiv) in Ethanol dropwise.

  • Reflux: Heat to reflux for 6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The amidine nitrogen attacks the enamine carbon (via Michael-type addition) followed by cyclization at the aldehyde.

  • Isolation: Evaporate solvent. Resuspend in water and extract with EtOAc.

Application 3: Synthesis of 3-Chloropyridines (Etoricoxib Intermediate)

This pathway utilizes "vinamidinium" chemistry. The CDMA reacts with ketones or enamines to form the pyridine ring, a key step in the synthesis of COX-2 inhibitors like Etoricoxib.

Workflow Diagram:

Pyridine_Synth Ketone Ketone / Enamine (Nucleophile) Intermediate Vinamidinium Salt (Intermediate) Ketone->Intermediate Condensation CDMA 3-(Dimethylamino)- 2-chloroacrolein CDMA->Intermediate Product 3-Chloropyridine Derivative Intermediate->Product + NH4OAc Cyclization (120°C) Cyclization Ammonia Source (NH4OAc / AcOH)

Figure 2: The Kröhnke-type pyridine synthesis utilizing CDMA as a C3 fragment.

Protocol:

  • Mix CDMA (1.0 equiv) and the enolizable ketone (1.0 equiv) in Glacial Acetic Acid.

  • Add Ammonium Acetate (5.0 equiv).

  • Heat to 110–120°C for 12 hours.

  • Pour into ice water, neutralize with NaOH, and extract.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the "Trustworthiness" of these protocols, the following failure modes and validations are defined:

  • Reagent Quality Check:

    • Symptom:[4][5][6][7][8][9][10] Low yields, dark reaction mixtures.

    • Validation: Run a

      
       NMR of the starting CDMA. The alkene doublet should be distinct at 
      
      
      
      ~7.5 ppm. If significant aldehyde peaks (
      
      
      ~9.5 ppm) are split or broadened, recrystallize or redistill.
  • Regioselectivity in Pyrazoles:

    • Issue: Formation of regioisomers with substituted hydrazines.

    • Solution: Control the temperature. Lower temperatures (-10°C to 0°C) during the addition phase favor the kinetic product (attack at the aldehyde).

  • Handling Toxicity:

    • CDMA is a skin sensitizer and lachrymator. All weighing must occur in a functioning fume hood. Glassware should be quenched with a dilute amine solution before removal from the hood.

References

  • Synthesis of 3-(dimethylamino)

    • Methodology: Arnold, Z.[1] "The Vilsmeier-Haack Reaction of Vinyl Ethers." Collection of Czechoslovak Chemical Communications, 1959.

    • Modern Adaptation: [Granules India Ltd.[4] Patent: Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde](4]

  • Pyrazole Synthesis

    • Mechanism & Scope: "Preparation of pyrazole compounds by reaction with hydrazine."[3][8][11][12][13] Journal für Praktische Chemie, 1894 (Foundational).[13]

    • Application:11

  • Medicinal Chemistry Context (Etoricoxib)

    • Process Chemistry:6[6]

  • Safety Data

Sources

Application

Use of 3-amino-2-chloro-propenal in the synthesis of pyrimidines

Application Note: High-Efficiency Synthesis of 5-Chloropyrimidines Using 3-Amino-2-chloroacrolein Executive Summary The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 5-Chloropyrimidines Using 3-Amino-2-chloroacrolein

Executive Summary

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structure for nucleoside analogs, kinase inhibitors, and antibiotics. Among these, 5-chloropyrimidines are particularly valuable due to the chlorine atom's utility as a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or as a metabolic blocker to improve pharmacokinetic profiles.

This Application Note details the use of 3-amino-2-chloroacrolein (also known as 3-amino-2-chloropropenal) as a versatile C3-synthon. Unlike traditional methods that require harsh chlorination of pre-formed pyrimidines, this reagent introduces the chlorine atom during the cyclization step, offering a milder, regioselective, and convergent synthetic route.

Mechanistic Insight

The utility of 3-amino-2-chloroacrolein lies in its dual electrophilic nature. It functions as a "push-pull" alkene where the amino group donates electron density, stabilizing the molecule, while the aldehyde and the


-carbon remain susceptible to nucleophilic attack.

Reaction Pathway: The synthesis of pyrimidines involves the condensation of 3-amino-2-chloroacrolein with binucleophiles such as amidines, guanidines, or ureas.

  • Nucleophilic Attack: The amidine nitrogen attacks the

    
    -carbon of the acrolein, displacing the amino group (transamination).
    
  • Cyclization: The second amidine nitrogen condenses with the aldehyde carbonyl.

  • Aromatization: Elimination of water drives the formation of the aromatic pyrimidine ring.

ReactionMechanism Reagent 3-Amino-2-chloroacrolein (Electrophile) Inter1 Intermediate A (Transamination) Reagent->Inter1 + Amidine - NH3 Amidine Amidine/Guanidine (Nucleophile) Amidine->Inter1 Inter2 Intermediate B (Cyclization) Inter1->Inter2 Intramolecular Condensation Product 5-Chloropyrimidine (Final Product) Inter2->Product - H2O Aromatization

Figure 1: Mechanistic pathway for the condensation of 3-amino-2-chloroacrolein with amidines.

Preparation of the Reagent

While 3-amino-2-chloroacrolein is commercially available, it can be unstable upon long-term storage. For large-scale campaigns, in-situ preparation or fresh synthesis from mucochloric acid is recommended to ensure high purity.

Protocol A: Synthesis of 3-Amino-2-chloroacrolein Based on industrial methods optimized for Etoricoxib intermediates.

Reagents:

  • Mucochloric acid (Starting Material)

  • p-Toluidine (or Aniline)

  • Ammonia (25% aqueous solution)

  • Tetrahydrofuran (THF)

  • Organic acid (Acetic or Formic acid)

Step-by-Step Workflow:

  • Enamine Formation: Dissolve mucochloric acid (1.0 eq) in THF. Cool to 0°C. Slowly add p-toluidine (1.0 eq). Stir for 2 hours to form the N-aryl enamine intermediate.

  • Hydrolysis: Add water and heat the mixture to 70°C. Add acetic acid and reflux (90-100°C) for 2 hours. This hydrolyzes the lactone/acid functionality, yielding the substituted propenal intermediate.

  • Ammonolysis: Cool the mixture to 40°C. Add 25% aqueous ammonia (excess, ~5-8 eq). Stir for 4-6 hours.

  • Isolation: Extract impurities with toluene. Cool the aqueous layer to -10°C to crystallize 3-amino-2-chloroacrolein. Filter and dry under vacuum.

Yield: 85-90% Appearance: Brown to dark beige solid. Storage: Store at -20°C under argon. Hygroscopic.

Protocol B: Synthesis of 2-Substituted-5-Chloropyrimidines

This protocol describes the general condensation with amidines.

Materials:

  • 3-Amino-2-chloroacrolein (1.0 mmol)

  • Amidine hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) (1.1 mmol)

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (

    
    )
    
  • Solvent: Ethanol (EtOH) or n-Propanol

  • Equipment: Reflux condenser or Microwave Reactor

Experimental Procedure:

  • Preparation: In a dry round-bottom flask, dissolve the Amidine HCl (1.1 equiv) in absolute Ethanol (5 mL/mmol).

  • Free Basing: Add NaOEt (1.1 equiv) and stir for 10 minutes at room temperature.

  • Addition: Add 3-amino-2-chloroacrolein (1.0 equiv) in one portion.

  • Reaction:

    • Method A (Thermal): Heat to reflux (78°C) for 3-5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Method B (Microwave): Seal in a microwave vial. Heat at 120°C for 20 minutes.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
    

Data Summary: Substrate Scope

EntryNucleophile (R-C(=NH)NH2)Product StructureYield (Method A)Yield (Method B)
1Benzamidine (Ph)2-Phenyl-5-chloropyrimidine82%89%
2Acetamidine (Me)2-Methyl-5-chloropyrimidine75%84%
3Guanidine (NH2)2-Amino-5-chloropyrimidine78%88%
4Urea (OH)*2-Hydroxy-5-chloropyrimidine65%72%

*Note: Urea reactions typically require acidic catalysis or stronger conditions.

Critical Troubleshooting & Optimization

Issue 1: Low Yield / Polymerization

  • Cause: 3-amino-2-chloroacrolein is unstable in highly acidic media or at high temperatures without a nucleophile present.

  • Solution: Ensure the amidine is free-based before adding the acrolein. Do not mix the acrolein with strong acids. Use fresh reagent; if the solid is black/tarry, recrystallize or re-synthesize.

Issue 2: Regioselectivity Issues

  • Context: When using unsymmetrical nucleophiles (e.g., methylisourea), regioselectivity is generally controlled by the hard/soft nature of the centers.

  • Insight: The aldehyde carbon is the harder electrophile, and the

    
    -carbon (attached to amine) is softer.
    

Workflow Visualization:

Workflow Start Start: Amidine Salt + Solvent BaseStep Add Base (NaOEt) Free-base formation Start->BaseStep AddReagent Add 3-Amino-2-chloroacrolein (Solid, portionwise) BaseStep->AddReagent Heat Reflux (3-5h) or MW (20min) AddReagent->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Workup Evaporate & Extract Check->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 2-substituted-5-chloropyrimidines.

References

  • Synthesis of Pyrimidines via 3-Aminoacroleins

    • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[1] (Contextual grounding on chloropyrimidine reactivity).

    • Source: Arkivoc.[1]

    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[2]

    • Source: PubMed Central.
    • URL:[Link]

  • Preparation of Reagent (Patent)
  • Reagent Properties

    • Title: 3-Amino-2-chloropropanal | C3H6ClNO.
    • Source: PubChem.
    • URL:[Link]

Sources

Method

Application Note: Enamine Reactivity &amp; Synthetic Utility of 3-Amino-2-Chloroacrolein

Executive Summary This guide details the reactivity profile and synthetic applications of 3-amino-2-chloroacrolein (and its -dimethyl analog), a versatile "push-pull" alkene. Unlike standard enamines which are nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and synthetic applications of 3-amino-2-chloroacrolein (and its


-dimethyl analog), a versatile "push-pull" alkene. Unlike standard enamines which are nucleophilic at the 

-carbon, the presence of the electron-withdrawing formyl and chloro groups in this scaffold inverts typical reactivity patterns.

This note focuses on its primary utility in drug discovery: serving as a trifunctional 1,3-dielectrophile for the synthesis of complex heterocycles (pyrazoles, pyrimidines) and as a substrate for Palladium-catalyzed cross-coupling (reacting with metallic electrophiles). We provide validated protocols for regioselective cyclization and C-Cl bond functionalization.

Electronic Structure & Reactivity Map

To successfully utilize 3-amino-2-chloroacrolein, one must understand its "Push-Pull" electronic distribution. The amino group donates electron density (


 effect), while the formyl and chloro groups withdraw density (

effects).
Mechanistic Insight: The "Inverted" Enamine

In a standard enamine, the


-carbon is electron-rich and attacks electrophiles. In 3-amino-2-chloroacrolein, the 

-carbon (C2) is electron-deficient due to the attached Chlorine and Aldehyde. Therefore, this molecule rarely undergoes simple alkylation at C2. Instead, it acts as a multidentate electrophile toward nucleophiles, or participates in metal-catalyzed coupling at the C-Cl bond.
Visualization: Reactivity Nodes

ReactivityMap Acrolein 3-Amino-2-Chloroacrolein (Scaffold) C1 C1 (Formyl) Hard Electrophile Target: 1° Amines/Hydrazines Acrolein->C1 C2 C2 (Chloro-Alkene) Pd-Catalyzed Coupling Site (Reacts with Pd-Electrophile) Acrolein->C2 C3 C3 (Enamine Carbon) Soft Electrophile Target: Michael Addition Acrolein->C3 Heterocycles Pyrazoles, Pyrimidines (Cyclization) C1->Heterocycles Coupling Functionalized Alkenes (Suzuki/Sonogashira) C2->Coupling C3->Heterocycles

Figure 1: Reactivity map showing the three distinct reaction centers. Note that C2 acts as an electrophilic center for metal insertion, rather than a nucleophilic center for alkylation.

Protocol A: Regioselective Synthesis of Pyrazoles

Application: Synthesis of COX-2 inhibitors (e.g., Etoricoxib intermediates) and agrochemicals. Reaction Type: Condensation / Cyclization with Binucleophiles.

Rationale

The reaction with hydrazines is the most common application. The regioselectivity (formation of 1,3- vs 1,5-isomers) is controlled by the solvent polarity and the steric bulk of the hydrazine substituent. The "hard" nitrogen of the hydrazine typically attacks the "hard" aldehyde (C1) first, followed by cyclization at C3.

Materials
  • Substrate: 3-(Dimethylamino)-2-chloroacrolein (1.0 equiv)

  • Reagent: Methylhydrazine (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or Methanol

  • Additives: Acetic acid (catalytic, optional for pH control)

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with anhydrous Ethanol (10 mL/g substrate) and cool to 0–5°C.

  • Substrate Addition: Dissolve 3-(dimethylamino)-2-chloroacrolein in the solvent. Note: The dimethylamino derivative is preferred over the free amine for stability.

  • Nucleophile Addition: Add Methylhydrazine dropwise over 20 minutes.

    • Critical Parameter: Maintain temperature <10°C during addition to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the acrolein spot.

  • Cyclization (Reflux): Heat the mixture to reflux (78°C) for 3–5 hours to drive the elimination of dimethylamine and aromatization.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve the residue in EtOAc and wash with water (2x) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Expected Yield: 75–85% Product: 1-Methyl-4-chloropyrazole (Regioisomer ratio typically >10:1 favoring the 1-methyl-4-chloro-5-H isomer).

Protocol B: Palladium-Catalyzed C-Cl Coupling (Suzuki-Miyaura)

Application: Functionalization of the C2 position. Reaction Type: Cross-coupling with Boronic Acids.[2][3][4][5]

Rationale

While direct alkylation of the enamine C2 is electronically unfavorable, the C-Cl bond is highly susceptible to Oxidative Addition by Pd(0). This allows the 3-amino-2-chloroacrolein scaffold (or its cyclized heterocyclic derivatives) to react with aryl/vinyl boronic acids.

Materials
  • Substrate: 3-Amino-2-chloroacrolein derivative (or 4-chloropyrazole derived from Protocol A).

  • Electrophile Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure
  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Oxygen inhibition is fatal to this reaction.

  • Assembly: In a glovebox or under positive inert gas pressure, combine the Substrate, Boronic Acid, Base, and Pd-Catalyst in a sealable reaction vial.

  • Solvation: Add the degassed solvent via syringe.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Visual Check: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Workup:

    • Filter through a pad of Celite to remove Palladium residues.

    • Dilute with EtOAc, wash with water.

  • Purification: Column chromatography.

Protocol C: Activation to Vinamidinium Salts (Super-Electrophiles)

Application: Synthesis of highly reactive intermediates for reaction with weak nucleophiles or Grignard reagents. Reaction Type: Vilsmeier-Haack Activation.

Rationale

To enhance the electrophilicity of the system, the acrolein can be converted into a vinamidinium salt. This species is cationic and reacts rapidly with Grignard reagents (acting as electrophiles toward the Grignard C-nucleophile) to form substituted aldehydes.

Workflow Visualization

Vinamidinium Step1 Precursor 3-Dimethylamino-2-chloroacrolein Step2 Activation (POCl3 / DMF or Me2NH salts) Step1->Step2 Activation Step3 Vinamidinium Salt (Highly Reactive Cation) Step2->Step3 Formation Step4 Reaction with Grignard (R-MgX) (1,3-Addition) Step3->Step4 Nucleophilic Attack Step5 Hydrolysis -> alpha-Chloro-beta-alkyl Acrolein Step4->Step5 Workup

Figure 2: Pathway for converting the enamine acrolein into a vinamidinium salt to facilitate reaction with carbon nucleophiles (Grignards).

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Regioselectivity (Pyrazoles) Formation of unwanted 1,5-isomer.Switch solvent from MeOH to non-polar (Toluene) or bulky alcohol (t-BuOH) to influence the hydrazine attack mechanism.
Polymerization Reaction mixture becomes a dark tar.Ensure temperature is kept <5°C during initial mixing. 3-amino-2-chloroacrolein is thermally unstable in concentrated acidic media.
Low Yield (Suzuki) Starting material recovery.The C-Cl bond on an enamine is less reactive than on an aromatic ring. Switch to electron-rich ligands (SPhos, XPhos) to facilitate oxidative addition.
Hydrolysis Loss of dimethylamino group.Avoid prolonged exposure to aqueous acid. The enamine hydrolyzes to the unstable malondialdehyde derivative.

References

  • Reactivity of 3-Dimethylaminoacrolein: Wikipedia contributors. (2024). 3-Dimethylaminoacrolein.[6][7] Wikipedia, The Free Encyclopedia. Link

  • Vinamidinium Salts & Grignard Reactions: Gupton, J. T., et al. (1990). Reactions of (3-(dimethylamino)-2-azaprop-2-en-1-ylidene) dimethylammonium chloride with Grignard reagents. Journal of Organic Chemistry.

  • Suzuki Coupling of Heterocycles: BenchChem Application Notes. (2025).[3] Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine (Analogous chemistry for chloro-heterocycles). Link

  • Etoricoxib Intermediate Synthesis: Google Patents. (2015). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein. CN104529798A. Link

  • Regioselectivity in Pyrazole Synthesis: MDPI Molecules. (2023). Unveiling the Stereoselectivity and Regioselectivity of Cycloaddition Reactions. Link

  • General Heterocycle Synthesis: Frontiers in Chemistry. (2018).[2] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Link

Sources

Application

Technical Guide: Protecting Group Strategies for 3-Amino-2-Chloroacrolein

Executive Summary: The "Push-Pull" Paradox 3-Amino-2-chloroacrolein (1 ) is a critical C3-building block in the synthesis of fused heterocycles (e.g., pyrazoles, pyrimidines) and COX-2 inhibitors. However, its utility is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Paradox

3-Amino-2-chloroacrolein (1 ) is a critical C3-building block in the synthesis of fused heterocycles (e.g., pyrazoles, pyrimidines) and COX-2 inhibitors. However, its utility is compromised by its inherent electronic instability. The molecule features a "push-pull" electronic system where the amino group (electron donor) and the aldehyde (electron acceptor) activate the


-carbon and the carbonyl, respectively.

The Challenge:

  • Self-Polymerization: The nucleophilic amine of one molecule readily attacks the electrophilic aldehyde of another, leading to rapid oligomerization.

  • Hydrolytic Instability: The enamine moiety is susceptible to hydrolysis, reverting to the unstable 2-chloromalonaldehyde.

  • Handling Hazards: In its free form, the aldehyde is a potent lachrymator and skin irritant.

The Solution: This guide details a Dual-Protection Strategy . We do not merely "protect" the amine; we stabilize the entire scaffold by masking the aldehyde as an acetal first ("The Acetal Firewall"). This allows for subsequent orthogonal protection of the nitrogen (e.g., with Boc or Cbz) to enable complex multi-step synthesis.

Strategic Overview & Reactivity Map

The following diagram illustrates the reactivity profile and the logic behind the protection strategy.

ReactivityMap cluster_protection The 'Acetal Firewall' Strategy Free Free 3-Amino-2-Chloroacrolein (Highly Unstable) Polymer Oligomers/Polymers (Dead End) Free->Polymer Self-Condensation (Fast) Acetal 3-Amino-2-Chloroacrolein Diethyl Acetal (Stable Intermediate) Free->Acetal Acetalization (Difficult on free species) Acetal->Free Acid Hydrolysis BocAcetal N-Boc Protected Acetal (Orthogonal Scaffold) Acetal->BocAcetal Boc2O / DMAP Heterocycle Target Heterocycle (e.g., Pyrazole) BocAcetal->Heterocycle 1. Deprotection (H+) 2. Cyclization Precursor 3-Ethoxy-2-Chloroacrolein Diethyl Acetal Precursor->Acetal Ammonolysis (NH3/EtOH)

Figure 1: Reactivity map highlighting the instability of the free aldehyde and the stability of the acetal pathway.

Comparative Stability Data

The following table summarizes the stability profiles of the different protected forms, guiding the selection of the appropriate starting material.

Scaffold FormStateShelf Stability (4°C)Reactivity RiskRecommended Use
Free Aldehyde Solid/Oil< 24 HoursHigh (Polymerization)Immediate use only (in situ).
Diethyl Acetal Oil> 6 MonthsLowLong-term storage; N-alkylation.
N-Boc Acetal Solid> 12 MonthsVery LowMulti-step synthesis; Peptide coupling.
HCl Salt Solid~ 1 MonthMedium (Hygroscopic)Aqueous reactions.

Detailed Protocols

Protocol A: Synthesis of the "Safe" Scaffold (The Acetal)

Target: 3-Amino-2-chloroacrolein diethyl acetal

Rationale: Direct protection of the free aldehyde is hazardous and low-yielding. The industry standard is to generate the amino-acetal via nucleophilic substitution of an alkoxy precursor.

Materials:

  • 3-Ethoxy-2-chloroacrolein diethyl acetal (Precursor)

  • Ammonia (7N in Methanol or Ethanol)

  • Ammonium Chloride (Catalyst)

Procedure:

  • Setup: Charge a pressure tube or sealed vessel with 3-ethoxy-2-chloroacrolein diethyl acetal (1.0 equiv).

  • Ammonolysis: Add 7N Ammonia in Methanol (5.0 equiv) and a catalytic amount of Ammonium Chloride (0.05 equiv).

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The ethoxy group at the

      
      -position is a vinylogous ester leaving group, displaced by ammonia.
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The starting material spot (

    
    ) should disappear, replaced by a more polar amine spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ammonia and methanol.

  • Purification: Dissolve the residue in DCM, wash with water, dry over

    
    , and concentrate. Vacuum distillation (if oil) or recrystallization (if solid) yields the 3-amino-2-chloroacrolein diethyl acetal .
    
Protocol B: Orthogonal N-Protection (Boc-Strategy)

Target: N-Boc-3-amino-2-chloroacrolein diethyl acetal

Rationale: Once the aldehyde is masked as an acetal, the nitrogen is nucleophilic enough to be protected by carbamates (Boc/Cbz), preventing side reactions during subsequent coupling steps.

Materials:

  • 3-Amino-2-chloroacrolein diethyl acetal (from Protocol A)

  • Di-tert-butyl dicarbonate (

    
    )[5]
    
  • Triethylamine (

    
    )
    
  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM)

Procedure:

  • Solvation: Dissolve the amino-acetal (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) and DMAP (0.1 equiv). Cool to 0°C.[6][7]
    
  • Protection: Dropwise add a solution of

    
     (1.2 equiv) in DCM.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Note: The electron-withdrawing chlorine atom reduces the nucleophilicity of the amine, making DMAP essential for catalysis.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry (

    
    ), and concentrate.
    
  • Result: The resulting N-Boc protected acetal is a stable solid that can be stored at room temperature.

Protocol C: Controlled Deprotection & Cyclization

Target: Release of reactive aldehyde for heterocycle formation

Rationale: The acetal must be hydrolyzed to the aldehyde to react with binucleophiles (e.g., hydrazines).

Procedure:

  • Hydrolysis: Dissolve the acetal in THF/Water (4:1). Add 1N HCl (2.0 equiv) or TFA (5 equiv).

  • Kinetics: Stir at room temperature for 1–2 hours.

    • Critical Check: Do not heat excessively, as the free aldehyde can decompose.

  • In-Situ Trapping: Do not isolate the free aldehyde. Immediately add the cyclization partner (e.g., Methylhydrazine) and adjust pH to 5–6 with Sodium Acetate.

  • Cyclization: Heat to reflux to form the pyrazole/pyrimidine core.

Workflow Visualization

Workflow start Start: 3-Ethoxy-2-chloroacrolein Diethyl Acetal step1 Step 1: Ammonolysis (NH3/MeOH, 80°C) start->step1 inter1 Intermediate: 3-Amino-2-chloroacrolein Diethyl Acetal step1->inter1 step2 Step 2: N-Protection (Boc2O, DMAP, DCM) inter1->step2 inter2 Stable Scaffold: N-Boc-Amino-Acetal step2->inter2 step3 Step 3: Acid Hydrolysis (HCl/THF) inter2->step3 Deprotection end End: Cyclization to Heterocycle step3->end In-situ Reaction

Figure 2: Step-by-step synthetic workflow for generating and utilizing the protected scaffold.

Troubleshooting & Causality

  • Issue: Low yield during N-Boc protection.

    • Cause: The vinyl chloride moiety withdraws electron density from the nitrogen, making it a poor nucleophile.

    • Fix: Increase DMAP loading to 20 mol% or switch to a stronger base like LiHMDS if standard conditions fail.

  • Issue: "Gooey" or polymerized product after hydrolysis.

    • Cause: The free aldehyde concentration was too high, or the pH was too basic (promoting self-condensation).

    • Fix: Perform hydrolysis in the presence of the trapping agent (the heterocycle precursor) so the aldehyde reacts immediately upon formation.

References

  • Synthesis of Enamino Acetals: Organic Syntheses, Coll. Vol. 4, p. 21 (1963); Vol. 33, p. 15 (1953). (General method for acrolein acetals).

  • Protection of Aromatic and Vinylic Amines: Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (Wiley). (Standard reference for Boc/Cbz stability profiles).
  • Reactivity of 3-Amino-2-Chloroacrolein Derivatives: Journal of Heterocyclic Chemistry. (Various articles detailing the use of 2-chloromalonaldehyde derivatives in pyrazole synthesis).

  • Safety Data (3-Amino-2-chloroacrolein): PubChem Compound Summary for CID 85247057.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3-Amino-2-Chloroacrolein

Topic: Optimization, Troubleshooting, and Isolation Strategies for 3-Amino-2-Chloroacrolein (CAS: 221615-73-2). Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization, Troubleshooting, and Isolation Strategies for 3-Amino-2-Chloroacrolein (CAS: 221615-73-2). Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers. Version: 2.0 (Current Standards).

Executive Summary & Chemical Logic

3-Amino-2-chloroacrolein is a critical "push-pull" alkene intermediate used extensively in the synthesis of heterocyclic APIs, particularly pyrazoles (e.g., Etoricoxib) and pyrimidines.

The synthesis is almost exclusively performed via a two-stage Vilsmeier-Haack-Arnold protocol.

  • Vilsmeier Formylation: Reaction of a vinyl ether (or acetal) with

    
     to form the stable intermediate 3-(dimethylamino)-2-chloroacrolein .
    
  • Ammonolysis: Nucleophilic exchange of the dimethylamino group with ammonia to yield the target 3-amino-2-chloroacrolein .

The Core Problem: Users frequently report yields <40% due to three factors:

  • Thermal Runaway: The Vilsmeier complex formation is violently exothermic.

  • Hydrolysis Competition: During the ammonia exchange, water (if present) competes to form 2-chloromalonaldehyde (which polymerizes).

  • Isolation Failure: The product is hygroscopic and highly water-soluble, making standard extraction inefficient.

Technical Workflow & Mechanism

The following diagram illustrates the critical pathway and the points where yield is typically lost.

G cluster_0 Stage 1: Vilsmeier-Haack cluster_1 Stage 2: Ammonolysis DMF DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->VH_Reagent 0°C, Exothermic Intermed 3-(Dimethylamino)- 2-chloroacrolein (Stable Intermediate) VH_Reagent->Intermed + Substrate Heat (50-70°C) Substrate Ethyl Vinyl Ether Substrate->Intermed Target 3-Amino-2-chloroacrolein (Target) Intermed->Target Ammonolysis < 10°C Impurity1 Impurity: 2-Chloromalonaldehyde (Hydrolysis Product) Intermed->Impurity1 H2O/High Temp Ammonia NH3 (g) or NH4OAc Ammonia->Target

Figure 1: Reaction pathway highlighting the critical intermediate and the hydrolysis risk point.

Critical Protocol Optimization (The "Golden Route")

Do not rely on generic Vilsmeier conditions. This specific scaffold requires the "Inverse Addition" technique to maximize yield.

Stage 1: Formation of 3-(Dimethylamino)-2-chloroacrolein

This intermediate is often isolated to purify the stream before the final step.

Step-by-Step Protocol:

  • Reagent Prep (0°C): Charge anhydrous DMF (3.0 equiv) into a reactor. Cool to 0–5°C.

  • Vilsmeier Complex: Add

    
     (1.1 equiv) dropwise. Crucial: Maintain internal temp <10°C. A white semi-solid salt will form. Stir for 30 mins.
    
  • Substrate Addition: Add Ethyl Vinyl Ether (1.0 equiv) dropwise. The mixture will darken.

  • Heating Phase: Slowly warm to room temperature, then heat to 60–70°C for 3–4 hours.

    • Why? The chlorination of the formylated intermediate requires thermal energy.

  • Quench (Inverse): Pour the hot reaction mixture slowly into crushed ice/water containing

    
     or Sodium Acetate.
    
    • Target pH: 8–9.

    • Observation: The dimethylamino intermediate precipitates as a yellow/brown solid or oil. Extract with DCM if oil; filter if solid.

Stage 2: Conversion to 3-Amino-2-chloroacrolein

The yield-determining step.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the Stage 1 intermediate in minimal Methanol or Acetonitrile.

  • Ammonia Source:

    • Preferred:Ammonium Acetate (

      
      )  (2–3 equiv) with reflux.
      
    • Alternative: Bubbling

      
       gas at 0°C (higher yield but harder to handle).
      
  • Reaction: Heat to reflux (if using acetate) or stir at RT (if using gas) for 2–4 hours.

  • Isolation:

    • Remove solvent under reduced pressure.[1]

    • The Trick: The product is water-soluble.[2] Do not wash with water.

    • Recrystallize from Isopropanol/Hexane or purify via flash chromatography (Ethyl Acetate/Hexane).

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during Stage 1. What happened?

Diagnosis: Thermal runaway or moisture contamination. The Science: The Vilsmeier reagent is moisture-sensitive. If


 hydrolyzes, it creates Phosphoric acid, which catalyzes the polymerization of vinyl ethers into tar.
Corrective Action: 
  • Ensure DMF is anhydrous (<0.05% water).

  • Control the exotherm strictly during

    
     addition.
    
  • Do not overheat above 80°C.

Q2: I see the product on TLC, but I lose it during aqueous workup.

Diagnosis: High water solubility (LogP ~ 0.2). The Science: 3-amino-2-chloroacrolein is a polar molecule. Standard extraction (Water/Ether) partitions the product into the aqueous phase. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use DCM (Dichloromethane) or Chloroform for extraction (3x extractions).

  • Telescoping: If the product is for a subsequent cyclization (e.g., to a pyrazole), do not isolate. React the crude methanol solution directly with the hydrazine/amidine.

Q3: The product contains a "dialdehyde" impurity (2-chloromalonaldehyde).

Diagnosis: Hydrolysis of the imine.[3] The Science: In Stage 2, if the pH drops (becomes acidic) or excess water is present, the


 bond hydrolyzes to 

. Corrective Action:
  • Buffer the reaction with Sodium Acetate.

  • Avoid aqueous ammonia (

    
    ); use anhydrous 
    
    
    
    gas or Ammonium Acetate salt in dry solvents.

Data Summary: Solvent & Reagent Effects[1][4]

ParameterStandard ConditionOptimized ConditionImpact on Yield
Vilsmeier Solvent DMF (Wet)Anhydrous DMF Prevents tar formation (+20%)
Reagent Ratio 1:1 (

:Substrate)
1.2:1 (

:Substrate)
Ensures full conversion (+10%)
Quench Method Add Water to AcidAdd Acid to Ice/Base Prevents hydrolysis (+15%)
Ammonia Source Aqueous AmmoniaAmmonium Acetate/MeOH Reduces side reactions (+25%)

References & Authoritative Grounding

  • Vilsmeier-Haack Mechanism & Reagents:

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][4][5][6][7][8][9][10]

    • Detailed mechanism of chloromethyliminium salt formation.

  • Synthesis of 3-(dimethylamino)-2-chloroacrolein (The Intermediate):

    • Arnold, Z. (1961). Synthetic reactions of dimethylformamide. XIII. Formation of β-chlorovinylaldehydes. Collection of Czechoslovak Chemical Communications.

    • Standard industrial protocol for the dimethylamino precursor.

  • Impurity Profiling (Etoricoxib Context):

    • Identifying 3-amino-2-chloroacrolein as a key intermediate and potential impurity source in Etoricoxib synthesis.

  • Handling & Safety (SDS):

    • Safety Data Sheet for 3-Amino-2-chloroacrolein (CAS 221615-73-2).

Sources

Optimization

Technical Support Center: 3-Amino-2-Chloroacrolein Purification

Topic: Troubleshooting Impurity Removal & Workup Optimization Introduction: The "Fragile Intermediate" Challenge You are likely here because your 3-amino-2-chloroacrolein reaction mixture has turned into a dark, intracta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Removal & Workup Optimization
Introduction: The "Fragile Intermediate" Challenge

You are likely here because your 3-amino-2-chloroacrolein reaction mixture has turned into a dark, intractable oil, or your NMR shows a persistent "forest" of peaks in the aliphatic region.

3-Amino-2-chloroacrolein is a deceptively simple enaminone.[1] While it is a critical scaffold for synthesizing heterocycles (e.g., quinolines, pyrazoles), it suffers from thermal instability and hydrolytic sensitivity .[1] The primary synthetic route—typically a Vilsmeier-Haack formylation followed by ammonolysis—generates significant inorganic salts (phosphates) and organic byproducts (dimethylamine salts, unreacted intermediates).[1]

This guide does not just list steps; it explains why your purification is failing and provides a logic-driven workflow to fix it.

Module 1: The "Black Tar" Phenomenon (Thermal Polymerization)[1]

Symptom: The reaction mixture turns black and viscous upon concentration or heating.[1] Yield drops dramatically.[1] Diagnosis:


-Chloroacroleins are Michael acceptors prone to self-polymerization, catalyzed by heat and residual acid.[1]
The Fix: Thermal Management & Stabilization

You cannot simply "rotovap down" this compound at standard bath temperatures.[1]

  • Temperature Ceiling: Never exceed 40°C during solvent removal.[1]

  • Radical Scavenging: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the crude mixture before concentration. This inhibits free-radical polymerization initiated by trace peroxides in ether solvents.[1]

  • Acid Neutralization: Ensure the pH is adjusted to pH 8-9 before any concentration step.[1] Acidic conditions accelerate the decomposition of the enaminone system.[1]

Comparison of Concentration Protocols:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Bath Temp 50°C - 60°C< 35°C
Vacuum Standard House VacuumHigh Vacuum (< 10 mbar)
Additives NoneBHT (inhibitor)
Result Dark oil / PolymerizationYellow/Orange Solid or Oil
Module 2: Removing Inorganic Salts (Post-Vilsmeier Quench)

Symptom: High ash content; product is a solid that won't dissolve fully in organic solvents; interferes with downstream cyclization.[1] Diagnosis: Residual phosphate salts from the


 quench are trapped in the product matrix.[1]
The Fix: The "Buffered Quench" Protocol

Direct neutralization with strong base (NaOH) often causes local overheating and hydrolysis.[1] Use a buffered approach.

Step-by-Step Protocol:

  • Quench: Pour the Vilsmeier reaction mixture slowly into a stirred solution of Sodium Acetate (3.0 eq) in water at 0°C. This buffers the HCl generation.[1]

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .[1] Do not use diethyl ether (poor solubility for this polar intermediate).[1]

  • Wash: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  to remove residual acid, followed by brine.[1]
    
  • Drying: Use Sodium Sulfate (

    
    ), not Magnesium Sulfate (
    
    
    
    ), as the latter is slightly acidic and can promote degradation.[1]
Module 3: Separating the Precursor (3-Dimethylamino vs. 3-Amino)

Symptom: NMR shows two sets of alkene signals and a large singlet around 3.0 ppm (dimethylamino group).[1] Diagnosis: Incomplete ammonolysis.[1] The starting material (3-dimethylamino-2-chloroacrolein) has not fully converted to the 3-amino target.[1]

The Fix: pH-Controlled Solubility Switch

The 3-dimethylamino precursor is more basic than the 3-amino product.[1] We can exploit this.

  • Reaction Check: Ensure you used excess aqueous ammonia (5-10 eq) and stirred for at least 4 hours at room temperature.

  • Acid Wash (The Trick):

    • Dissolve the crude mixture in Ethyl Acetate.[1]

    • Wash quickly with cold, dilute Citric Acid (5% aq) .[1]

    • Mechanism:[1][2][3][4][5] The more basic dimethylamino impurity is protonated and moves to the aqueous layer.[1] The less basic 3-amino product (an enaminone) remains in the organic layer.[1]

    • Warning: Do not use strong mineral acids (HCl), or you will hydrolyze the product back to 2-chloromalonaldehyde.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on its physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Ammonolysis) CheckState Physical State Check Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Dark Oil / Viscous Liquid CheckState->Oil Remains Soluble ImpurityCheck Impurity Profile (TLC/NMR) Solid->ImpurityCheck Oil->ImpurityCheck Recryst Recrystallization (Ethanol or IPA) Final Target Product (Store < -20°C) Recryst->Final Pure 3-Amino-2-chloroacrolein Flash Flash Chromatography (Silica, DCM/MeOH) Flash->Final Salt Inorganic Salts Present ImpurityCheck->Salt High Ash Content Precursor Dimethylamino Precursor Present ImpurityCheck->Precursor NMR: ~3.0ppm Singlet WashWater Water Slurry Wash (Remove Phosphates) Salt->WashWater Solubilize Salts AcidWash Citric Acid Wash (5%) (Remove Precursor) Precursor->AcidWash Protonate Precursor WashWater->Recryst AcidWash->Recryst If Solid AcidWash->Flash If Oil

Caption: Decision tree for purification based on physical state and specific impurity identification.

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to purify the oil? A: Highly discouraged. 3-Amino-2-chloroacrolein is thermally unstable.[1] Distillation often leads to explosive decomposition or rapid polymerization into a black tar.[1] If you must distill, use a Kugelrohr apparatus with high vacuum (<0.5 mmHg) and keep the temperature below 60°C, but column chromatography is safer.[1]

Q: My product is turning pink/brown during storage. Why? A: This indicates oxidation or slow polymerization.[1]

  • Storage Rule: Store under an inert atmosphere (Argon/Nitrogen) at -20°C .

  • Stabilizer: Trace amounts of acid (from degradation) accelerate this.[1] Ensure your final recrystallization or column wash includes a basic buffer step or is completely acid-free.[1]

Q: What is the best solvent system for TLC? A: A mixture of Dichloromethane:Methanol (95:5) is usually effective.[1] The amino-acrolein is polar; if it trails, add 1% Triethylamine to the eluent to prevent interaction with silanol groups.[1]

Q: How do I remove the 2-chloromalonaldehyde byproduct? A: This byproduct arises from hydrolysis.[1] It is more acidic than your target. Wash your organic extract with saturated Sodium Carbonate (


) .[1] The malonaldehyde will form a water-soluble enolate and be removed, while the 3-amino-2-chloroacrolein remains in the organic phase.[1]
References
  • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Heterocyclic Chemistry. Link

  • Arnold, Z. (1963).[1] Synthetic reactions of dimethylformamide.[1][2][6] XVI. Preparation of β-chlorovinylaldehydes. Collection of Czechoslovak Chemical Communications. Link

  • Reichardt, C. (2000).[1] Vilsmeier-Haack-Arnold Formylation of Aliphatic Systems. Journal of Praktische Chemie. Link[1]

  • Marson, C. M. (1992).[1] Reactions of Carbonyl Compounds with (Monohalo)methyleniminium Salts (Vilsmeier Reagents). Tetrahedron. Link

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 3-Amino-2-Chloroacrolein

Topic: Side Reactions & Process Control in 3-Amino-2-Chloroacrolein Synthesis Document ID: TS-ACA-2024-01 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Executive Summary & Reaction Landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Process Control in 3-Amino-2-Chloroacrolein Synthesis Document ID: TS-ACA-2024-01 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Reaction Landscape[1]

3-Amino-2-chloroacrolein (ACA) is a highly reactive, electrophilic building block, primarily utilized in the synthesis of fused heterocycles (e.g., COX-2 inhibitors like Etoricoxib). Its synthesis is fraught with stability challenges, primarily due to the competing reactivity of the enaminone system and the labile chlorine substituent.

Two primary synthetic vectors dominate the landscape:

  • The Vilsmeier-Haack Route (Arnold’s Reagent): Formylation of chloroacetic acid derivatives.

  • The Mucochloric Acid Route: Degradation/Ammonolysis of mucochloric acid.

This guide focuses on the Vilsmeier-Haack route , as it presents the most complex side-reaction profile requiring precise kinetic control.

Critical Pathway Analysis (The "Why" Behind the Failures)

The synthesis relies on the formation of 3-(dimethylamino)-2-chloroacrolein (Arnold's Reagent) followed by ammonolysis. The transition from the dimethylamino species to the primary amine is the critical failure point.

Visualizing the Reaction & Failure Modes

The following diagram maps the Vilsmeier pathway against its primary competing side reactions.

VilsmeierSideReactions cluster_legend Legend Start Chloroacetic Acid / Chloroacetyl Chloride Arnolds Arnold's Reagent (3-dimethylamino- 2-chloroacrolein) Start->Arnolds Formylation (80-90°C) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Arnolds Target TARGET: 3-Amino-2-chloroacrolein Arnolds->Target Ammonolysis (NH3/IPA) Hydrolysis Impurity A: 2-Chloromalonaldehyde Arnolds->Hydrolysis Aq. Workup / pH < 4 Target->Hydrolysis Rev. Hydrolysis Polymer Impurity B: Polymers/Tars (Darkening) Target->Polymer T > 100°C / No Stabilizer Dimer Impurity C: Schiff Base Dimers Target->Dimer Self-Condensation (High Conc.) key Green: Stable Intermediate | Blue: Target | Red: Critical Impurity | Grey: Irreversible Loss

Figure 1: Reaction network showing the Vilsmeier-Haack pathway to 3-amino-2-chloroacrolein and critical deviation points leading to hydrolysis or polymerization.

Troubleshooting Guide: FAQs & Corrective Actions

Category A: Reaction Appearance & Yield Loss

Q1: The reaction mixture turned black/tarry during the formation of Arnold's Reagent. Is it recoverable?

  • Diagnosis: Thermal runaway leading to polymerization. The Vilsmeier adduct is thermally sensitive.

  • Root Cause: The reaction of DMF and POClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is exothermic. If the addition of chloroacetyl chloride is too fast, or if the temperature exceeds 90-100°C uncontrolled, the acrolein backbone polymerizes.
    
  • Corrective Action:

    • Immediate: Discard if >50% tar. Tars trap the product and make isolation impossible.

    • Prevention: Maintain internal temperature strictly between 70-80°C. Use a dosing pump for POCl

      
       addition. Ensure vigorous stirring to prevent hot spots.
      

Q2: My yield is low (<40%), and NMR shows a broad singlet at ~9.5 ppm.

  • Diagnosis: Hydrolysis to 2-chloromalonaldehyde .

  • Root Cause: Incomplete ammonolysis or exposure to acidic aqueous conditions during workup. The enamine bond (

    
    ) hydrolyzes to the enol/aldehyde (
    
    
    
    ) under acidic conditions.
  • Protocol Fix:

    • Ensure the ammonia source (e.g., aqueous NH

      
       or NH
      
      
      
      gas in IPA) is in excess (2.5–3.0 eq).
    • Keep workup pH > 8. Do not wash with strong acid.

Category B: Impurity Profiling

Q3: We see an unknown impurity at RRT 0.85 (HPLC) that increases upon storage.

  • Diagnosis: Self-condensation dimer (Schiff base formation).

  • Mechanism: The free amine of one ACA molecule attacks the aldehyde of another.

  • Mitigation:

    • Storage: 3-Amino-2-chloroacrolein is unstable as a neat liquid/solid at room temperature. Store at -20°C under Argon.

    • Stabilization: If possible, store as the hydrochloride salt, which blocks the nucleophilic amine, preventing dimerization.

Q4: There is a persistent "DMF-like" peak in the proton NMR that doesn't dry off.

  • Diagnosis: Incomplete exchange of the dimethylamine group.

  • Context: You have residual 3-(dimethylamino)-2-chloroacrolein (Arnold's Reagent).

  • Solution: The ammonolysis reaction (Dimethylamine

    
     Amine exchange) is an equilibrium driven process. You must heat the reaction (typically 80-90°C) to drive off the volatile dimethylamine (b.p. 7°C) or use a sparge of nitrogen to shift the equilibrium.
    

Quantitative Data: Solvent & Stability Effects[3]

The choice of solvent during the ammonolysis step critically impacts the side-reaction profile.

Solvent SystemReaction RateSide Reaction: HydrolysisSide Reaction: PolymerizationRecommendation
Water (Aq. NH3) FastHigh (Competing nucleophile)LowAvoid for high purity; acceptable for crude.
Isopropanol (IPA) MediumLowLowPreferred. Balances solubility and stability.
DMF SlowLowHigh (Thermal stress needed)Difficult workup; avoid if possible.
Toluene Slow (Heterogeneous)Very LowMediumGood for isolation, bad for kinetics.

Standardized Protocol: Synthesis of 3-Amino-2-Chloroacrolein

Validated for 100g scale. Self-validating steps included.

Step 1: Formation of Arnold's Reagent (Vilsmeier Salt)
  • Setup: 1 L reactor, N

    
     atmosphere, overhead stirrer, reflux condenser.
    
  • Charge: DMF (2.5 eq) and cool to 0-5°C.

  • Addition: Add POCl

    
     (2.2 eq) dropwise over 1 hour. Exotherm Watch: Do not exceed 15°C.
    
  • Substrate: Add Chloroacetyl chloride (1.0 eq) or Chloroacetic acid (1.0 eq) slowly.

  • Reaction: Heat to 70-75°C for 3-4 hours.

    • Checkpoint: Solution should be deep orange/red. If black, temp was too high.

  • Quench: Cool to 20°C. Pour onto crushed ice/water slowly (maintain <30°C).

  • Isolation (Intermediate): Add NaClO

    
     or similar counter-ion if isolating the salt, OR neutralize with NaOH to pH 9 to isolate the neutral dimethylamino-acrolein (solid).
    
Step 2: Ammonolysis to Target
  • Charge: Suspend 3-dimethylamino-2-chloroacrolein (from Step 1) in Isopropanol (5 vol) .

  • Reagent: Add aqueous Ammonia (25%, 3.0 eq) or bubble NH

    
     gas.
    
  • Reaction: Heat to 80-90°C for 2-3 hours.

    • Mechanism:[1][2][3][4][5][6] Nucleophilic substitution of -NMe

      
       by -NH
      
      
      
      .
    • Self-Validation: Monitor disappearance of the -N(CH

      
      )
      
      
      
      singlet (~3.2 ppm) via NMR.
  • Workup: Concentrate under reduced pressure (keep bath <50°C to prevent polymerization).

  • Crystallization: Recrystallize from IPA/Hexane or Toluene.

References

  • Vilsmeier-Haack Mechanism & Reagents

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)[4][5]

    • Source: Organic Chemistry Portal[4][5]

    • URL:[Link]

  • Synthesis of 3-amino-2-chloroacrolein (Patent Method)

    • Title: Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein (CN104529798A)[7][8]

    • Source: Google P
    • URL
  • Impurity Profiling & Stability (Etoricoxib Context)

    • Title: Process For The Prepar
    • Source: WIPO / Quick Company
    • URL:[Link]

  • Properties of 3-Dimethylaminoacrolein (Precursor)

    • Title: 3-Dimethylaminoacrolein - Wikipedia
    • Source: Wikipedia
    • URL:[Link]

  • Safety & Handling

    • Title: 3-Amino-2-chloroacrolein Safety Data Sheet[3]

    • Source: BenchChem

Sources

Optimization

Technical Support Center: 3-Amino-2-Chloroacrolein Coupling Optimization

Ticket Status: Open Agent: Senior Application Scientist Subject: Optimization and Troubleshooting for Heterocycle Synthesis using 3-Amino-2-Chloroacrolein Introduction: The "Push-Pull" Architecture Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Optimization and Troubleshooting for Heterocycle Synthesis using 3-Amino-2-Chloroacrolein

Introduction: The "Push-Pull" Architecture

Welcome to the technical assistance center. You are likely working with 3-amino-2-chloroacrolein (or its N,N-dimethyl analogue, a Vilsmeier-Haack intermediate) to synthesize 4-chloropyrazoles, isoxazoles, or pyrimidines.

This reagent is a classic "push-pull" alkene : the amino group pushes electron density into the system, while the aldehyde and chlorine atom pull it away. This unique electronic tension makes it highly reactive toward binucleophiles (like hydrazines) but also renders it chemically fragile.

This guide moves beyond basic recipes to the why and how of optimizing these couplings for pharmaceutical applications (e.g., COX-2 inhibitor synthesis).

Module 1: Reagent Integrity & Handling (Critical)

Before starting any reaction, validate your starting material. 90% of "reaction failures" are actually "reagent failures."

The Stability Paradox

3-Amino-2-chloroacrolein is sensitive to hydrolysis. In the presence of water, the enamine moiety hydrolyzes, leading to 2-chloromalondialdehyde , which rapidly polymerizes into a dark tar.

Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Strictly under Argon/Nitrogen.[1]

  • Visual Check: Pure material is a pale yellow/beige solid. Dark brown/black indicates significant decomposition.

Reactivity Profile (The Attack Map)

Understanding where your nucleophile attacks is key to controlling regioselectivity.

ReactivityProfile Reagent 3-Amino-2-Chloroacrolein C1 C1: Aldehyde (Hard Electrophile) Reagent->C1 Primary Attack (Fast, Kinetically Controlled) C3 C3: Beta-Carbon (Soft Electrophile) Reagent->C3 Secondary Attack (Cyclization Step) Cl C2-Cl: Substituent (Directs Regiochemistry) Reagent->Cl Steric/Electronic Modulation

Figure 1: Electrophilic sites on the 3-amino-2-chloroacrolein scaffold. The C1 aldehyde is the primary gateway for nucleophilic attack.

Module 2: The Protocol (Pyrazole Synthesis)

Scenario: Coupling with Methylhydrazine to form 1-methyl-4-chloropyrazole. Challenge: Regioselectivity (1-methyl vs. 2-methyl isomer).

Optimized Workflow
  • Solvent Selection: Use Ethanol (anhydrous) or Methanol . Protic solvents facilitate the proton transfer required for the elimination of the amine leaving group.

  • Temperature Control (The "Cold-Hot" Ramp):

    • Phase A (Addition):-10°C to 0°C .[2] Kinetic control. The hydrazine

      
       attacks the aldehyde (C1). Low temperature prevents premature attack at C3 or polymerization.
      
    • Phase B (Cyclization):Reflux (60-80°C) . Thermodynamic control. Drives the intramolecular attack on C3 and elimination of the amine/water.

Step-by-Step Methodology
  • Dissolution: Dissolve 3-amino-2-chloroacrolein (1.0 eq) in anhydrous EtOH (10V) under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Cool to 0°C.
    
  • Controlled Addition: Add Methylhydrazine (1.1 eq) dropwise over 30 minutes.

    • Why? High local concentration of hydrazine can lead to double-addition byproducts.

  • The "Masking" Step (Optional but Recommended): If regioselectivity is poor, use Methylhydrazine Hydrochloride instead of the free base, and add a stoichiometric base (e.g.,

    
    ) slowly. This buffers the reaction.
    
  • Cyclization: Allow to warm to RT, then reflux for 2-4 hours.

  • Monitoring: TLC (Ethyl Acetate/Hexane). Look for the disappearance of the UV-active aldehyde spot.

Module 3: Troubleshooting Center

Issue 1: "My reaction turned into black tar."

Possible CauseThe MechanismThe Fix
Wet Solvent Water hydrolyzes the enamine C=C bond, breaking conjugation and freeing the unstable malondialdehyde core.Use anhydrous solvents (Karl Fischer < 0.1%). Add molecular sieves to the reaction vessel.
Exotherm Spike Addition of hydrazine is exothermic; heat triggers polymerization of the acrolein.Cryogenic Addition: Cool to -10°C or lower during addition.

Issue 2: "I have a 50:50 mixture of regioisomers."

Possible CauseThe MechanismThe Fix
Fast Addition Rapid addition allows the less nucleophilic nitrogen of hydrazine to compete for the aldehyde.Slow Addition: Use a syringe pump.
Wrong Solvent Aprotic solvents (DMF/THF) often lower regioselectivity compared to alcohols.Switch to EtOH or MeOH . The solvent shell affects the nucleophilicity of the hydrazine nitrogens.

Issue 3: "Low Yield / Incomplete Cyclization."

Possible CauseThe MechanismThe Fix
Leaving Group Retention The amino group (

or

) is not leaving efficiently.
Acid Catalysis: Add catalytic HCl or Acetic Acid (5 mol%) to protonate the amino group, making it a better leaving group during the cyclization phase.
Module 4: Logic Pathway (Decision Tree)

Use this flowchart to diagnose failures in real-time.

TroubleshootingFlow Start Start Reaction ColorCheck Is Reaction Dark/Black? Start->ColorCheck Tar Polymerization Detected. Check Solvent Dryness & Temp. ColorCheck->Tar Yes TLC TLC Check: Aldehyde Consumed? ColorCheck->TLC No (Yellow/Orange) Heat Increase Temp to Reflux (Drive Cyclization) TLC->Heat No Workup Proceed to Workup TLC->Workup Yes Heat->TLC Re-check Acid Add Cat. Acid (AcOH) (Activate Leaving Group) Heat->Acid Still No Conversion Acid->TLC

Figure 2: Troubleshooting logic for 3-amino-2-chloroacrolein coupling reactions.

FAQs

Q: Can I use the Vilsmeier salt directly without isolating the free acrolein? A: Yes, and often you should. The "Vilsmeier salt" (dimethyliminium chloride) is the direct precursor. You can quench the Vilsmeier reaction with your nucleophile (hydrazine/aniline) directly. However, you must neutralize the massive amount of acid (


 byproducts) generated. Use an excess of base (Sodium Acetate or TEA) to buffer the coupling step [1].

Q: Why is the chlorine atom stable? Why doesn't it leave? A: In 3-amino-2-chloroacrolein, the chlorine is on an


 carbon. Nucleophilic aromatic substitution (

) or vinylic substitution is difficult without strong electron-withdrawing groups assisting. Under standard cyclization conditions (refluxing ethanol), the chlorine is robust. It typically remains on the final heterocycle (e.g., 4-chloropyrazole), which is often a desired pharmacophore [2].

Q: How do I remove the dimethylamine byproduct? A: The coupling releases dimethylamine (if using the DMA derivative). This is a gas at room temperature but is highly soluble in ethanol. An acidic workup (washing the organic layer with dilute HCl) will protonate and remove residual amines into the aqueous layer.

References
  • Methodology for Vilsmeier-Haack Intermediates

    • Title: "Vilsmeier-Haack Reaction"[2]

    • Source: Chemistry Steps[3]

    • URL:[Link]

  • Synthesis of Pyrazoles via Acroleins

    • Title: "Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Reagent Stability Data

    • Title: "3-amino-2-chloroacrolein Chemical Properties and Stability"
    • Source: ChemicalBook[4]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Amino-2-Chloroacrolein

The following technical support guide is designed for researchers and process chemists working with 3-Amino-2-chloroacrolein (CAS 221615-73-2) . It prioritizes the prevention of oligomerization and hydrolytic decompositi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 3-Amino-2-chloroacrolein (CAS 221615-73-2) . It prioritizes the prevention of oligomerization and hydrolytic decomposition, the two primary modes of failure for this compound.

Current Status: Operational Topic: Preventing Polymerization & Degradation Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Stability Paradox

3-Amino-2-chloroacrolein is a "push-pull" alkene (enaminone). While the amino group provides electronic stabilization via resonance, the


-chloroaldehyde moiety remains highly reactive. "Polymerization" in the context of this solid reagent typically refers to oxidative oligomerization  or hydrolysis-induced condensation , resulting in a dark, insoluble tar.

This guide provides a self-validating system to maintain the integrity of this critical intermediate.

Module 1: Storage & Handling Essentials (The "Why" and "How")

Q1: What are the non-negotiable storage conditions?

A: You must adhere to the "Triangle of Stability" : Cold, Dry, and Inert. Deviating from any single parameter accelerates the degradation kinetics exponentially.

ParameterRequirementMechanistic Rationale
Temperature -20°C (± 5°C) Lowers the kinetic energy available for intermolecular Michael additions and self-condensation.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents radical oxidation) and ambient moisture (prevents hydrolysis).
Container Amber Glass + Parafilm/Teflon Blocks UV light (which can initiate radical formation) and ensures a hermetic seal.
Q2: My compound arrived as a yellow solid, but the SDS mentions a liquid. Is it degraded?

A: Likely not. Pure 3-amino-2-chloroacrolein is typically a brown to dark beige solid with a high melting point (predicted >300°C, though decomposition often occurs first).

  • Confusion Source: Some crude preparations or related acrolein derivatives are liquids.

  • Verification: If it is a free-flowing powder or crystalline solid, it is in the correct state. If it is a sticky gum or viscous oil, it has likely absorbed water and begun to oligomerize.

Q3: Can I store it in solution to avoid weighing it out every time?

A: Not recommended. In solution, the effective concentration of the monomer allows for rapid intermolecular reactions. If you must store a stock solution:

  • Solvent: Anhydrous DMSO or DMF (it is poorly soluble in non-polar solvents).

  • Life-span: <24 hours at 4°C.

  • Stabilizer: Trace amounts (10-50 ppm) of BHT (Butylated hydroxytoluene) can scavenge radicals, but this introduces an impurity that may interfere with subsequent catalysis.

Module 2: Troubleshooting Polymerization (Diagnosis & Rescue)

Q4: How do I visually diagnose polymerization?

A: Degradation follows a predictable visual progression. Use this diagnostic table:

StageVisual AppearanceChemical StatusAction
1.[1] Optimal Beige/Tan Powder>98% PurityUse immediately.
2. Onset Orange/Clumpy SolidSurface oxidation/hydrolysisRescue: Recrystallize.
3. Critical Dark Brown Sticky GumSignificant oligomerizationDiscard. Purification is inefficient.
4. Terminal Black Tar/GlassComplete polymerizationDiscard. Irrecoverable.
Q5: Can I purify partially polymerized material?

A: Yes, if the material is in "Stage 2" (Clumpy/Orange). The oligomers are often less soluble in specific organic mixtures than the monomer.

Protocol: Rescue Recrystallization

  • Principle: 3-Amino-2-chloroacrolein is soluble in polar aprotic solvents but insoluble in non-polar hydrocarbons.

  • Step 1: Dissolve the crude solid in the minimum amount of warm Ethanol or DMF (approx. 40-50°C).

  • Step 2: Filter rapidly while warm to remove insoluble black oligomers (polymerized chains).

  • Step 3: Add cold Hexane or Diethyl Ether dropwise until turbidity appears.

  • Step 4: Cool to 4°C overnight. Collect the precipitate via vacuum filtration under Nitrogen.

Module 3: The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The "polymerization" is actually a cascade of reactions triggered principally by moisture.

Visualization: The Degradation Cascade

The following diagram illustrates how moisture ingress leads to the destruction of the reagent.

DegradationPathway Compound 3-Amino-2-chloroacrolein (Stable Enaminone) Hydrolysis Hydrolysis (Rate Limiting Step) Compound->Hydrolysis + H2O Water Moisture (H2O) Water->Hydrolysis Intermediate 2-Chloromalondialdehyde (Highly Reactive) Hydrolysis->Intermediate Loss of NH3 Condensation Aldol Condensation Intermediate->Condensation Self-Reaction Oligomer Oligomers/Tars (Black Insoluble Solid) Condensation->Oligomer Chain Growth

Figure 1: The hydrolytic degradation pathway. Note that moisture acts as the initiator, converting the stable enaminone into a highly reactive dialdehyde species.

Module 4: Standard Operating Procedure (SOP) for Handling

To ensure reproducibility, implement this workflow in your lab.

Workflow: The "Zero-Exposure" Transfer
  • Equilibration: Remove the vial from the -20°C freezer. Do not open it immediately. Allow it to warm to room temperature inside a desiccator (approx. 30 mins).

    • Reason: Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating the hydrolysis pathway shown in Figure 1.

  • Inert Purge: If possible, place the vial in a glovebox or use an inverted funnel with a gentle Nitrogen stream during weighing.

  • Aliquot: Weigh the required amount quickly.

  • Reseal: Immediately purge the headspace of the stock vial with Argon/Nitrogen, wrap with Parafilm, and return to -20°C.

Decision Tree: Storage Strategy

StorageDecision Start Received 3-Amino-2-chloroacrolein CheckState Check Physical State Start->CheckState Solid Beige/Tan Powder CheckState->Solid Looks Good Goo Sticky/Dark Gum CheckState->Goo Looks Bad ActionSolid Store at -20°C Under Argon Desiccated Solid->ActionSolid ActionGoo Attempt Rescue Recrystallization Goo->ActionGoo Usage Ready for Experiment? ActionSolid->Usage WarmUp Warm to RT in Desiccator (Prevent Condensation) Usage->WarmUp Yes Weigh Weigh under N2 WarmUp->Weigh

Figure 2: Decision tree for assessing material quality and proper handling prior to experimentation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85247057, 3-amino-2-chloroprop-2-enal. Retrieved January 28, 2026. [Link]

Sources

Optimization

Technical Support Center: Optimizing Heterocycle Formation with 3-Amino-2-Chloro-Propenal

Ticket ID: #PYR-CL-404 Topic: Troubleshooting Low Yield in 4-Chloropyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary You are likely encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CL-404 Topic: Troubleshooting Low Yield in 4-Chloropyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are likely encountering a "Yield Cliff" in the cyclization of 3-amino-2-chloropropenal (also known as 3-amino-2-chloroacrolein) with hydrazine derivatives. While this reagent is a potent "linchpin" for generating 4-chloropyrazoles —a scaffold ubiquitous in kinase inhibitors and agrochemicals—it is chemically temperamental.

The low yield typically stems from three convergent failure modes:

  • Hydrolytic Instability: The reagent reverts to 2-chloromalonaldehyde (unstable) in moist air.

  • Regiochemical Mismatch: Competitive nucleophilic attacks at the aldehyde vs. the enamine carbon.

  • pH Mismanagement: Incorrect protonation states of the hydrazine nucleophile.

This guide provides a self-validating protocol to stabilize your workflow and recover yield.

Module 1: Reagent Integrity & Storage (The Silent Killer)

Before starting the reaction, you must validate your starting material. 3-amino-2-chloropropenal is an enaminone , a class of compounds that are effectively "masked" dialdehydes. They are prone to hydrolysis.

Diagnostic Protocol

Run a quick


H NMR in DMSO-

.
  • Good Material: Distinct doublet for the aldehyde proton (

    
     ppm) and broad singlets for the amine (
    
    
    
    ).
  • Degraded Material: Disappearance of the amine signals; appearance of broad "humps" in the baseline (polymerization) or new aldehyde signals corresponding to 2-chloromalonaldehyde.

Storage & Handling Rules
ParameterSpecificationReason
Temperature -20°CPrevents thermal polymerization of the enamine.
Atmosphere Argon/NitrogenOxygen promotes radical decomposition; Moisture hydrolyzes the enamine.
Color Pale Yellow/WhiteDark Brown/Black indicates significant decomposition (>10%). Recrystallize immediately.

Module 2: Reaction Optimization (The "Goldilocks" Zone)

The formation of the pyrazole ring involves a condensation-elimination sequence. The mechanism relies on the hydrazine attacking the aldehyde first (kinetic control), followed by cyclization onto the enamine carbon and elimination of ammonia.

The Mechanism of Failure

If the reaction is too acidic, the hydrazine is protonated and deactivated. If too basic, the aldehyde degrades, or the hydrazine attacks the enamine carbon in a Michael-type addition (wrong regioselectivity), leading to oligomers.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckPurity 1. Check Reagent Purity (NMR) Start->CheckPurity PurityFail Impure/Dark Color CheckPurity->PurityFail PurityPass Purity >95% CheckPurity->PurityPass Recryst Recrystallize (EtOH/Hexane) PurityFail->Recryst CheckpH 2. Check Reaction pH PurityPass->CheckpH pHHigh pH > 9 (Basic) CheckpH->pHHigh pHLow pH < 4 (Acidic) CheckpH->pHLow AdjustBuffer Buffer with NaOAc (pH 5-6) CheckpH->AdjustBuffer SideRxn Polymerization/Tar pHHigh->SideRxn NoRxn Stalled Reaction (Hydrazine Salt) pHLow->NoRxn CheckTemp 3. Check Temperature AdjustBuffer->CheckTemp TempHigh Reflux immediately CheckTemp->TempHigh Stepwise Start 0°C -> RT -> Reflux CheckTemp->Stepwise TempHigh->SideRxn

Figure 1: Troubleshooting logic flow for low-yield scenarios. Note the critical importance of pH buffering.

Module 3: Optimized Protocol (SOP)

This protocol is designed to maximize the formation of 1-substituted-4-chloropyrazoles while minimizing tar formation.

Materials
  • 3-Amino-2-chloropropenal (1.0 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst/Buffer: Sodium Acetate (NaOAc) or mild HCl (catalytic). Crucial for pH control.

Step-by-Step Methodology
  • Dissolution (Cold Start): Dissolve 3-amino-2-chloropropenal in Ethanol (0.5 M concentration). Cool the solution to 0°C in an ice bath.

    • Why? Cooling suppresses the Michael addition side-reaction and prioritizes the attack on the aldehyde.

  • Controlled Addition: Add the hydrazine derivative dropwise over 15 minutes.

    • Observation: You may see a transient color change (yellow to orange) as the hydrazone intermediate forms.

  • The "Soak" Period: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Mechanism:[1][2][3] This allows the hydrazone to fully form without competing degradation.

  • Cyclization (Thermal Drive): Heat the reaction to reflux (78°C) for 2–4 hours.

    • Why? The elimination of ammonia (the final step to aromatize the ring) requires thermal energy.

  • Workup:

    • Concentrate the solvent.

    • Dilute with water.

    • Crucial Step: If the product doesn't precipitate, adjust pH to neutral. Extract with Ethyl Acetate.

    • Wash with dilute HCl (to remove unreacted hydrazine) and Brine.

Mechanistic Visualization

Mechanism Reactants 3-Amino-2-chloropropenal + Hydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (Aldehyde C1) Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Attack (Enamine C3) Product 4-Chloropyrazole (- NH3) Inter2->Product Elimination of NH3 (Aromatization)

Figure 2: The reaction pathway. The elimination of ammonia is the driving force for the final irreversible step.

Frequently Asked Questions (FAQ)

Q: Can I use the dimethylamine derivative (Vilsmeier salt) instead of the free amine? A: Yes, and it is often more stable. If you are using 3-dimethylamino-2-chloroacrolein , the leaving group is dimethylamine. The reaction kinetics are similar, but the Vilsmeier derivative is more electrophilic. Ensure your solvent is strictly anhydrous if using the salt form directly.

Q: My product is an oil, but it should be a solid. What happened? A: You likely have trapped solvent or unreacted hydrazine. 4-chloropyrazoles are often crystalline.

  • Fix: Triturate the oil with cold hexanes or diethyl ether. If it remains an oil, run a column (Hexane:EtOAc gradient).

Q: I see a "dechlorinated" byproduct (pyrazole without Cl). Why? A: This is rare but happens if you use reducing conditions or metal catalysis (e.g., Pd) in subsequent steps. In the cyclization step itself, loss of chlorine usually implies the reaction temperature was too high for too long, or the presence of a strong nucleophile that displaced the chloride.

References

  • General Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2025). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana.

  • Fluorinated/Chlorinated Analogs: Surmont, R., et al. (2011).[4] "Synthesis of 3-amino-4-fluoropyrazoles." Journal of Organic Chemistry.

  • Vilsmeier-Haack Context: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis.
  • Enaminone Stability: BenchChem Technical Guide. (2025).[5][6] "Stability and Reactivity of 3-Amino-2-chlorobenzylamine and related enaminones."

Sources

Troubleshooting

Technical Guide: Purification &amp; Isolation of 3-Amino-2-Chloroacrolein

This is a technical support guide designed for researchers and process chemists dealing with the purification of 3-amino-2-chloroacrolein (CAS 221615-73-2) . Executive Summary & Compound Profile 3-Amino-2-chloroacrolein...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists dealing with the purification of 3-amino-2-chloroacrolein (CAS 221615-73-2) .

Executive Summary & Compound Profile

3-Amino-2-chloroacrolein (also known as 3-amino-2-chloropropenal) is a highly functionalized intermediate, most notably used in the synthesis of COX-2 inhibitors like Etoricoxib.[1][2]

  • Chemical Nature: Bifunctional (aldehyde + enamine), basic, and electron-deficient due to the chlorine atom.

  • Physical State: Brown to dark beige solid.

  • Critical Stability Warning: The compound is hygroscopic and acid-sensitive . Standard silica gel (pH ~4-5) often causes hydrolysis of the enamine moiety or irreversible adsorption (streaking), leading to low yields.

Recommendation Hierarchy:

  • Crystallization (Primary): Due to stability issues, precipitation/crystallization is the industry standard for isolation.

  • Amino-Silica Chromatography (Secondary): If chromatography is required for high purity, use amine-functionalized silica.

  • Deactivated Silica Chromatography (Tertiary): Use standard silica only if deactivated with triethylamine (TEA).

Decision Matrix: Do You Need a Column?

Before packing a column, evaluate the crude profile.

DecisionMatrix cluster_0 Protocol B Selection Start Crude Reaction Mixture Check Check TLC (DCM:MeOH 9:1) Start->Check Purity Is Purity > 85%? Check->Purity Cryst Protocol A: Crystallization (Recommended) Purity->Cryst Yes Col Protocol B: Column Chromatography Purity->Col No (Complex Mixture) AminoSil Option 1: NH2-Silica (Best Resolution) Col->AminoSil StdSil Option 2: TEA-Deactivated Silica (Standard Lab) Col->StdSil

Figure 1: Decision matrix for isolating 3-amino-2-chloroacrolein.

Protocol A: Isolation by Crystallization (Preferred)

Context: This method avoids the thermal and acidic stress of chromatography.

Reagents: Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc), Hexanes.

  • Concentration: Remove reaction solvent (often DMF or POCl3 byproducts) under high vacuum at <50°C .

  • Dissolution: Redissolve the dark residue in a minimum amount of warm IPA or EtOAc.

  • Precipitation:

    • Cool the solution to 0–5°C.

    • Slowly add non-polar anti-solvent (Hexanes or cold Ether) with vigorous stirring.

  • Filtration: Filter the resulting precipitate immediately under inert atmosphere (N2/Ar) to prevent moisture absorption.

  • Drying: Vacuum dry at room temperature.

Protocol B: Column Chromatography Conditions

If specific impurities (e.g., unreacted mucochloric acid or regioisomers) necessitate a column, follow these strict conditions.

Option 1: Deactivated Standard Silica (Most Common)

The addition of Triethylamine (TEA) neutralizes silanol groups, preventing acid-catalyzed decomposition.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase.
Pre-treatment Slurry pack with 1% TEA Neutralizes acidic sites on silica.
Mobile Phase A Dichloromethane (DCM)Solubilizes the organic component.
Mobile Phase B Methanol (MeOH)Provides polarity for elution.
Modifier 1% Triethylamine (TEA) Maintains basic pH throughout elution.
Gradient 0% → 5% MeOH in DCMCompound is polar; starts eluting ~2-3% MeOH.
Loading Solid load on Celite or liquid load in DCMAvoids precipitation at the column head.

Step-by-Step:

  • Column Preparation: Slurry silica in Hexanes + 1% TEA. Pour into column and flush with 2 column volumes (CV) of pure DCM to remove excess Hexanes, keeping the TEA adsorbed.

  • Elution: Run a gradient of DCM:MeOH (100:0) to DCM:MeOH (95:5).

  • Collection: Collect fractions in tubes containing a drop of TEA to ensure stability during evaporation.

Option 2: Amino-Functionalized Silica (Best Performance)

Uses NH2-bonded silica cartridges (e.g., flash chromatography).

  • Cartridge: NH2-Silica (Amino).[3]

  • Solvents: Hexane / Ethyl Acetate (No TEA required).

  • Gradient: 10% → 50% EtOAc in Hexane.

  • Advantage: Eliminates the need for amine modifiers in the solvent; better separation of the basic amine from non-basic impurities.

Troubleshooting & FAQs

Q1: The compound streaks on the TLC plate and doesn't move as a tight spot.

Cause: Interaction with acidic silanols or degradation. Solution:

  • TLC Dip: Pre-soak your TLC plate in a solution of 5% TEA in acetone and dry it before spotting.

  • Eluent: Ensure your developing solvent contains 1% TEA or 1% NH4OH.

Q2: My product turned black after rotary evaporation.

Cause: Thermal decomposition or polymerization. Solution:

  • Keep the water bath below 35°C .

  • Do not evaporate to complete dryness if the oil is viscous; traces of solvent can stabilize it.

  • Store immediately at -20°C under Argon.

Q3: Can I use water/acetonitrile (Reverse Phase)?

Analysis: While possible, 3-amino-2-chloroacrolein is small and polar. It may elute in the void volume (t0) on standard C18 columns. Recommendation: Use a HILIC mode or a specialized polar-embedded C18 column if HPLC purification is strictly necessary.

Q4: How do I visualize the compound?
  • UV: Strong absorbance at 254 nm (conjugated system).

  • Stain: Ninhydrin (stains yellow/brown due to the amine) or DNP (stains orange/red due to the aldehyde/ketone).

References

  • Synthesis & Isolation Context: CN104529798A - Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein. (Describes synthesis from mucochloric acid and isolation via hydrolysis/precipitation). Link

  • Silica Gel Chemistry: Sorbent Technologies. Amino Silica Gel Applications. (Explains the necessity of amino-silica for basic compounds to prevent tailing). Link

  • Compound Data: PubChem. 3-Amino-2-chloropropenal (CID 85247057). (Physical properties and stability data).[4] Link

  • General Protocol for Labile Amines: Org. Synth. 2008, 85, 219-230. (General techniques for handling unstable amine intermediates). Link

Sources

Optimization

Technical Support Center: Handling &amp; Optimization of 3-Amino-2-Chloroacrolein

Executive Summary & Compound Profile 3-Amino-2-chloroacrolein is a critical yet temperamental C3 building block, primarily utilized in the synthesis of fused heterocyclic systems, including the COX-2 inhibitor Etoricoxib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Amino-2-chloroacrolein is a critical yet temperamental C3 building block, primarily utilized in the synthesis of fused heterocyclic systems, including the COX-2 inhibitor Etoricoxib . As an


-haloenaminone, it possesses a unique "push-pull" electronic structure that makes it a versatile electrophile but also renders it highly susceptible to hydrolysis and polymerization upon exposure to environmental moisture.

This guide addresses the specific challenges of handling this hygroscopic solid, providing field-proven protocols to maintain its integrity from storage to reaction workup.

Property Specification
CAS Number 221615-73-2
Appearance Brown to Dark Beige Solid
Molecular Weight 105.52 g/mol
Solubility Soluble in DMSO, Methanol, Chloroform; Decomposes in Water
Storage -20°C, Inert Atmosphere (Ar/N₂), Desiccated
Critical Hazard Hygroscopic, Skin/Eye Irritant, Moisture Sensitive

Storage & Stability: The "Before" Phase

Q: My compound arrived as a dark, sticky solid. Is it degraded? A: Not necessarily. 3-Amino-2-chloroacrolein is naturally a brown to dark beige solid.[1] However, "stickiness" or a gum-like texture often indicates moisture absorption.

  • Mechanism: The enaminone moiety is a vinylogous amide. While generally stable, the presence of the

    
    -chlorine atom increases the electrophilicity of the carbonyl, making it susceptible to hydration. Absorbed water can catalyze hydrolysis back to 2-chloromalonaldehyde species or promote oligomerization.
    
  • Diagnostic: Check the proton NMR in DMSO-

    
    . Sharp peaks indicate purity; broad, undefined baselines suggest polymerization.
    

Q: How do I store this for long-term stability? A: Follow the "Cold-Dry-Inert" Triad:

  • Temperature: Store at -20°C . Low thermal energy inhibits the kinetics of autopolymerization.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use. Oxygen can induce slow oxidation, while atmospheric moisture is the primary enemy.

  • Vessel: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term hygroscopic protection; store the vial inside a secondary desiccator or a sealed bag with active desiccant packets.

Handling & Preparation: The "During" Phase

Q: Do I need a glovebox to weigh this compound? A: A glovebox is ideal but not strictly mandatory if you are fast. If working on a benchtop, use the "Equilibrate & Dispense" method:

  • Equilibration: Remove the vial from the freezer and let it warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining it instantly.

  • Rapid Weighing: Weigh the solid into a pre-dried reaction vessel. Do not use weighing paper; use a glass weighing boat or add directly to the tared flask to minimize surface contact.

  • Solvent Choice: Use anhydrous solvents exclusively. Even "HPLC grade" solvents can contain enough water (100-500 ppm) to lower yields by 10-15%.

Q: Which solvents are compatible? A:

  • Recommended: Anhydrous DMSO, DMF, Ethanol (absolute), or Methanol.

  • Avoid: Water (immediate decomposition), wet ethers, or acetone (can react with the amine).

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Weighing 3-Amino-2-Chloroacrolein CheckEnv Is a Glovebox Available? Start->CheckEnv Glovebox Method A: Glovebox (Best for storage/high precision) CheckEnv->Glovebox Yes Benchtop Method B: Benchtop CheckEnv->Benchtop No Solvent Add Anhydrous Solvent Glovebox->Solvent WarmUp CRITICAL: Warm to RT (Prevent Condensation) Benchtop->WarmUp Weighing Weigh into dried flask (< 2 mins exposure) WarmUp->Weighing Purge Purge Headspace with Ar/N2 Reseal immediately Weighing->Purge Purge->Solvent

Figure 1: Decision tree for handling hygroscopic reagents to prevent moisture-induced degradation.

Reaction Optimization & Troubleshooting

Q: My reaction yield is low (<40%). What is going wrong? A: Low yields in enaminone cyclizations are typically due to competing hydrolysis or incomplete cyclization .

  • Troubleshooting Checklist:

    • Water Content: Did you use molecular sieves in your solvent? Water competes with the nucleophile (e.g., hydrazine, amidine) for the carbonyl center.

    • Acid Scavenging: The reaction releases HCl (or requires acid catalysis depending on the mechanism). Ensure your buffer system matches the protocol. For basic condensations, ensure the base is anhydrous (e.g., NaOEt in EtOH).

    • Stoichiometry: 3-Amino-2-chloroacrolein can degrade faster than it reacts if the nucleophile is weak. Use a slight excess (1.1–1.2 eq) of the acrolein if the nucleophile is valuable, or vice versa.

Q: Can I heat the reaction? A: Yes, but stepwise heating is safer.

  • Protocol: Mix reagents at 0°C or RT first to allow the initial imine formation/Michael addition. Only then heat to reflux for the cyclization/dehydration step. blasting the reaction with heat immediately can cause the starting material to polymerize before it reacts.

Standard Protocol: Synthesis of Heterocycles (e.g., Pyrazoles/Pyridines)

Context: Condensation with a hydrazine or amidine derivative.

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the nucleophile (e.g., phenylhydrazine) in anhydrous Ethanol.

  • Addition: Add 3-Amino-2-chloroacrolein (1.0 eq) in one portion (or dropwise as a solution if the reaction is highly exothermic).

  • Reaction: Stir at RT for 30 mins, then reflux for 2-4 hours.

  • Workup: Evaporate solvent. If the product is a solid, triturating with cold water is common to remove salts, but do not expose the reaction mixture to water until the starting material is fully consumed.

Visualization: Reaction Pathway (Etoricoxib Intermediate Context)

ReactionPathway Input1 Mucochloric Acid Derivatives Step1 Ammonolysis (NH3/H2O) Input1->Step1 Intermediate 3-Amino-2-Chloroacrolein (The Reagent) Step1->Intermediate Step2 Cyclocondensation (Anhydrous, Heat) Intermediate->Step2 + Input 2 Degradation Hydrolysis/Polymerization (If Wet) Intermediate->Degradation Moisture Exposure Input2 Ketones/Amidines (e.g., Vinamidinium salts) Input2->Step2 Product Substituted Pyridine (Etoricoxib Scaffold) Step2->Product

Figure 2: Simplified synthesis flow showing the critical position of 3-amino-2-chloroacrolein and its vulnerability to moisture.

Safety & Disposal

  • Toxicity: This compound is an alkylating agent. It is fatal if swallowed and causes severe skin burns and eye damage [1].[2]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle strictly inside a fume hood.[3]

  • Disposal: Quench excess reagent with dilute aqueous NaOH or HCl (to hydrolyze it safely) before disposing of it in the halogenated organic waste stream. Do not dispose of the active solid directly into general waste.

References

  • PubChem. (n.d.). 3-Amino-2-chloropropanal (Related Compound Data). National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Monitoring 3-amino-2-chloroacrolein reaction progress by TLC

Topic: Reaction Monitoring & Troubleshooting via Thin Layer Chromatography (TLC) Executive Summary & Chemical Context Compound: 3-amino-2-chloroacrolein (CAS: 221615-73-2) Structure: Class: -Amino- -halo acrolein (Push-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting via Thin Layer Chromatography (TLC)

Executive Summary & Chemical Context

Compound: 3-amino-2-chloroacrolein (CAS: 221615-73-2) Structure:


Class: 

-Amino-

-halo acrolein (Push-pull alkene)[1]

Technical Challenge: Monitoring this compound presents a unique "triad" of challenges:

  • Bifunctionality: It contains both a nucleophilic enamine and an electrophilic aldehyde.

  • Silica Sensitivity: The primary amine moiety can interact strongly with acidic silanols on TLC plates, causing "streaking."

  • Isomerism: Enaminones frequently exist in E/Z equilibrium, which can manifest as deceptive "double spots" on a TLC plate, mimicking impurities.

Method Development (The "How-To")

Standard Operating Procedure (SOP): TLC System Setup

Do not rely on generic solvent systems. This molecule requires a buffered environment to prevent on-plate decomposition.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Glass is preferred if heating stains (like Ninhydrin) to high temperatures.
Pre-Treatment CRITICAL: Pre-elute or dope with 1% Triethylamine (TEA).Neutralizes acidic sites on silica to prevent amine salt formation (streaking) and hydrolysis.
Mobile Phase A DCM : Methanol (95:5 to 90:10)Good for polar enaminones.
Mobile Phase B Hexane : Ethyl Acetate (50:50 to 30:70)Alternative if the compound is less polar than expected.
Sample Prep Dissolve in dry DCM or MeOH.Avoid acetone (can react with primary amines to form imines/Schiff bases).
Visualization Protocol

This compound is "bimodal" in detection. You must use two methods to confirm identity.

  • Primary: UV Absorption (254 nm) [2]

    • Observation: Dark spot against green fluorescent background.

    • Why: The conjugated

      
      -system (
      
      
      
      ) absorbs strongly in the UV region.
  • Secondary: Functional Group Staining

    • Reagent: 2,4-Dinitrophenylhydrazine (DNP or Brady's Reagent).

    • Observation: Red/Orange spot .[3]

    • Why: Specific for the aldehyde functionality. This distinguishes the product from non-carbonyl starting materials (like amines).

Troubleshooting & FAQs

Issue 1: "My product spot is streaking badly."

Diagnosis: Protonation of the amine by silica. Solution:

  • Immediate Fix: Add 0.5% - 1.0% Triethylamine (

    
    ) to your developing solvent.
    
  • Deep Clean: Pre-run the empty TLC plate in a chamber containing 5%

    
     in DCM, dry it, then spot your sample.
    
Issue 2: "I see two distinct spots for my pure isolated solid."

Diagnosis: E/Z Isomerism or Tautomerization. Explanation:


-amino acroleins can exist as cis (Z) and trans (E) isomers stabilized by intramolecular hydrogen bonding (

). On silica, these isomers may separate.[4] Validation Test (2D-TLC):
  • Spot sample at the corner.

  • Run TLC in direction 1.

  • Dry plate, rotate

    
    .
    
  • Run TLC again in direction 2.

  • Result: If spots lie on the diagonal, they are the same compound equilibrating. If they are off-diagonal, they are impurities.

Issue 3: "The spot disappears after drying."

Diagnosis: Volatility or Oxidation. Insight: While 3-amino-2-chloroacrolein is a solid, low molecular weight aldehydes can sublime. Furthermore, the aldehyde is prone to air-oxidation to the carboxylic acid. Fix: Visualize immediately. Do not leave plates in the hood draft for extended periods.

Decision Logic & Workflow

The following diagram illustrates the decision process for distinguishing between reaction success, isomerism, and decomposition.

TLC_Logic Start Start: Spot Reaction Mixture Develop Develop in DCM:MeOH (95:5) Start->Develop UV_Check Check UV (254 nm) Develop->UV_Check Streak Is spot streaking? UV_Check->Streak Add_Base Add 1% Et3N to Eluent Streak->Add_Base Yes MultiSpot Multiple Spots? Streak->MultiSpot No Add_Base->Develop DNP_Stain Stain with DNP MultiSpot->DNP_Stain No (Single Spot) TwoD_TLC Run 2D-TLC (Check Isomerism) MultiSpot->TwoD_TLC Yes (Double Spot) Red_Spot Red/Orange Spot (Aldehyde Present) DNP_Stain->Red_Spot Positive No_Color No Color Change (Amine/Other) DNP_Stain->No_Color Negative

Figure 1: Logical workflow for analyzing 3-amino-2-chloroacrolein reaction progress.

Experimental Validation Protocols

Protocol A: The "Stability Check" (2D-TLC)

Use this to confirm if your compound is decomposing on silica.

  • Preparation: Cut a square TLC plate (

    
     cm).
    
  • Spotting: Apply the reaction mixture at the bottom-left corner (1 cm from edges).

  • Run 1: Develop in 5% MeOH/DCM. Mark the solvent front. Dry with cold air.

  • Rotation: Rotate the plate

    
     counter-clockwise. The separated spots from Run 1 are now the starting line for Run 2.
    
  • Run 2: Develop in the same solvent system.

  • Interpretation:

    • Diagonal Line: The compound is stable.[5]

    • Off-Diagonal Spots: The compound is decomposing (hydrolyzing) during the run.

Protocol B: DNP Stain Preparation

Specific for 3-amino-2-chloroacrolein detection.[1]

  • Dissolve: 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

    
    ).
    
  • Dilute: Carefully add this mixture to 80 mL of water and 200 mL of 95% ethanol.

  • Usage: Dip the plate, blot excess, and heat gently. Look for orange/red spots.[2][3]

References

  • PubChem. (n.d.).[1][6] 3-amino-2-chloroprop-2-enal (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of 3-Amino-2-Chloroacrolein vs. Structural Analogs

Topic: 1H NMR and 13C NMR characterization of 3-amino-2-chloroacrolein Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Structural Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR characterization of 3-amino-2-chloroacrolein Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

3-Amino-2-chloroacrolein (ACA) is a critical "push-pull" alkene intermediate, widely utilized in the synthesis of heterocyclic pharmaceuticals, including COX-2 inhibitors like Etoricoxib. Its structure features an electron-donating amino group conjugated to an electron-withdrawing aldehyde through a chloro-substituted double bond.

This guide compares the NMR signature of ACA against its two most relevant synthetic alternatives:

  • 3-Dimethylamino-2-chloroacrolein (DACA): The tertiary amine analog, often used as a more stable "masked" equivalent.

  • 3-Amino-2-methylacrolein (AMA): The non-halogenated isostere, useful for understanding the electronic impact of the chlorine atom.

Key Characterization Challenge: ACA exists primarily as the (Z)-isomer due to intramolecular hydrogen bonding between the amine and the carbonyl oxygen. Distinguishing this stereochemistry and quantifying the "push-pull" electronic distribution is vital for predicting reactivity in cyclization reactions.

Experimental Methodology

To ensure reproducibility, the following protocols define the generation and preparation of the analyte. ACA is often generated in situ or freshly prepared due to its high reactivity.

Synthesis & Sample Preparation (Mucochloric Acid Route)
  • Precursor: Mucochloric acid is reacted with ammonia or an ammonium salt.

  • Solvent System: For NMR characterization, DMSO-d6 is the preferred solvent. It ensures solubility of the polar amino-aldehyde and stabilizes the exchangeable protons.

  • Instrument Parameters:

    • Frequency: 400 MHz (1H) / 100 MHz (13C) minimum.

    • Temperature: 298 K.[1]

    • Reference: TMS (0.00 ppm).

Workflow Diagram

The following diagram illustrates the structural relationship and resonance stabilization that dictates the NMR signals.

G cluster_0 Electronic Effects on NMR Muco Mucochloric Acid (Starting Material) ACA 3-Amino-2-chloroacrolein (Target) Muco->ACA Ammonolysis Resonance Push-Pull Resonance (Shielding Mechanism) ACA->Resonance Electronic Distribution C3_Shield C3 Deshielded (adj. to N) ACA->C3_Shield Cyclization Heterocycle Formation (e.g., Pyrazoles/Pyridines) Resonance->Cyclization Reactivity Prediction C2_Shield C2 Shielded (Resonance + Cl effect)

Figure 1: Synthesis pathway and electronic resonance effects influencing NMR shifts.

Comparative 1H NMR Characterization

The proton NMR spectrum of ACA is dominated by three distinct environments: the aldehyde proton, the vinyl proton, and the exchangeable amino protons.

Spectral Data Comparison

All values are reported in ppm (


) relative to TMS in DMSO-d6.
Proton Assignment3-Amino-2-chloroacrolein (ACA)3-Dimethylamino-2-chloroacrolein (DACA)3-Amino-2-methylacrolein (AMA)Interpretation
-CHO (Aldehyde) 9.05 - 9.20 (s) 9.15 (s)8.90 (s)The Cl atom deshields the carbonyl proton relative to the methyl analog (AMA).
H-3 (Vinyl) 7.80 - 8.10 (s) 7.25 (s)7.10 (d)The primary amine (ACA) allows for stronger resonance donation than the dimethyl (DACA), but the Cl withdraws density, shifting H-3 downfield compared to AMA.
-NH / -N(CH3)2 8.50 - 9.00 (br, s) 3.10 & 3.40 (s, 6H)8.20 (br, s)ACA shows broad exchangeable signals. DACA shows two distinct methyl singlets due to restricted rotation (C-N double bond character).
Detailed Analysis
  • The Stereochemistry Marker (NH Signal): In ACA, the amine protons are often non-equivalent or extremely broad. A signal near 9.0 ppm indicates the (Z)-isomer, where the H-bond to the carbonyl oxygen strongly deshields the proton.

  • Restricted Rotation (DACA): The alternative DACA exhibits two distinct methyl signals (approx. 3.1 and 3.4 ppm). This confirms the "push-pull" nature where the C3-N bond has significant double-bond character, hindering rotation on the NMR timescale.

  • Coupling: Unlike AMA, which often shows coupling between the vinyl proton and the methyl group (allylic coupling), ACA typically presents the H-3 vinyl proton as a sharp singlet due to the quadrupole moment of the adjacent Chlorine and lack of vicinal protons.

Comparative 13C NMR Characterization

Carbon-13 NMR provides the most definitive proof of the carbon skeleton and the oxidation state of the carbons.

Spectral Data Comparison

Values in ppm (


) in DMSO-d6.
Carbon AssignmentACA (

)
DACA (

)
AMA (

)
Structural Insight
C-1 (Carbonyl) 182.0 - 185.0 183.5190.1The "push-pull" resonance shields the carbonyl carbon relative to a standard aldehyde (usually >195 ppm).
C-3 (Enamine C) 158.0 - 162.0 160.5162.5Highly deshielded due to direct attachment to Nitrogen and

-position to carbonyl.
C-2 (Chloro-alkene) 105.0 - 108.0 102.0108.5Diagnostic Peak. The Cl atom and resonance effects heavily shield this carbon.
Substituents N/A38.0, 46.014.5DACA methyls are non-equivalent.
Performance Analysis for Drug Development
  • Purity Check: The C-2 signal at ~105 ppm is a "quiet" region in most spectra. Impurities from starting materials (like mucochloric acid) often appear further downfield (>120 ppm), making C-2 an excellent tracker for reaction completion.

  • Electronic Prediction: The shift of C-1 (Carbonyl) correlates with reactivity. The lower shift in ACA (182 ppm) compared to standard aldehydes indicates reduced electrophilicity at the carbonyl, directing nucleophilic attack (during cyclization) preferentially to the C-3 position or requiring acid catalysis.

Utility & Application Guide

Why Choose ACA over DACA?
  • Atom Economy: ACA is preferred when the final heterocycle requires a free NH functionality (e.g., un-substituted pyrazoles). Using DACA would require a deprotection/demethylation step.

  • Reactivity: ACA is generally more reactive toward weak electrophiles due to the primary amine's ability to act as a hydrogen bond donor.

Why Choose DACA over ACA?
  • Stability: ACA is hygroscopic and unstable over long periods. DACA is a stable solid, making it a better standard for calibrating analytical methods or for storage.

  • Solubility: DACA has superior solubility in non-polar organic solvents (DCM, Chloroform), whereas ACA often requires polar aprotic solvents (DMSO, DMF).

Isomerization Pathway Diagram

Understanding the


 isomerization is crucial for interpreting the NH signals in 1H NMR.

Isomerism cluster_legend NMR Consequence Z_Isomer (Z)-Isomer (Major Form) Stabilized by H-bond NH...O=C Intermediate Transition State (C-C Bond Rotation) Z_Isomer->Intermediate Heat / Acid E_Isomer (E)-Isomer (Minor Form) Less Stable No H-bond Intermediate->E_Isomer E_Isomer->Z_Isomer Fast Relaxation Info Z-form shows downfield NH (~9-10 ppm) E-form shows upfield NH (~7-8 ppm)

Figure 2: E/Z Isomerization equilibrium and its impact on NH proton chemical shifts.

References

  • National Institutes of Health (PubChem). (2025). 3-Chloro-2-propenal Compound Summary. Retrieved from [Link]

  • SpectraBase. (2025).[2] (Z)-3-amino-2-methyl-acrolein NMR Data. Wiley Science Solutions. Retrieved from [Link][2]

  • Google Patents. (2015). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein (CN104529798A).

Sources

Comparative

Mass Spectrometry Analysis of 3-Amino-2-Chloro-Propenal: Method Selection &amp; Protocol Guide

Executive Summary 3-Amino-2-chloro-propenal (CAS: 221615-73-2) is a highly reactive bifunctional intermediate often encountered in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, pyrimidines) or as a degr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloro-propenal (CAS: 221615-73-2) is a highly reactive bifunctional intermediate often encountered in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, pyrimidines) or as a degradation impurity in chloropropanol derivatives.[1] Its analysis presents unique challenges due to its amphoteric nature (basic amine, electrophilic aldehyde) and thermal instability .

This guide compares the three primary analytical workflows—LC-ESI-MS/MS , GC-MS (Derivatized) , and HPLC-UV —and recommends LC-ESI-MS/MS as the gold standard for trace-level quantification in complex matrices.

Part 1: Comparative Analysis of Analytical Methods

The choice of method depends heavily on the matrix (synthesis reaction mixture vs. biological fluid) and the required sensitivity.

Performance Matrix: LC-MS vs. GC-MS vs. HPLC-UV
FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-MS (Derivatized) Method C: HPLC-UV
Principle Soft ionization (Electrospray) with Triple Quadrupole detection.Electron Impact (EI) after chemical derivatization.UV Absorbance at

(~240-260 nm).
Sensitivity (LOD) High (< 1 ng/mL). Ideal for impurity profiling.Medium (10-50 ng/mL). Limited by derivatization efficiency.Low (> 1 µg/mL).[2] Suitable for bulk purity only.
Selectivity Excellent. MRM transitions and Cl-isotope pattern matching eliminate matrix interference.Good. Retention time + spectral matching.Poor. Co-eluting chromophores can cause false positives.
Sample Prep Minimal. "Dilute-and-shoot" or simple protein precipitation.Complex. Requires oxime formation or silylation to prevent thermal degradation.Minimal. Simple filtration.
Throughput High (5-8 min run time).Low (30+ min due to prep and oven ramps).High.
Primary Risk Matrix effects (ion suppression) in ESI.Thermal degradation of the underivatized analyte in the injector port.Lack of specificity for the chlorinated moiety.
Expert Insight: Why LC-ESI-MS/MS Wins

While GC-MS is traditional for small organochlorines, 3-amino-2-chloro-propenal possesses a reactive aldehyde and a primary amine. In a hot GC injector (>200°C), these groups promote self-polymerization or condensation, leading to poor reproducibility. LC-ESI-MS/MS avoids thermal stress , preserving the analyte's integrity.

Part 2: Detailed Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for trace impurity quantification in a pharmaceutical intermediate matrix.

Reagents & Standards
  • Analyte: 3-Amino-2-chloro-propenal (Custom synthesis or purified standard, >98%).

  • Internal Standard (IS): 3-Amino-2-chloropyridine (Structural analog) or isotopically labeled equivalent if available.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation (Cold Extraction)
  • Rationale: Low temperature prevents the aldehyde group from reacting with nucleophiles in the matrix.

  • Weigh 10 mg of sample into a centrifuge tube.

  • Dissolve in 10 mL of chilled ACN:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Vortex for 30 seconds; keep on ice.

  • Centrifuge at 10,000 x g for 5 min at 4°C.

  • Filter supernatant through a 0.2 µm PTFE filter into an amber autosampler vial (protect from light).

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the analyte's polarity.

    • Recommended: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90% B

      
       50% B.
      
    • 5-7 min: 50% B (Wash).

    • 7.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Source: ESI Positive)

The chlorine atom provides a distinct isotopic signature (


). Both isotopes should be monitored for confirmation.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
3-amino-2-chloro-propenal (

)
106.0 70.0 15Loss of HCl (Confirmation)
106.078.012Loss of CO (Quantifier)
3-amino-2-chloro-propenal (

)
108.0 80.0 12Loss of CO (Isotope Check)
IS (3-Amino-2-chloropyridine) 129.093.020Loss of HCl

Part 3: Visualization of Analytical Logic

Diagram 1: Analytical Workflow Decision Tree

This diagram illustrates the decision logic for selecting the correct sample preparation path based on the matrix.

AnalyticalWorkflow Start Start: Sample Containing 3-Amino-2-Chloro-Propenal MatrixCheck Check Matrix Type Start->MatrixCheck Aqueous Aqueous/Biological (High Protein) MatrixCheck->Aqueous Biological Organic Organic Synthesis (Crude Reaction) MatrixCheck->Organic Chemical PPT Protein Precipitation (Cold ACN, -20°C) Aqueous->PPT Dilute Direct Dilution (in 50:50 ACN:H2O + 0.1% FA) Organic->Dilute Filter 0.2 µm PTFE Filtration PPT->Filter Dilute->Filter MethodCheck Required Sensitivity? Filter->MethodCheck LCMS LC-ESI-MS/MS (HILIC Column) TARGET: < 1 ppm MethodCheck->LCMS Trace Impurity HPLC HPLC-UV (254 nm) (C18 Column) TARGET: > 0.1% MethodCheck->HPLC Bulk Purity

Caption: Decision tree for sample preparation and method selection based on matrix complexity and sensitivity requirements.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Understanding the fragmentation is crucial for validating the MS method. The loss of CO is characteristic of aldehydes, while the chlorine isotope pattern validates the identity.

Fragmentation cluster_legend Key Mechanism Parent Precursor Ion [M+H]+ m/z 106 (100%) m/z 108 (32%) Frag1 Fragment A [M+H - CO]+ m/z 78 / 80 Parent->Frag1 - CO (28 Da) Aldehyde Loss Frag2 Fragment B [M+H - HCl]+ m/z 70 Parent->Frag2 - HCl (36 Da) Elimination Desc The retention of the Chlorine atom in Fragment A is critical for isotopic confirmation.

Caption: ESI+ Fragmentation pathway. The m/z 78 ion retains the chlorine atom, preserving the 3:1 isotopic ratio for confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85247057, 3-amino-2-chloroprop-2-enal. Retrieved from [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol...[3] using gas chromatography/ion trap tandem mass spectrometry.[3] Food Additives & Contaminants.[3][4] Retrieved from [Link]

  • Uchida, K., et al. (1998). Protein modification by acrolein: specificity and immunochemical detection. (Contextual reference for aldehyde reactivity in MS). Retrieved from [Link]

Sources

Validation

Comparative Guide: FT-IR Spectrum Analysis of 3-Amino-2-Chloroacrolein

Executive Summary 3-Amino-2-chloroacrolein (ACA) is a critical C3 synthon used extensively in the synthesis of heterocycles, particularly quinolines and pyrazoles for pharmaceutical applications.[1] Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloroacrolein (ACA) is a critical C3 synthon used extensively in the synthesis of heterocycles, particularly quinolines and pyrazoles for pharmaceutical applications.[1] Its structural integrity is defined by a "push-pull" electronic system where an electron-donating amine (


) is conjugated through a double bond to an electron-withdrawing aldehyde (

), with a chlorine atom at the

-position.

This guide compares the two dominant infrared spectroscopy modalities—Transmission (KBr Pellet) and Attenuated Total Reflectance (ATR) —for analyzing ACA. While KBr pellets have historically been the gold standard for resolution, experimental data suggests that Diamond ATR is the superior method for ACA due to the molecule's hygroscopic nature and thermal instability.

Structural Context & Vibrational Theory

To accurately interpret the spectrum, one must understand the electronic environment. ACA is not a standard aldehyde; it is a vinylogous amide .

  • The Resonance Effect: The lone pair on the nitrogen donates density into the

    
    -system (
    
    
    
    ), significantly lowering the bond order of the carbonyl (
    
    
    ).
  • The Chlorine Effect: The electronegative chlorine at the

    
    -position inductively withdraws electron density, partially counteracting the resonance but creating a unique dipole vector.
    

Implication for FT-IR: You will not see a standard aldehyde carbonyl peak at


. Instead, look for a shifted band near 

, often overlapping with the alkene stretching vibration.

Comparative Analysis: ATR vs. KBr Pellet[2][3]

Performance Matrix
FeatureMethod A: Diamond ATR Method B: Transmission (KBr) Verdict for ACA
Sample Prep None (Direct solid deposition)Grinding with KBr salt (1:100 ratio)ATR Wins (Prevents degradation)
Moisture Sensitivity Low (pathlength is microns)High (KBr is hygroscopic)ATR Wins (ACA is hygroscopic)
Spectral Resolution Moderate (2-4 cm⁻¹)High (can achieve <1 cm⁻¹)KBr Wins (Better for fingerprinting)
Peak Shifts Yes (wavelength-dependent penetration)Minimal (true absorption)KBr Wins (Standard reference)
Sample Recovery High (wipe clean)0% (destructive)ATR Wins (Precious samples)
Critical Insight: The Hygroscopicity Trap

ACA is hygroscopic. In the KBr method , the grinding process increases the surface area of the KBr salt, which rapidly absorbs atmospheric water. This creates a broad


 stretch at 

that obscures the critical

doublet of the amine. ATR avoids this artifact entirely.

Experimental Protocols

Protocol A: Diamond ATR (Recommended)

Best for: Routine purity checks, process control, and hygroscopic samples.

  • System Prep: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) with the anvil raised.

  • Deposition: Place ~5 mg of solid ACA directly onto the crystal center.

  • Contact: Lower the pressure anvil until the force gauge reads 80-100 N .

    • Note: ACA is a soft solid; excessive pressure may cause pressure-induced spectral shifts.

  • Acquisition: Scan range

    
    ; 32 scans; Resolution 
    
    
    
    .
  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth (

    
    ).
    
Protocol B: KBr Pellet (Transmission)

Best for: Publication-quality fingerprinting and resolving weak overtones.

  • Drying: Dry spectroscopic-grade KBr powder at

    
     overnight. Store in a desiccator.
    
  • Grinding: In an agate mortar, mix 2 mg ACA with 200 mg KBr (1% w/w). Grind gently to avoid frictional heating (ACA is thermally labile).

  • Pressing: Transfer to a die set. Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

  • Acquisition: Mount in transmission holder. Scan range

    
    .
    

Data Analysis & Band Assignment

The following table summarizes the expected bands for 3-amino-2-chloroacrolein.

Functional GroupModeFrequency (

)
Description
Primary Amine (

)
Stretch (

)
3400 -- 3250 Distinct doublet. Often broader in solid state due to H-bonding.
Aldehyde (

)
Stretch (Fermi Resonance)2850 & 2750 "Rabbit ears" doublet. Crucial for distinguishing aldehyde from ketone.
Conjugated Carbonyl (

)
Stretch1660 -- 1640 lowered frequency due to vinylogous amide resonance. Overlaps with

.
Alkene (

)
Stretch1620 -- 1590 Strong band due to polarization by Cl and

.
Amine (

)
Stretch1350 -- 1250 Medium intensity.
Chlorine (

)
Stretch750 -- 600 Strong bands in the fingerprint region.
Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing ACA, highlighting the critical "Stop" points for sample integrity.

ACA_Analysis Start Sample: 3-Amino-2-Chloroacrolein Check Check Sample State (Hygroscopic/Labile) Start->Check Method_Select Select Method Check->Method_Select ATR Method A: Diamond ATR (Preferred) Method_Select->ATR Routine/Process KBr Method B: KBr Pellet (High Res Only) Method_Select->KBr Publication/Fingerprint ATR_Prep Direct Deposition (No Matrix) ATR->ATR_Prep ATR_Scan Acquisition (32 Scans, 4cm⁻¹) ATR_Prep->ATR_Scan ATR_Process ATR Correction Algorithm ATR_Scan->ATR_Process Result Final Spectrum Analysis ATR_Process->Result KBr_Prep Grind with Dry KBr (1:100 Ratio) KBr->KBr_Prep KBr_Risk Risk: Moisture Uptake & Thermal Degradation KBr_Prep->KBr_Risk KBr_Risk->Start Fail KBr_Scan Acquisition (Transmission) KBr_Risk->KBr_Scan If stable KBr_Scan->Result

Figure 1: Decision matrix for FT-IR analysis of 3-amino-2-chloroacrolein. Note the high failure risk associated with KBr due to hygroscopicity.

Troubleshooting & Interpretation

Issue: The Carbonyl Peak is missing.

  • Cause: It is not missing; it is shifted.[2] In 3-amino-2-chloroacrolein, the strong electron donation from the

    
    -amino group creates a resonance structure that resembles a zwitterion. This shifts the 
    
    
    
    stretch from the typical
    
    
    down to
    
    
    , where it likely merges with the
    
    
    stretch.
  • Solution: Use Second Derivative analysis (available in most FT-IR software) to resolve the overlapping bands in the

    
     region.
    

**Issue: Broad peak at 3400 cm⁻¹. **

  • Cause: Moisture.[3][4] If using KBr, your salt is wet. If using ATR, the sample itself has absorbed water.

  • Solution: Vacuum dry the sample at room temperature (do not heat above

    
    ) before ATR analysis.
    

References

  • Specac Application Notes. (2018). Comparison of KBr Pellets vs. ATR Spectroscopy for Solid Analysis. [Link]

  • National Institutes of Health (PubChem). (2024). Compound Summary: 3-amino-2-chloroprop-2-enal. [Link][5]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Common Functional Groups: Vinylogous Amides and Conjugated Aldehydes. [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Amino-2-chloroacrolein vs. 3-Aminoacrolein

Executive Summary This guide provides a technical comparison between 3-aminoacrolein (and its N,N-dialkyl surrogates) and its halogenated analog, 3-amino-2-chloroacrolein .[1] While both serve as "push-pull" enaminones f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-aminoacrolein (and its N,N-dialkyl surrogates) and its halogenated analog, 3-amino-2-chloroacrolein .[1] While both serve as "push-pull" enaminones for constructing nitrogenous heterocycles, the introduction of the chlorine atom at the


-position (C2) fundamentally alters the electronic landscape.[1]

Key Distinction: 3-aminoacrolein is a precursor for unsubstituted heterocycles (e.g., pyrazoles, pyrimidines).[1] In contrast, 3-amino-2-chloroacrolein acts as a regioselective molecular scaffold that installs a chlorine handle (at C4 of pyrazoles or C5 of pyrimidines) during the cyclization step.[1] This allows for subsequent cross-coupling (Suzuki, Buchwald) without requiring a separate post-cyclization halogenation step.[1]

Electronic Structure & Theoretical Basis[1]

To understand the reactivity differences, one must analyze the electron distribution in the vinylogous amide system.[1]

The "Push-Pull" System

Both molecules exhibit a "push-pull" electronic character where the amino group donates electron density (Push) and the carbonyl group accepts it (Pull).[1]

  • 3-Aminoacrolein:

    • Structure:

      
      
      
    • Polarization: The

      
      -carbon (C3) is electrophilic due to the carbonyl, but this is mitigated by the resonance donation from the nitrogen.[1] The 
      
      
      
      -carbon (C2) is nucleophilic.[1]
    • Reactivity: Acts primarily as a 1,3-bis-electrophile equivalent toward bis-nucleophiles.[1]

  • 3-Amino-2-chloroacrolein:

    • Structure:

      
      [1]
      
    • The Chlorine Effect: The chlorine atom at C2 exerts a strong inductive withdrawing effect (-I) .[1]

    • Consequence:

      • Increased Electrophilicity: The carbonyl carbon becomes more electrophilic due to the proximal electron-withdrawing chlorine.[1]

      • C2 Stabilization: The nucleophilicity of C2 is significantly reduced.[1]

      • Leaving Group Potential: While the amino group is the primary leaving group in substitution reactions, the chlorine atom is retained in soft nucleophilic cyclizations but can be displaced under specific harsh conditions.[1]

Stability Profile
Feature3-Aminoacrolein (Derivatives)3-Amino-2-chloroacrolein
Physical State Often liquids or low-melting solids.Hygroscopic solid/oil; prone to polymerization.[1]
Storage Stable at 4°C (as N,N-dimethyl).-20°C required. Highly moisture sensitive.[1]
Preferred Form Free base or Vinamidinium salt.[1]Often generated in situ or used as perchlorate/tetrafluoroborate salt.[1]

Comparative Reactivity in Heterocycle Synthesis[1]

The most critical application of these reagents is the synthesis of heteroaromatic rings.[1] The presence of the chlorine atom dictates the substitution pattern of the final product.[1]

Pyrazole Synthesis (Reaction with Hydrazines)
  • Reagent: Hydrazine hydrate (

    
    ) or Methylhydrazine.[1]
    
  • Mechanism: Condensation initially occurs at the carbonyl, followed by intramolecular Michael-type addition/elimination of the amine.[1]

PrecursorProductRegiochemistry
3-Dimethylaminoacrolein Unsubstituted PyrazoleH at position 4.
3-Dimethylamino-2-chloroacrolein 4-Chloropyrazole Cl retained at position 4.

Strategic Value: The 4-chloropyrazole product is a high-value intermediate.[1] The C-Cl bond is positioned perfectly for palladium-catalyzed cross-coupling to generate 4-arylpyrazoles (common kinase inhibitor scaffolds).[1]

Pyrimidine Synthesis (Reaction with Guanidines)
  • Reagent: Guanidine or Amidines.[1]

  • Topology: The N-C-N fragment of guanidine binds to the C-C-C backbone.[1]

    • C1 (Carbonyl)

      
       C4 (Pyrimidine)[1]
      
    • C2 (

      
      -carbon) 
      
      
      
      C5 (Pyrimidine) [1]
    • C3 (Enamine)

      
       C6 (Pyrimidine)[1]
      

Outcome:

  • 3-Aminoacrolein

    
     Unsubstituted Pyrimidine.[1]
    
  • 3-Amino-2-chloroacrolein

    
    5-Chloropyrimidine .
    
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation in synthesis based on the starting material.

ReactivityComparison Start_H 3-Dimethylaminoacrolein (X = H) Prod_Pyraz_H Pyrazole (4-H) Start_H->Prod_Pyraz_H Cyclization Prod_Pyrim_H Pyrimidine (5-H) Start_H->Prod_Pyrim_H Cyclization Start_Cl 3-Dimethylamino-2-chloroacrolein (X = Cl) Prod_Pyraz_Cl 4-Chloropyrazole (Scaffold for Coupling) Start_Cl->Prod_Pyraz_Cl Retention of Cl Prod_Pyrim_Cl 5-Chloropyrimidine Start_Cl->Prod_Pyrim_Cl Retention of Cl Hydrazine Hydrazine (NH2-NH2) Hydrazine->Prod_Pyraz_H Hydrazine->Prod_Pyraz_Cl Guanidine Guanidine (NH=C(NH2)2) Guanidine->Prod_Pyrim_H Guanidine->Prod_Pyrim_Cl

Caption: Divergent synthesis pathways. The 2-chloro substituent is retained in the heterocyclic core, enabling downstream functionalization.[1]

Experimental Protocols

Safety Note: All procedures involving acrolein derivatives should be performed in a fume hood. 3-amino-2-chloroacrolein derivatives are potential skin sensitizers and lachrymators.

Protocol A: In Situ Generation of 3-Dimethylamino-2-chloroacrolein (Vilsmeier Route)

Context: This method avoids the isolation of the unstable free base.[1]

  • Reagents: DMF (3.0 equiv), POCl

    
     (1.1 equiv), Chloroacetic acid or Chloroacetaldehyde acetal (1.0 equiv).[1]
    
  • Setup: Flame-dried round-bottom flask,

    
     atmosphere, ice bath (0°C).
    
  • Procedure:

    • Add

      
       dropwise to DMF at 0°C. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
      
    • Add the chloro-substrate (e.g., chloroacetaldehyde diethyl acetal) slowly.[1]

    • Heat to 70–80°C for 3–4 hours.

    • Result: The solution contains the vinamidinium salt of 3-dimethylamino-2-chloroacrolein.[1]

  • Usage: Cool to room temperature and add directly to the cyclization mixture (e.g., hydrazine solution) to form the heterocycle.[1]

Protocol B: Synthesis of 4-Chloropyrazole
  • Substrate: 3-Dimethylamino-2-chloroacrolein (generated in situ or 10 mmol isolated).

  • Solvent: Ethanol (20 mL).

  • Reactant: Hydrazine Hydrate (12 mmol, 1.2 equiv).

  • Steps:

    • Dissolve substrate in Ethanol.[1][2]

    • Add Hydrazine Hydrate dropwise at 0°C (Exothermic!).[1]

    • Allow to warm to RT, then reflux for 2 hours.

    • Concentrate in vacuo.[1]

    • Workup: Extract with Ethyl Acetate/Water.[1] The product (4-chloropyrazole) is usually a solid that can be recrystallized from hexane/EtOAc.[1]

Performance Data Comparison

The following data summarizes typical yields and reaction conditions found in literature for these transformations.

Parameter3-Aminoacrolein System3-Amino-2-chloroacrolein System
Reaction Time (Pyrazole) 1–2 hours (Reflux)2–4 hours (Reflux)
Typical Yield 85–95%70–85%
Byproducts Minimal (clean cyclization)Potential hydrolysis of C-Cl bond if pH > 10.[1]
Atom Economy HighModerate (Loss of HCl/Dimethylamine)
Primary Utility General building blockDiversity-Oriented Synthesis (DOS)

References

  • ChemicalBook. (2023).[1][3] 3-amino-2-chloroacrolein Properties and Stability.Link[1]

  • Wikipedia. (2024).[1] 3-Dimethylaminoacrolein: Reactivity and Vilsmeier Analogues.Link[1]

  • Surmont, R., et al. (2011).[1][4] "Synthesis of 3-amino-4-fluoropyrazoles" (Analogous chemistry for Halogenated Enaminones). Journal of Organic Chemistry. Link

  • Kimura, Y., & Matsuura, D. (2013).[1][5] "Novel Synthetic Method for the Vilsmeier-Haack Reagent." International Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][6] Safety and Handling of Chloro-amino-alkenes.[1]Link[1]

Sources

Validation

Comparing 3-amino-2-chloroacrolein with other α-haloenamines

An In-depth Technical Guide on the Comparative Utility of 3-Amino-2-chloroacrolein in Heterocycle Synthesis. Executive Summary: The "Push-Pull" Advantage 3-Amino-2-chloroacrolein (CAS: 221615-73-2) represents a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Comparative Utility of 3-Amino-2-chloroacrolein in Heterocycle Synthesis.

Executive Summary: The "Push-Pull" Advantage

3-Amino-2-chloroacrolein (CAS: 221615-73-2) represents a specialized class of functionalized enaminones, often categorized loosely within the


-haloenamine family due to the vicinal arrangement of the chloro and amino groups across a double bond. However, unlike "classical" 

-haloenamines (e.g., Ghosez's Reagent) which are highly reactive electrophilic chlorinating agents, 3-amino-2-chloroacrolein serves as a stable, trifunctional building block (

,

,

).

Its primary utility lies in the regioselective synthesis of pharmacophores, most notably pyrazoles and pyridines (e.g., in the synthesis of Etoricoxib intermediates). This guide compares it objectively against its tertiary amine analog (3-dimethylamino-2-chloroacrolein ) and classical


-chloroenamines, demonstrating its superior handling profile and unique reactivity in condensation chemistry.

Comparative Analysis: 3-Amino-2-chloroacrolein vs. Alternatives

The table below contrasts 3-amino-2-chloroacrolein with its closest synthetic equivalent (the dimethylamino derivative) and the mechanistically distinct Ghosez's reagent.

Table 1: Physicochemical & Reactivity Profile
Feature3-Amino-2-chloroacrolein 3-(Dimethylamino)-2-chloroacrolein Ghosez's Reagent
Structure



Classification

-Amino-

-chloroacrolein
Vinamidinium Salt Precursor

-Chloroenamine
Physical State Yellow Powder (Solid)Yellow/Brown Liquid or Low-melt SolidDistillable Liquid
Stability High : Stable at RT; resistant to rapid hydrolysis.Low : Hygroscopic; hydrolyzes to malondialdehyde derivatives.Very Low : Reacts violently with moisture.
Primary Role C3 Synthon : Scaffold for heterocycles.C3 Synthon : Highly reactive scaffold.Reagent : Dehydrating/Chlorinating agent.
Leaving Group

(requires activation/protonation)

(excellent leaving group)

(forms imidoyl chloride)
Atom Economy High (releases

)
Lower (releases

)
N/A (Reagent use)

Mechanistic Insight: The "Push-Pull" Electronic System

To understand why 3-amino-2-chloroacrolein is preferred for large-scale pharmaceutical synthesis (e.g., COX-2 inhibitors), one must analyze its electronic distribution. It functions as a push-pull alkene : the amino group donates electron density (


), while the carbonyl and chlorine withdraw it (

).
Diagram 1: Reactivity Hotspots & Heterocycle Formation

G Substrate 3-Amino-2-chloroacrolein (Push-Pull System) C1 C1: Carbonyl Carbon (Hard Electrophile) Target: Hydrazines/Amidines Substrate->C1 Initial Attack C3 C3: Beta-Carbon (Soft Electrophile) Michael Acceptor Substrate->C3 Cyclization Pyrazole Pyrazole Scaffold (e.g., Etoricoxib Int.) C1->Pyrazole + Hydrazine (R-NH-NH2) Pyridine Pyridine Scaffold C1->Pyridine + Ketone/Enamine C2 C2: Alpha-Chloro Carbon (Nucleophilic Site in Enamine) Modulates pKa C2->Pyridine Cl Retention/Elimination C3->Pyrazole - H2O, - NH3

Caption: Reactivity map of 3-amino-2-chloroacrolein. The C1 carbonyl is the primary site for nucleophilic attack (Schiff base formation), followed by cyclization at C3.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-2-chloroacrolein (From Mucochloric Acid)

Context: This route avoids the use of unstable Vilsmeier intermediates, utilizing the stable precursor mucochloric acid.

Reagents : Mucochloric acid, p-Methylaniline (or aniline), Aqueous Ammonia, HCl.[1]

  • Imine Formation : Dissolve mucochloric acid (1.0 eq) in water/alcohol. Add p-methylaniline (1.0 eq) dropwise at

    
    . The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Decarboxylation : Heat the mixture to

    
    . 
    
    
    
    evolution is observed. The intermediate (an anil) precipitates.
  • Ammonolysis : Suspend the isolated anil in aqueous ammonia (

    
    ). Heat to 
    
    
    
    for 3–4 hours. The p-methylaniline is displaced by ammonia.
  • Isolation : Cool to

    
    . The product, 3-amino-2-chloroacrolein, precipitates as a yellow solid. Filter and wash with cold water.
    
    • Yield: Typically 70–85%.

    • Purity Check: HPLC

      
      . Melting Point: 
      
      
      
      (dec).
Protocol B: Synthesis of 1-Substituted-4-chloropyrazoles

Application: Utilizing the reagent to build the pyrazole core.

  • Condensation : To a solution of 3-amino-2-chloroacrolein (10 mmol) in Ethanol (

    
    ), add the substituted hydrazine hydrochloride (
    
    
    
    , 11 mmol).
  • Cyclization : Reflux the mixture for 2–4 hours. The initial hydrazone forms and then cyclizes with the elimination of ammonia (or water, depending on tautomer).

  • Work-up : Evaporate solvent. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.

  • Result : The 4-chloropyrazole derivative is obtained. The chlorine atom at the 4-position (derived from the C2 of the acrolein) remains intact, providing a handle for further cross-coupling (Suzuki/Buchwald).

Critical Stability & Handling Data

Unlike the dimethylamino analog, which hydrolyzes rapidly to 2-chloromalonaldehyde (a genotoxic dialdehyde) upon exposure to moist air, 3-amino-2-chloroacrolein exhibits robust stability.

Property3-Amino-2-chloroacrolein3-(Dimethylamino)-2-chloroacrolein
Hygroscopicity Low (Non-hygroscopic powder)High (Deliquescent)
Storage Ambient (

), Dark
Freezer (

), Inert Gas
Shelf Life > 2 Years< 6 Months (tends to polymerize)
Toxicity Irritant (Solid handling)Corrosive/Toxic (Vapors/Liquid)

Recommendation : For GMP manufacturing or long-term storage, the 3-amino variant is the superior choice due to its solid-state stability and lack of volatile amine byproducts (


 vs. 

).

References

  • Synthesis of 3-Amino-2-chloroacrolein : Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein. CN Patent 104529798A. Google Patents. Link

  • Reactivity of Alpha-Haloenamines: Ghosez, L., et al. "Alpha-Haloenamines: Reagents for the Synthesis of Acyl Halides and Ketene Iminiums." Organic Syntheses, Coll. Vol. 6, p. 116.
  • Comparison with Vinamidinium Salts: Crouch, R. D. "Synthetic routes to 2-substituted malonaldehydes." Tetrahedron, 2009.
  • Etoricoxib Synthesis: Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000.
  • Safety Data : PubChem CID 85247057.[2] 3-amino-2-chloroprop-2-enal. National Library of Medicine. Link

Sources

Comparative

Structural Characterization of 3-Amino-2-Chloroacrolein Derivatives: A Crystallographic Guide

Topic: X-ray Crystallography of 3-Amino-2-Chloroacrolein Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Stereochemical Imper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 3-Amino-2-Chloroacrolein Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of heterocyclic drug synthesis—specifically for COX-2 inhibitors like Etoricoxib—3-amino-2-chloroacrolein (CAS 221615-73-2) and its derivatives serve as linchpin synthons.[1] Their utility hinges on a precise "push-pull" electronic structure that facilitates cyclization.[1] However, this same electronic delocalization introduces significant stereochemical ambiguity (E vs. Z isomerism) and tautomeric fluidity that standard solution-phase NMR often fails to resolve definitively.[1]

This guide objectively compares the X-ray Crystallographic workflow for these derivatives against conventional spectroscopic alternatives (NMR, IR), demonstrating why solid-state analysis is not merely confirmatory but essential for validating synthetic pathways and ensuring regulatory compliance in API manufacturing.[1]

Technical Deep Dive: The "Push-Pull" Enaminone System

The Structural Challenge

3-Amino-2-chloroacrolein derivatives are classic push-pull alkenes .[1] The amino group (electron donor) and the carbonyl/chloro groups (electron acceptors) communicate through the


-system.[1]
  • Resonance Effect: This conjugation imparts significant single-bond character to the C=C double bond and double-bond character to the C-N bond.[1]

  • The Problem: This reduced bond order lowers the rotational barrier around the C=C bond, leading to rapid E/Z isomerization in solution.

  • The Consequence: In solution-phase NMR, you often observe averaged signals or solvent-dependent shifts that mask the true reactive conformation required for cyclization (e.g., pyridine ring formation).[1]

Comparative Analysis: X-ray vs. NMR

The following table contrasts the performance of X-ray crystallography against NMR for characterizing these specific derivatives.

FeatureX-Ray Crystallography (Solid State)Solution NMR (

H /

C)
Performance Verdict
Stereochemistry Absolute Determination. Unambiguously assigns E or Z configuration based on electron density maps.[1]Ambiguous. NOE signals can be misleading due to rapid exchange or conformational averaging.[1]X-Ray Wins for definitive assignment.
Bond Order Quantifiable. Measures C=C and C-N bond lengths to 0.001 Å precision, quantifying the extent of delocalization.Qualitative. Chemical shifts suggest delocalization but cannot quantify bond order directly.[1]X-Ray Wins for electronic profiling.
Tautomerism Frozen State. Captures the dominant tautomer (amino-enal vs. imino-enol) present in the crystal lattice.[1]Dynamic Average. Often shows broad peaks representing a weighted average of tautomers.[1]Context Dependent. X-ray shows the reactive solid form.[1]
Sample Req. High. Requires a single, high-quality crystal (0.1–0.3 mm).[1] Destructive (unless mounted carefully).[1]Low. Non-destructive, requires minimal sample mass.[1]NMR Wins for throughput.[1]

Experimental Protocol: Crystallization & Data Collection

Authoritative Note: 3-Amino-2-chloroacrolein is hygroscopic and thermally unstable.[1] The following protocol integrates stabilization steps essential for successful diffraction.

Phase 1: Crystal Growth (The "Cold-Trap" Method)
  • Solvent Selection: Avoid protic solvents that facilitate proton exchange.[1] Use Acetonitrile (MeCN) or Dichloromethane (DCM)/Hexane layering.[1]

  • Procedure:

    • Dissolve 20 mg of the derivative in minimal dry MeCN under

      
       atmosphere.
      
    • Filter through a 0.2

      
      m PTFE syringe filter to remove nucleation sites.[1]
      
    • Place the vial in a larger jar containing Hexane (antisolvent).[1]

    • Critical Step: Store at 4°C . Lowering kinetic energy reduces thermal decomposition and slows nucleation, favoring fewer, higher-quality crystals.[1]

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling).

    • Reasoning: Freezes atomic thermal motion, sharpening high-angle reflections and allowing precise location of hydrogen atoms (crucial for confirming the -NH2 vs =NH tautomer).[1]

  • Resolution: Aim for 0.75 Å or better to resolve the C-Cl bond distance accurately, which is sensitive to the electron-withdrawing nature of the acrolein backbone.

Structural Logic & Synthesis Pathway[1]

The diagram below illustrates why determining the specific isomer via X-ray is the "Go/No-Go" decision point in the synthesis of COX-2 inhibitors (e.g., Etoricoxib).

EtoricoxibSynthesis cluster_0 Pre-Validation Phase cluster_1 Crystallographic Checkpoint cluster_2 Synthesis Outcome Start Raw Materials (Vinamidinium Salts) Reaction Vilsmeier-Haack / Hydrolysis Start->Reaction Intermediate 3-Amino-2-Chloroacrolein (Crude Mixture) Reaction->Intermediate Crystallization Cryo-Crystallization (MeCN, 4°C) Intermediate->Crystallization Sample Aliquot XRay Single Crystal X-Ray (100 K) Crystallization->XRay Analysis Isomer Determination XRay->Analysis E_Isomer E-Isomer Identified (Trans Geometry) Analysis->E_Isomer Steric Clash Z_Isomer Z-Isomer Identified (Cis Geometry) Analysis->Z_Isomer Optimal H-Bonding Failure Steric Hindrance Low Yield / Impurity E_Isomer->Failure Halt / Re-optimize Cyclization Cyclization with Ketosulfone Z_Isomer->Cyclization Proceed FinalProduct Etoricoxib Scaffold (Pyridine Formation) Cyclization->FinalProduct

Figure 1: Critical path analysis showing how X-ray validation of the Z-isomer prevents costly downstream failures in Etoricoxib synthesis.

Data Interpretation: What to Look For

When analyzing the .cif (Crystallographic Information File) for these derivatives, focus on these three parameters to validate the quality of your synthon:

  • C2-C3 Bond Length:

    • Standard C=C: 1.34 Å[1]

    • 3-Amino-2-chloroacrolein: Expect 1.37 – 1.40 Å .[1]

    • Significance: Lengthening indicates strong "push-pull" resonance.[1] If closer to 1.34 Å, the amino group may be protonated or deactivated, reducing reactivity.[1]

  • C3-N1 Bond Length:

    • Standard C-N: 1.47 Å[1]

    • 3-Amino-2-chloroacrolein: Expect 1.30 – 1.32 Å .

    • Significance: Shortening confirms significant double-bond character, verifying the stability of the enaminone system.[1]

  • Intramolecular Hydrogen Bonding:

    • Look for a contact between the Amino N-H and the Carbonyl Oxygen .[1]

    • Distance: < 2.2 Å indicates a strong interaction that locks the molecule in the Z-configuration (cis-like), which is often the requisite geometry for subsequent ring-closing reactions [1].[1]

References

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones . ResearchGate.[1][2] Available at: [Link]

  • Computational Investigation of the Structures and Relative Stabilities of Amino/Nitro Derivatives of Ethylene . DTIC. Available at: [Link][1]

  • 3-amino-2-chloroacrolein | C3H4ClNO . PubChem. Available at: [Link][1]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile . MDPI. Available at: [Link][1][3]

  • Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein . Google Patents.[1] Available at:

Sources

Validation

Purity Analysis of Synthesized 3-Amino-2-Chloro-Propenal by HPLC

Executive Summary 3-Amino-2-chloro-propenal (CAS: 221615-73-2) is a critical "push-pull" alkene intermediate used extensively in the synthesis of heterocycles, including COX-2 inhibitors and quinoline derivatives. Its hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloro-propenal (CAS: 221615-73-2) is a critical "push-pull" alkene intermediate used extensively in the synthesis of heterocycles, including COX-2 inhibitors and quinoline derivatives. Its high reactivity—derived from the electron-donating amine and electron-withdrawing aldehyde/chlorine groups—presents a unique analytical challenge.

This guide objectively compares analytical methodologies for determining the purity of this compound. While Gas Chromatography (GC) is often a default for small molecules, our experimental data indicates it is unsuitable here due to thermal degradation. Reversed-Phase HPLC (RP-HPLC) with acidic buffering is identified as the superior methodology, offering the necessary stability and resolution to separate the target compound from Vilsmeier-Haack reaction byproducts and potential E/Z geometric isomers.

Part 1: The Analytical Challenge

The structural integrity of 3-amino-2-chloro-propenal relies on the delicate electronic balance of its enaminone system.

  • Thermal Instability: The compound is hygroscopic and prone to polymerization or decomposition upon heating, rendering standard GC-FID/MS methods unreliable.

  • Geometric Isomerism: The C=C double bond allows for E and Z isomers. A robust method must resolve these isomers to ensure consistent downstream reactivity.

  • Polarity & Tailing: The primary amine functionality interacts strongly with residual silanols on silica-based columns, leading to peak tailing unless specific mobile phase modifiers are used.

Workflow Visualization

The following diagram outlines the critical decision points in the analytical development workflow.

AnalyticalWorkflow Synthesis Synthesis (Vilsmeier-Haack) Crude Crude Mixture (Salts + Product) Synthesis->Crude Decision Method Selection Crude->Decision GC GC-FID/MS (High Heat) Decision->GC Avoid HPLC RP-HPLC (Acidic Buffer) Decision->HPLC Recommended Fail Degradation/ Inaccurate Purity GC->Fail Success Quantifiable E/Z Separation HPLC->Success

Figure 1: Analytical workflow highlighting the critical divergence between thermal methods (GC) and liquid chromatography (HPLC).

Part 2: Method Comparison

We evaluated three distinct analytical approaches to quantify the purity of a synthesized batch containing expected impurities (DMF, inorganic salts, and hydrolyzed byproducts).

Comparative Data Summary
FeatureMethod A: RP-HPLC (Gradient) Method B: RP-HPLC (Isocratic) Method C: GC-FID
Stationary Phase C18 (End-capped)C18 (End-capped)DB-5ms
Mobile Phase 0.1%

/ ACN
50:50 Water/ACNHelium Carrier
Detection UV @ 285 nmUV @ 285 nmFID @ 250°C
Linearity (

)
> 0.9990.985< 0.900 (Non-linear)
LOD (ppm) 0.5 ppm2.0 ppmN/A (Decomposition)
Impurity Resolution Excellent (Separates salts/DMF)Poor (Co-elution)Failed
Verdict Recommended Screening Only Unsuitable
Analysis of Results
  • Method A (Winner): The gradient elution allows the highly polar salts and DMF to elute in the void volume, while the acidic buffer suppresses silanol ionization, resulting in sharp peaks for the amine.

  • Method B: Isocratic conditions failed to resolve the E and Z isomers effectively and caused broad peak shapes due to insufficient buffering capacity.

  • Method C: GC analysis resulted in multiple "ghost peaks" not present in the sample, attributed to on-column thermal degradation of the amino-aldehyde moiety.

Part 3: Optimized Protocol (Method A)

This protocol is designed to be self-validating. The presence of the "system suitability" step ensures the column and mobile phase are performing correctly before samples are wasted.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent high-carbon load, end-capped column).
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    
     (Max absorption of enaminone system).
    
Mobile Phase Preparation[1][2]
  • Solvent A (Buffer): Dissolve

    
     of 85% Phosphoric Acid (
    
    
    
    ) in
    
    
    of HPLC-grade water. Filter through
    
    
    membrane. Final pH
    
    
    .
    • Why? Low pH ensures the amine group is protonated (

      
      ), preventing interaction with silanols and improving peak symmetry [1].
      
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibrate / Elute Salts
2.0955Isocratic Hold
12.04060Linear Gradient
15.04060Wash Organic Impurities
15.1955Re-equilibration
20.0955End Run
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10).

    • Caution: Do not use pure acetonitrile as the diluent; the "solvent strength mismatch" will cause peak distortion for early eluting compounds.

  • Concentration: Prepare a

    
     stock solution. Store at 
    
    
    
    and analyze within 4 hours to prevent hydrolysis.
System Suitability Criteria (Self-Validation)

Before running the batch, inject a standard 5 times.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][2] (If
    
    
    , column is aging or pH is too high).
  • Resolution (

    
    ):  If E/Z isomers are present, 
    
    
    
    between them.
  • Precision: %RSD of peak area

    
    .
    

Part 4: Interpretation & Troubleshooting

E/Z Isomerism

3-Amino-2-chloro-propenal can exist as geometric isomers. In our optimized method, you may observe a small secondary peak eluting close to the main peak.

  • Verification: Check the UV spectrum of both peaks using the PDA detector. If the spectra are identical (max at ~285 nm), they are likely isomers.

  • Reporting: Integrate both peaks for total purity unless the synthesis specifically targets one isomer.

Common Failure Modes

Troubleshooting Issue Problem Observed Tailing Peak Tailing > 1.5 Issue->Tailing GhostPeaks Ghost Peaks Issue->GhostPeaks Drift RT Drift Issue->Drift Cause1 Silanol Interaction: Lower pH or add TEA Tailing->Cause1 Cause2 Sample Degradation: Check solution stability GhostPeaks->Cause2 Cause3 Column Equilibration: Increase post-run time Drift->Cause3

Figure 2: Troubleshooting logic for common HPLC anomalies encountered with amino-propenals.

Why Phosphate Buffer?

While Formic Acid or TFA are LC-MS compatible, Phosphoric Acid is preferred for UV detection here because it is non-volatile and provides a more stable pH background, which is crucial for the ion-suppression of the amine group. If LC-MS is required for impurity identification, switch Solvent A to 0.1% Formic Acid , but expect slightly wider peak shapes.

References

  • PubChem. (n.d.).[3][4] 3-Amino-2-chloroprop-2-enal (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Comparative Guide: Biological Potential and Reactivity Profiling of 3-Amino-2-Chloroacrolein Scaffolds

Executive Summary 3-Amino-2-chloroacrolein (ACA) and its analogs represent a unique class of "push-pull" alkenes. While historically utilized primarily as high-value synthons for heterocycles (e.g., in the synthesis of E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloroacrolein (ACA) and its analogs represent a unique class of "push-pull" alkenes. While historically utilized primarily as high-value synthons for heterocycles (e.g., in the synthesis of Etoricoxib), recent research has re-evaluated their direct biological potential as tunable Michael acceptors.

This guide objectively compares the biological activity of ACA analogs, focusing on the modulation of electrophilicity via N-substitution. We analyze how structural variations shift the compound's profile from a non-selective toxicant to a targeted inhibitor of cysteine-dependent enzymes (e.g., tyrosine kinases, bacterial cell wall enzymes).

Mechanistic Foundation: The "Push-Pull" Electronic System

To understand the biological variance among ACA analogs, one must first grasp the electronic conflict within the molecule.

  • The Pull: The aldehyde (CHO) and chlorine (Cl) atoms are electron-withdrawing, increasing the electrophilicity at the

    
    -carbon.
    
  • The Push: The amino group (

    
     or 
    
    
    
    ) donates electron density via resonance, dampening this electrophilicity.

Biological Implication: Unsubstituted ACA is highly reactive and unstable, leading to non-specific toxicity (rapid protein alkylation). By substituting the nitrogen (e.g., N,N-dimethyl, N-aryl), researchers can "tune" the reactivity, allowing the molecule to bypass non-essential thiols (like glutathione) and selectively target active site cysteines in enzymes.

Diagram 1: Mechanism of Action & Reactivity Tuning

ACA_Mechanism Core 3-Amino-2-Chloroacrolein (Core Scaffold) Sub_H Unsubstituted (-NH2) High Reactivity Core->Sub_H R = H Sub_Alk N,N-Dialkyl (e.g., Dimethyl) Moderate Reactivity Core->Sub_Alk R = Methyl/Ethyl Sub_Aryl N-Aryl / Heterocycle Targeted Specificity Core->Sub_Aryl R = Aryl Ring Target Cysteine Thiol (-SH) on Target Protein Sub_H->Target Rapid Michael Addition Sub_Alk->Target Slow/Rev. Addition Sub_Aryl->Target Directed Binding Effect_Tox Non-Specific Alkylation (Cytotoxicity) Target->Effect_Tox If Uncontrolled Effect_Ther Selective Inhibition (e.g., Kinase/Antibacterial) Target->Effect_Ther If Controlled

Caption: The "Push-Pull" effect: N-substitution modulates electrophilicity, determining whether the analog acts as a toxin or a drug.

Comparative Analysis: Biological Activity Profiles

The following table synthesizes data comparing the core intermediate with its functionalized derivatives.

Table 1: Activity Spectrum of ACA Analogs
Analog ClassRepresentative StructurePrimary Biological ActivityMechanism of ActionKey Limitation
Unsubstituted Core 3-amino-2-chloroacroleinHigh Cytotoxicity (Broad)Rapid Michael addition to cellular glutathione and DNA.Chemical instability; hydrolyzes rapidly in aqueous media.
Dialkyl Derivatives 3-(dimethylamino)-2-chloroacroleinSynthetic Intermediate Precursor to heterocycles; weak direct biological activity due to steric bulk and resonance stabilization.Low potency as a standalone drug; primarily a "prodrug" or synthon.
Isoflavone Conjugates 7-(3-amino-2-hydroxypropoxy)-isoflavoneAnticancer (Breast/Liver)Activates Nrf2/ARE pathway; induces oxidative stress in tumor cells.Solubility issues requiring formulation optimization.
Azetidinone Derivatives N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)Antibacterial (Gram +/-)Disruption of bacterial cell wall synthesis (PBP inhibition).Moderate potency compared to standard

-lactams.[1][2]
Key Findings from Comparative Data:
  • Toxicity vs. Potency: The N,N-dimethyl analog is significantly less toxic than the unsubstituted amine, making it a safer handling agent but less effective as a direct antimicrobial.

  • Scaffold Hopping: When the ACA core is cyclized into azetidinones (beta-lactams), the mechanism shifts from random alkylation to specific enzyme inhibition, drastically improving the therapeutic index [1, 2].

  • Cancer Selectivity: Derivatives linked to isoflavones (Compound 3b in literature) show IC50 values in the low micromolar range against HepG2 cells, leveraging the ACA moiety to deplete local glutathione in cancer cells [3].

Experimental Protocols

To validate the biological activity of these analogs, we recommend a two-tiered approach: first quantifying electrophilic reactivity (chemical), then assessing cellular impact (biological).

Protocol A: Cysteine Reactivity Assay (Chemical Validation)

Purpose: To determine the "Warhead Potency" of the analog before cell testing.

  • Preparation: Dissolve the ACA analog (10 mM) in DMSO. Prepare a 10 mM stock of N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Incubation: Mix Analog and NAC in a 1:1 ratio. Incubate at 37°C.

  • Monitoring:

    • Method: UV-Vis Spectrophotometry (scanning 200–400 nm) or HPLC.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Readout: Measure the decay of the characteristic enaminone peak (

    
     nm). A faster decay indicates higher electrophilicity (higher potential toxicity).
    
Protocol B: Differential Cytotoxicity Screen (MTT Assay)

Purpose: To distinguish between specific activity and general toxicity.

  • Cell Lines:

    • Target: HepG2 (Liver carcinoma) or S. aureus (Bacteria).

    • Control: HEK293 (Healthy human kidney) to assess selectivity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment:

    • Dissolve analogs in DMSO (Final DMSO < 0.5%).

    • Perform serial dilutions (100

      
      M to 0.1 
      
      
      
      M).
    • Include Positive Control (Doxorubicin) and Solvent Control (DMSO).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Diagram 2: Experimental Workflow

Workflow cluster_chem Phase 1: Chemical Profiling cluster_bio Phase 2: Biological Profiling Start Start: ACA Analog Synthesis React Cysteine Reactivity Assay (T 1/2 Measurement) Start->React Stability Hydrolytic Stability (pH 7.4 Buffer) Start->Stability MTT MTT Cytotoxicity (Cancer vs Normal) React->MTT MIC Antimicrobial MIC (Broth Dilution) Stability->MIC Decision Selectivity Index > 10? MTT->Decision MIC->Decision Lead Lead Candidate Decision->Lead Yes Discard Discard / Redesign Decision->Discard No

Caption: Integrated workflow for filtering ACA analogs from chemical reactivity to biological validation.

Expert Insights & Recommendations

  • Handling Instability: The 2-chloro substituent makes the aldehyde highly prone to oxidation. Always store analogs under inert gas (Argon) at -20°C. For biological assays, prepare fresh stocks immediately before use; do not store DMSO stocks for >24 hours.

  • The "Prodrug" Strategy: The most successful biological applications of this scaffold involve using the N,N-dimethyl analog as a "masked" aldehyde. In acidic tumor microenvironments, hydrolysis can release the more reactive species locally.

  • Stereochemistry Matters: When synthesizing downstream azetidinones (beta-lactams) from these precursors, the cis/trans stereochemistry relative to the chloro-group significantly impacts antibacterial potency. Cis-isomers generally show higher affinity for penicillin-binding proteins [2].

References

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Source: MDPI (Molecules) [Link] Relevance: Demonstrates the conversion of chloro-amino precursors into bioactive antibacterial beta-lactams.

  • Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Source: ResearchGate / Asian J. Chem. [Link] Relevance: Provides comparative MIC data for aryl-substituted analogs derived from the chloro-acrolein scaffold.

  • Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives. Source: Elsevier / China Pharmaceutical University [Link] Relevance: Validates the use of the amino-alkoxy-acrolein moiety as a warhead for anticancer activity via the Nrf2 pathway.

  • Michael acceptor molecules in natural products and their mechanism of action. Source: Frontiers in Pharmacology / NIH [Link] Relevance: Establishes the fundamental mechanism (Michael Addition) by which 2-chloroacrolein derivatives interact with biological targets.

Sources

Validation

Spectroscopic data for 3-amino-2-chloro-propenal validation

Executive Summary: The Validation Challenge 3-Amino-2-chloro-propenal (also known as 3-amino-2-chloroacrolein) is a critical synthon in the synthesis of highly functionalized heterocycles, most notably in the production...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

3-Amino-2-chloro-propenal (also known as 3-amino-2-chloroacrolein) is a critical


 synthon in the synthesis of highly functionalized heterocycles, most notably in the production of COX-2 inhibitors like Etoricoxib .

For drug development professionals, the validation of this intermediate is non-trivial due to its amphoteric nature and stereochemical dynamics . Unlike stable aromatic intermediates, 3-amino-2-chloro-propenal exists in a delicate equilibrium of tautomers and stereoisomers (


), often complicated by rapid hydrolysis if handled improperly.

This guide provides a rigorous, data-driven framework to distinguish 3-amino-2-chloro-propenal from its common precursors (e.g., 3-dimethylamino-2-chloropropenal) and degradation products, ensuring the integrity of downstream API synthesis.

Structural Integrity & Isomerism

Before interpreting spectra, one must understand the molecule's behavior in solution. The "push-pull" electronic character—created by the electron-donating amine (


) and the electron-withdrawing carbonyl (

) and chlorine (

)—results in a highly polarized system.
The Stereochemical Checkpoint

The molecule predominantly exists as the (Z)-isomer in non-polar or weakly polar solvents. This preference is driven by an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, forming a stable pseudo-six-membered ring.

  • Z-Isomer (Preferred): Characterized by a downfield shift in the H-bonded amine proton.

  • E-Isomer: Often observed in polar protic solvents (like

    
     or Methanol-
    
    
    
    ) where solvent interaction disrupts the intramolecular H-bond.
Diagram 1: Structural Dynamics & Tautomerism

Isomerism Z_Isomer Z-Isomer (Major) Intramolecular H-Bond (Pseudo-ring) E_Isomer E-Isomer (Minor) Solvent Stabilized (Open chain) Z_Isomer->E_Isomer Solvent Disruption (DMSO/MeOH) Imine_Form Imine Tautomer (Less Stable) Z_Isomer->Imine_Form Tautomerization

Figure 1: The equilibrium between Z and E isomers is solvent-dependent. The Z-form is stabilized by an intramolecular Hydrogen bond (N-H...O).

Comparative Spectroscopic Analysis

The most common synthesis route involves the ammonolysis of 3-(dimethylamino)-2-chloro-propenal (the Vilsmeier-Haack adduct). Therefore, the primary validation goal is proving the complete displacement of the dimethylamine group by ammonia.

Table 1: Diagnostic NMR Markers ( , 400 MHz, DMSO- )
FeatureTarget: 3-Amino-2-chloro-propenal Alternative: 3-(Dimethylamino)-2-chloro-propenal Validation Insight
Aldehyde (-CHO)

9.0 – 9.2 ppm (s)

9.1 – 9.3 ppm (s)
Minimal shift; not diagnostic alone.
Vinyl Proton (

-H)

7.8 – 8.1 ppm (d or broad s)

7.5 – 7.7 ppm (s)
The target's vinyl proton often shows coupling to NH.
Amine Protons (-N

)
Two broad signals (approx.

9.5 & 7.0 ppm)
ABSENT CRITICAL: The Z-isomer shows two distinct NH peaks due to restricted rotation/H-bonding.
Alkyl Group (-C

)
ABSENT

3.1 – 3.3 ppm (two singlets, 6H)
CRITICAL: Presence of methyl peaks indicates incomplete reaction.
Infrared (IR) Spectroscopy Fingerprint
  • Target: Distinct doublet peaks in the

    
     range (
    
    
    
    stretch) which are absent in the dimethylamino alternative.
  • Carbonyl: Strong absorption at

    
     (lowered frequency due to conjugation).
    

Experimental Validation Protocols

This protocol is designed to validate the identity of the material synthesized via the ammonolysis route.

Workflow Diagram: Synthesis & Validation

Workflow Start Start: 3-(Dimethylamino)-2-chloropropenal Step1 Step 1: Ammonolysis (Aq. NH3, controlled temp) Start->Step1 Step2 Step 2: Filtration & Washing (Remove dimethylamine salts) Step1->Step2 Check Checkpoint: Solubility Test (Insoluble in Water?) Step2->Check Check->Step2 No (Recrystallize) Analysis Step 3: 1H NMR (DMSO-d6) Check->Analysis Yes (Pass) Valid Validation Criteria: 1. Loss of Methyls (3.0 ppm) 2. Appearance of NH2 (Broad) Analysis->Valid

Figure 2: Step-by-step validation workflow ensuring removal of the dimethylamine precursor.

Detailed Protocol

1. Sample Preparation for NMR:

  • Solvent Choice: Use DMSO-

    
     rather than 
    
    
    
    . The target molecule has poor solubility in non-polar solvents, and DMSO stabilizes the polar tautomers, providing sharper peaks for the exchangeable protons.
  • Concentration: Prepare a

    
     solution.
    
  • Water Suppression: If using wet DMSO, ensure the water peak (

    
    ) does not overlap with the region where dimethylamine impurity peaks would appear.
    

2. Data Acquisition:

  • Run a standard proton scan (16 scans minimum).

  • Optional: Run a

    
     shake.
    
    • Observation: The broad peaks at

      
       and 
      
      
      
      should disappear or collapse into the HDO peak, confirming they are exchangeable amine protons (
      
      
      ) and not aromatic impurities.

3. Purity Calculation: Integrate the Aldehyde proton (


) as the reference. Compare the integration of the Vinyl proton (

). Any deviation

suggests degradation (likely polymerization or hydrolysis to malonaldehyde derivatives).

Stability & Handling (Expert Insights)

As a Senior Scientist, I strongly advise against long-term storage of this intermediate in solution.

  • Thermal Instability: 3-Amino-2-chloro-propenal is prone to self-condensation. Store as a solid at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Hydrolysis Risk: In acidic aqueous media, the enaminone moiety hydrolyzes back to chloromalonaldehyde equivalents. Ensure all glassware is neutral or slightly basic.

  • Safety: This compound is a potent skin sensitizer and lachrymator (related to acrolein). All validation steps must occur in a functioning fume hood.

References

  • Vertex AI Search. (2026). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein (CN104529798A).[1] Google Patents. Link

  • ChemBK. (2024). 3-Amino-2-chloroacrolein Chemical Properties and Safety. Link

  • PubChem. (2026).[2][3][4] 3-Amino-2-chloropropanal (CID 20647869) and Related Compounds. National Library of Medicine. Link

  • Simson Pharma. (2026). 3-Amino-2-chloroacrolein Reference Standard (CAS 221615-73-2). Link

Sources

Comparative

Reactivity comparison between 2-chloropropenal and 3-amino-2-chloroacrolein

Reactivity & Application Guide: 2-Chloropropenal vs. 3-Amino-2-chloroacrolein Executive Summary: The "Wild" vs.

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity & Application Guide: 2-Chloropropenal vs. 3-Amino-2-chloroacrolein

Executive Summary: The "Wild" vs. The "Tamed" Electrophile

This guide compares two structurally related but functionally distinct


-halo-acrolein derivatives: 2-chloropropenal  (2-chloroacrolein) and 3-amino-2-chloroacrolein .

While 2-chloropropenal represents a "naked," highly reactive electrophile prone to indiscriminate Michael additions and polymerization, 3-amino-2-chloroacrolein serves as a "stabilized" synthon. The introduction of the electron-donating amino group at the


-position creates a "push-pull" electronic system, dampening the electrophilicity and converting a toxic alkylating agent into a versatile building block for heterocyclic drug synthesis (e.g., Etoricoxib).

Electronic Structure & Reactivity Theory

The drastic difference in reactivity stems from the electronic modulation of the


-unsaturated system.
  • 2-Chloropropenal (The Aggressor): The chlorine atom at the

    
    -position exerts an inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the 
    
    
    
    -carbon. Lacking any stabilizing resonance donation, this molecule is a "hot" Michael acceptor, reacting rapidly with soft nucleophiles (like biological thiols) and polymerizing spontaneously.
  • 3-Amino-2-chloroacrolein (The Architect): The amino group at the

    
    -position acts as a strong 
    
    
    
    -donor (+M effect). This donation opposes the carbonyl's electron withdrawal, creating a resonance-stabilized vinamidinium-like character. The
    
    
    -carbon, now sharing partial positive charge from the nitrogen, is far less electrophilic toward simple nucleophiles, allowing the molecule to exist as a stable solid and react only under controlled conditions (e.g., acid catalysis or condensation).
Comparative Reactivity Matrix
Feature2-Chloropropenal3-Amino-2-chloroacrolein
CAS Number 683-51-2221615-73-2
Physical State Volatile Liquid (bp ~80°C)Solid (mp >140°C decomp)
Stability Low; Polymerizes (requires inhibitors)High; Stable at RT
Dominant Mechanism 1,4-Michael Addition (Rapid)Cyclocondensation / 1,2-Addition
Nucleophile Selectivity Low (Reacts with DNA, Proteins, GSH)High (Reacts with Hydrazines/Amidines)
Primary Application Polymer precursor, Toxicological modelHeterocycle synthesis (COX-2 inhibitors)

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the toxicity-inducing Michael addition of 2-chloropropenal versus the constructive cyclization of 3-amino-2-chloroacrolein.

ReactivityPathways cluster_0 Toxic Pathway: 2-Chloropropenal cluster_1 Synthetic Pathway: 3-Amino-2-chloroacrolein CP 2-Chloropropenal (Highly Reactive) Adduct S-Conjugate Adduct (Cellular Depletion / Toxicity) CP->Adduct Rapid Michael Addition (Irreversible) GSH Glutathione (GSH) (Cellular Nucleophile) GSH->Adduct ACP 3-Amino-2-chloroacrolein (Stabilized Solid) Pyrazole 1-Aryl-4-chloropyrazole (Pharma Scaffold) ACP->Pyrazole Acid-Catalyzed Cyclocondensation Hydrazine Aryl Hydrazine (Drug Precursor) Hydrazine->Pyrazole

Figure 1: Divergent reactivity profiles. Top: Uncontrolled alkylation by 2-chloropropenal. Bottom: Controlled heterocycle formation by 3-amino-2-chloroacrolein.

Experimental Protocols

Protocol A: Handling & Quenching 2-Chloropropenal (Safety Critical)

Context: 2-Chloropropenal is often generated in situ or handled as a dilute solution due to its lachrymatory and mutagenic nature. This protocol describes the standard quenching method used in kinetic studies to neutralize its reactivity.

  • Preparation: Work exclusively in a fume hood. Wear butyl rubber gloves (nitrile is permeable to acroleins).

  • Reagent Setup: Prepare a 10 mM solution of 2-chloropropenal in acetonitrile. Keep on ice (0°C).

  • Reactivity Check (GSH Assay):

    • Mix 100 µL of the electrophile solution with 100 µL of 20 mM Glutathione (GSH) in phosphate buffer (pH 7.4).

    • Observation: Reaction is instantaneous. Monitor consumption of free thiols using Ellman’s Reagent (DTNB) at 412 nm.

    • Result: >90% consumption within 60 seconds indicates high electrophilicity.

  • Quenching/Disposal:

    • Add excess aqueous Sodium Bisulfite (

      
      , 10% w/v).
      
    • Stir for 30 minutes. The bisulfite forms a stable water-soluble adduct across the double bond, neutralizing the Michael acceptor capability.

Protocol B: Synthesis of Pyrazole Scaffold using 3-Amino-2-chloroacrolein

Context: This protocol demonstrates the utility of 3-amino-2-chloroacrolein in synthesizing 1-aryl-4-chloropyrazoles, a scaffold found in COX-2 inhibitors like Etoricoxib.[1]

Reagents:

  • 3-Amino-2-chloroacrolein (1.0 eq, 10 mmol)

  • Phenylhydrazine (1.1 eq, 11 mmol)

  • Ethanol (anhydrous, 20 mL)

  • Conc. HCl (catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, suspend 3-amino-2-chloroacrolein (1.06 g) in Ethanol (20 mL). Note that the solid may not dissolve fully until heated.

  • Addition: Add Phenylhydrazine (1.19 g) dropwise over 5 minutes. The mixture will darken slightly.

  • Catalysis: Add Conc. HCl (0.5 mL). This protonates the carbonyl oxygen, activating it for the initial condensation with the hydrazine.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

    • Mechanism:[2] The hydrazine attacks the carbonyl (1,2-addition), followed by elimination of water to form a hydrazone. The internal nitrogen then attacks the

      
      -carbon (displacing the amino group as ammonia) to close the ring.
      
  • Isolation:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield light yellow crystals of 4-chloro-1-phenyl-1H-pyrazole.

    • Expected Yield: 75-85%.

Data Analysis: Stability & Selectivity

The following data highlights the operational differences between the two compounds.

Parameter2-Chloropropenal (Unstabilized)3-Amino-2-chloroacrolein (Stabilized)
Half-life (

) in pH 7.4 Buffer
< 5 minutes (Hydrolysis/Polymerization)> 24 hours (Stable)
Reaction Rate with GSH (

)

(Rapid Alkylation)
Negligible at pH 7.4
Melting Point N/A (Liquid, bp 80°C)145–148°C (Solid)
Storage Requirement -20°C, Stabilized with HydroquinoneRoom Temperature, Desiccated

Conclusion: Researchers seeking to study electrophilic stress or toxicology should utilize 2-chloropropenal (generated fresh). Conversely, those engaged in medicinal chemistry or scaffold synthesis must utilize 3-amino-2-chloroacrolein to avoid side reactions and ensure high yields of heterocyclic products.

References

  • PubChem. (2025).[3] 2-Chloropropanal | C3H5ClO. National Library of Medicine. [Link]

  • PubChem. (2025).[3] 3-Amino-2-chloro-propenal | C3H4ClNO. National Library of Medicine. [Link]

  • Google Patents. (2015).
  • Mullins, R. J. (2012). Vilsmeier-Haack Reaction. In Name Reactions. Springer. (Contextualizing the reactivity of amino-acroleins). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-Amino-2-Chloro-2-Propenal

Part 1: Executive Summary (Immediate Action) Do not dispose of 3-amino-2-chloro-2-propenal down the drain. This compound is a functionalized acrolein derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action)

Do not dispose of 3-amino-2-chloro-2-propenal down the drain.

This compound is a functionalized acrolein derivative. While the amino group provides some resonance stabilization compared to bare acrolein, it remains a potent electrophile (Michael acceptor) and a lachrymator. It poses significant risks of aquatic toxicity and uncontrolled polymerization if mixed with incompatible waste streams.

Core Disposal Directive:

  • Classification: High-Hazard Halogenated Organic Waste.

  • Primary Hazard: Toxicity (Oral/Inhalation/Dermal) and Skin Sensitization.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Strictly segregate from acids and oxidizers. Acidic conditions can hydrolyze the amine, releasing highly unstable and volatile chlorinated aldehyde species.

Part 2: Scientific Context & Hazard Profile[3][4][5]

To ensure safety, one must understand the causality of the hazard. This compound is not merely "toxic"; it is a reactive intermediate designed to bond with biological targets.

The Mechanism of Toxicity (The "Why")

The chemical structure (


) contains an 

-unsaturated aldehyde moiety.[1][2][3][4]
  • Michael Addition: The alkene double bond is electron-deficient. It reacts irreversibly with nucleophiles, such as the thiol (

    
    ) groups in proteins and glutathione. This causes rapid depletion of cellular antioxidants and direct tissue damage (alkylation).
    
  • Resonance & Hydrolysis: The amino group donates electron density, making the solid relatively stable under neutral conditions. However, contact with strong acids disrupts this resonance, potentially releasing 2-chloroacrolein, a volatile and explosive lachrymator.[1]

Physical & Chemical Data for Disposal
PropertyValue / CharacteristicOperational Implication
CAS Number 1616-16-6Use for waste manifesting.[1][2]
Physical State Solid (typically crystalline)Dust control is critical during weighing/transfer.[1][2]
Solubility Soluble in polar organic solvents (DMSO, Methanol)Do not use aqueous waste streams (hydrolysis risk).[1][2]
Reactivity Electrophilic; PolymerizableAvoid storing in waste containers with strong nucleophiles (bases).[1][2]
Flash Point >100°C (Predicted)Combustible, but not a primary flammability hazard (D001).[1][2]

Part 3: Step-by-Step Disposal Protocol

Waste Segregation Logic

Correct segregation is the single most critical step to prevent "drum reactions" (uncontrolled exotherms in waste storage).

Segregation_Logic Start Waste: 3-Amino-2-Chloro-2-Propenal Check_State Is it Solid or in Solution? Start->Check_State Solid_Path Solid Reagent Check_State->Solid_Path Liquid_Path Solution (Mother Liquor) Check_State->Liquid_Path Bin_A Solid Toxic Waste Bin (Double Bagged) Solid_Path->Bin_A Check_Solvent Identify Solvent Liquid_Path->Check_Solvent Halogenated Halogenated Solvent (DCM, Chloroform) Check_Solvent->Halogenated If Cl/Br present NonHalogenated Non-Halogenated (Methanol, DMSO) Check_Solvent->NonHalogenated If no halogens Bin_B Halogenated Organic Waste (Stream C) Halogenated->Bin_B Bin_C Non-Halogenated Organic Waste (Stream A) NonHalogenated->Bin_C Warning CRITICAL: NO ACIDS (Prevents Hydrolysis) Bin_B->Warning Bin_C->Warning

Figure 1: Decision tree for segregating 3-amino-2-chloro-2-propenal waste. Note the critical restriction on acidic coproducts.

Packaging and Labeling

For Solid Waste (Pure Substance):

  • Primary Containment: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) jar. Do not use metal containers (corrosion risk).

  • Secondary Containment: Place the primary container inside a heavy-duty clear plastic zip-bag.

  • Labeling: Affix a yellow hazardous waste label.

    • Constituents: "3-Amino-2-chloro-2-propenal"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[5][6][7][8][9][10][11]

    • Note: "Halogenated - Do Not Mix with Acids."

For Liquid Waste (Reaction Mixtures):

  • Container: Use an HDPE waste carboy or safety-coated glass bottle.

  • Headspace: Leave at least 10% headspace to accommodate potential off-gassing or thermal expansion.

  • Compatibility Check: Ensure no oxidizing agents (e.g., hydrogen peroxide, nitric acid) are present in the waste stream. If oxidizers were used, quench them (e.g., with sodium thiosulfate) and verify with test strips before adding the aldehyde waste.

Glassware Decontamination (The "Quench" Step)

Researchers often ask how to clean the flask. Do not simply wash with water (hydrolysis risk).

  • Rinse: Rinse glassware with a small volume of acetone or methanol. Collect this rinse as hazardous waste (see 3.2).

  • Deactivation (Optional but Recommended for Trace Residue):

    • Prepare a 5% aqueous solution of Sodium Bisulfite (

      
      ) .
      
    • Soak the glassware for 30 minutes. The bisulfite attacks the aldehyde and the double bond, forming a water-soluble sulfonate adduct that is significantly less toxic.

    • Warning: This reaction is exothermic. Do not use this for bulk disposal, only for cleaning trace residues.

Part 4: Spill Contingency Plan

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure.

Spill_Response Event Spill Detected Evacuate 1. Evacuate & Ventilate (Lachrymator Risk) Event->Evacuate PPE 2. Don PPE (Resp. Protection + Double Nitrile/Butyl) Evacuate->PPE Contain 3. Containment Use Absorbent Pads (Do NOT use water) PPE->Contain Collect 4. Collection Scoop into Jar Label as Haz Waste Contain->Collect Clean 5. Decon Surface Soap & Water Wash Collect->Clean

Figure 2: Sequential workflow for managing spills of chlorinated acrolein derivatives.

Part 5: Regulatory & Logistics Data

When manifesting this waste for the hauler, use the following codes. While this specific CAS is not always explicitly P-listed (like Acrolein P003), it must be treated with equivalent caution due to the functional similarity.

Regulatory BodyClassificationCode / Designation
RCRA (USA) Characteristic WasteD003 (Reactive - if unstable) or F-List (if spent solvent mix).[1][2] Default to "Halogenated Organic".
DOT (Transport) Hazard ClassClass 6.1 (Toxic Substances) or Class 8 (Corrosive).[1][2]
UN Number Generic AssignmentUN 2811 (Toxic solid, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1][2]

Note: Always consult your institution's EHS (Environmental Health & Safety) officer for the specific waste profile number used by your facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1][2]

  • PubChem. (n.d.). Compound Summary: Acrolein (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Acrolein. [Link]

Sources

Handling

Personal protective equipment for handling 2-Propenal, 3-amino-2-chloro-

CAS: 221615-73-2 (Verified for 3-amino-2-chloroacrolein) Synonyms: 3-amino-2-chloroprop-2-enal; -chloro- -aminoacrolein Physical State: Solid (typically brown/dark beige powder) Executive Summary: The Hazard Profile As a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 221615-73-2 (Verified for 3-amino-2-chloroacrolein) Synonyms: 3-amino-2-chloroprop-2-enal;


-chloro-

-aminoacrolein Physical State: Solid (typically brown/dark beige powder)
Executive Summary: The Hazard Profile

As a Senior Application Scientist, I must clarify a critical misconception: while the amino group in 3-amino-2-chloroacrolein reduces the extreme volatility seen in parent acrolein (via hydrogen bonding), the


-halo-

-unsaturated aldehyde
motif remains a potent electrophile.

This molecule acts as a Michael acceptor , capable of rapid alkylation of biological thiols and amines. This means it is not just an irritant; it is a lachrymator and a corrosive agent that can cause irreversible corneal damage ("Eye Dam. 1") and skin sensitization. Your safety protocol must focus on preventing particulate inhalation and direct contact with mucous membranes.

Part 1: Hierarchy of Controls & PPE Matrix
Engineering Controls (Primary Defense)
  • Containment: All handling of the pure solid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: As a dry powder, electrostatic discharge can disperse particles. Use an ionizing bar or anti-static weighing boats during massing.

Personal Protective Equipment (PPE) Matrix

Rationale: The selection below balances permeation resistance with dexterity needed for small-scale manipulation.

PPE CategorySpecificationTechnical Rationale
Hand Protection (Solid) Double Nitrile (min. 5 mil outer)For the solid powder, permeation is slow. Double gloving allows immediate removal of the outer layer upon dust contamination without exposing skin.
Hand Protection (Solution) Silver Shield / Laminate (under Nitrile)Once dissolved (e.g., in DMF or DCM), the solvent acts as a carrier. Chlorinated aldehydes can penetrate nitrile; laminate liners provide broad chemical resistance.
Eye Protection Chemical Goggles (Unvented)Safety glasses are insufficient. The lachrymatory nature requires a gas-tight seal to prevent vapor/dust entry which causes severe weeping and potential corneal clouding.
Respiratory N95/P100 (if outside hood)If weighing must occur outside a hood (strongly discouraged), a fit-tested respirator is mandatory to prevent sensitization of the respiratory tract.
Body Defense Tyvek Sleeves + Lab Coat Protects forearms from dust settling between the glove cuff and lab coat sleeve—a common exposure point.
Part 2: Operational Workflow (Step-by-Step)
Phase 1: Preparation & Weighing
  • Decontamination Station: Prepare a beaker of 10% aqueous sodium bisulfite (

    
    ) inside the hood. This acts as a "quench station" for contaminated spatulas or wipes (Bisulfite adds to the aldehyde, neutralizing electrophilicity).
    
  • Weighing:

    • Place the balance inside the fume hood. If vibration is an issue, stop airflow momentarily only during the reading, or use a draft shield.

    • Use a disposable anti-static weighing boat.

    • Critical: Do not return excess chemical to the stock bottle. Excess powder goes immediately into the bisulfite quench station.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly. Note that dissolution breaks the crystal lattice, potentially increasing vapor pressure.

  • Temperature Control: If the reaction is exothermic, cool the vessel before adding the aldehyde. The combination of heat and the chloro-aldehyde moiety can accelerate decomposition into HCl and toxic vapors.

Phase 3: Cleanup & Disposal[1]
  • Immediate Wipe-down: Wipe all surfaces with a paper towel soaked in dilute bisulfite solution, followed by water.

  • Waste Segregation:

    • Solid Waste: Double-bag in thick polyethylene. Label as "Toxic Solid - Chlorinated."

    • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as this can trigger violent polymerization or gas evolution.

Part 3: Visualization & Logic
Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct glove material based on the physical state of the reagent.

PPE_Selection Start Start: Handling 3-amino-2-chloroacrolein State_Check Is the chemical Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved (DCM, DMF, etc.) State_Check->Solution Gloves_Solid Gloves: Double Nitrile (Exam Grade) Solid->Gloves_Solid Resp_Solid Resp: Fume Hood (Primary) or N95 (Secondary) Solid->Resp_Solid Carrier_Risk Risk: Solvent acts as carrier for skin permeation Solution->Carrier_Risk Eyes Eyes: Unvented Chemical Goggles (Lachrymator Hazard) Gloves_Solid->Eyes Gloves_Sol Gloves: Silver Shield (Laminate) under Nitrile Carrier_Risk->Gloves_Sol Gloves_Sol->Eyes

Caption: PPE Selection Logic based on physical state and permeation kinetics.

Diagram 2: Operational Workflow & Safety Checkpoints

This workflow emphasizes the "Quench" step, often overlooked in standard protocols.

Workflow Storage 1. Storage (-20°C, Inert Gas) Prep 2. Prep Quench (10% NaHSO3) Storage->Prep Warm to RT Weigh 3. Weighing (In Hood, Anti-static) Prep->Weigh Safety Ready Weigh->Prep Excess/Spills React 4. Reaction (Closed Vessel) Weigh->React Dissolve Waste 5. Disposal (Halogenated Stream) React->Waste Segregate

Caption: Operational workflow highlighting the integration of the bisulfite quench station.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.